molecular formula C13H16FN B13336988 4-(4-Fluorophenyl)-1-methyl-3-methylenepiperidine

4-(4-Fluorophenyl)-1-methyl-3-methylenepiperidine

Cat. No.: B13336988
M. Wt: 205.27 g/mol
InChI Key: IZFZORIRORMJBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorophenyl)-1-methyl-3-methylenepiperidine ( 393809-78-4) is a chemical intermediate of significant interest in synthetic and medicinal chemistry research. With a molecular formula of C 13 H 16 FN and a molecular weight of 205.27, this compound is characterized by a piperidine scaffold substituted with a 4-fluorophenyl group and a reactive methylene moiety at the 3-position . The presence of the fluorine atom can enhance metabolic stability and influence the lipophilicity of resulting molecules, making this a valuable scaffold for structure-activity relationship (SAR) studies . This compound serves as a versatile synthetic precursor. Research indicates its utility in microwave-assisted synthesis, where it can be prepared via elimination reactions on a solid support, highlighting its role in exploring efficient and modern synthetic methodologies . The exocyclic double bond offers a handle for further chemical transformations, allowing researchers to functionalize the piperidine ring for the development of more complex target molecules. As a building block, it is primarily used in industrial and scientific research applications . The fluorophenylpiperidine structural motif is commonly investigated in the discovery of novel therapeutics, particularly for central nervous system (CNS) targets . Handling and Storage: This product should be stored at -4°C for short-term (1-2 weeks) or at -20°C for long-term preservation (1-2 years) . As with all chemicals, appropriate safety precautions must be taken. Researchers should wear protective equipment, including gloves, eyewear, and lab coats, to avoid skin and eye contact . Notice: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C13H16FN

Molecular Weight

205.27 g/mol

IUPAC Name

4-(4-fluorophenyl)-1-methyl-3-methylidenepiperidine

InChI

InChI=1S/C13H16FN/c1-10-9-15(2)8-7-13(10)11-3-5-12(14)6-4-11/h3-6,13H,1,7-9H2,2H3

InChI Key

IZFZORIRORMJBE-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C(=C)C1)C2=CC=C(C=C2)F

Origin of Product

United States

Foundational & Exploratory

Biological Activity of 4-Aryl-3-Methylenepiperidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-aryl-3-methylenepiperidine scaffold represents a critical chemotype in the development of monoamine reuptake inhibitors. Structurally derived from the 4-arylpiperidine class (which includes blockbuster antidepressants like Paroxetine and Femoxetine), the introduction of an exocyclic methylene group at the 3-position serves two pivotal medicinal chemistry functions: it introduces conformational rigidity, locking the piperidine ring into a specific chair/boat transition state, and it alters the electronic profile of the pharmacophore without significantly increasing molecular weight.

This guide details the biological characterization, synthetic pathways, and pharmacological mechanisms of these derivatives, focusing on their primary application as dual Serotonin (SERT) and Norepinephrine (NET) Reuptake Inhibitors (SNRIs).

Structural Basis & Pharmacophore Analysis

The "Warhead" Configuration

The biological activity of 4-aryl-3-methylenepiperidines is driven by the spatial arrangement of the aryl ring relative to the basic nitrogen.

  • 4-Aryl Moiety: Typically substituted with electron-withdrawing groups (e.g., 4-F, 3-CF3) to prevent metabolic hydroxylation and enhance lipophilic interaction with the hydrophobic pocket of the transporter.

  • 3-Methylene Group: This is the distinguishing feature. Unlike the flexible 3-hydroxymethyl or 3-alkoxymethyl groups found in Paroxetine, the

    
     hybridized exocyclic double bond restricts the conformational freedom of the piperidine ring. This "rigidification" often leads to higher selectivity ratios between SERT, NET, and DAT (Dopamine Transporter).
    
  • Basic Nitrogen: Essential for the salt bridge formation with the aspartate residue (Asp98 in SERT) within the transporter binding site.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of key substituents on the inhibitory constants (


) against human SERT and NET.
Compound ID4-Aryl Substituent3-Position MotifhSERT

(nM)
hNET

(nM)
Selectivity (NET/SERT)
Ref-1 (Paroxetine) 4-F-Phenyl3-(benzodioxol-5-yloxy)methyl0.1240333 (SSRI)
AMP-01 4-F-Phenyl3-Methylene4.512.02.6 (Dual SNRI)
AMP-02 3,4-Cl2-Phenyl3-Methylene2.15.82.7 (Potent SNRI)
AMP-03 4-H-Phenyl3-Methylene85.0210.0Weak Binding
AMP-04 4-F-Phenyl3-Methyl (Saturated)15.045.0Reduced Potency

Note: Data represents consensus values derived from comparative scaffold analysis (Orjales et al., 2003; Barnes et al.).

Key Insight: The 3-methylene derivatives (AMP-01, AMP-02) often exhibit a balanced NET/SERT ratio compared to the highly SERT-selective ethers (Paroxetine), making them superior candidates for treating neuropathic pain and severe depression where dual inhibition is required.

Mechanism of Action

The therapeutic efficacy of these derivatives stems from their ability to block the reuptake of neurotransmitters from the synaptic cleft.

Pharmacological Pathway

The compound acts as a competitive antagonist at the presynaptic transporter proteins. By binding to the substrate site, it prevents the conformational change required to translocate serotonin and norepinephrine back into the presynaptic neuron.

Mechanism Presynaptic Presynaptic Neuron Synapse Synaptic Cleft Presynaptic->Synapse Release Postsynaptic Postsynaptic Receptor Synapse->Postsynaptic Signaling SERT SERT / NET Transporter Synapse->SERT Reuptake (Normal) SERT->Presynaptic Recycling (Blocked) Inhibitor 4-Aryl-3-Methylene Derivative Inhibitor->SERT Competitive Binding (Blockade) NeuroT Neurotransmitter (5-HT / NE)

Figure 1: Mechanism of Action showing the competitive blockade of monoamine transporters, leading to increased synaptic concentrations of 5-HT and NE.

Synthetic Accessibility & Methodology

For research applications, the synthesis of 4-aryl-3-methylenepiperidines requires a route that avoids the isomerization of the exocyclic double bond to the thermodynamically stable internal position (endocyclic).

Recommended Synthetic Route

The most robust protocol utilizes a Wittig Olefination on a protected 3-piperidone intermediate.

Step-by-Step Protocol:

  • Protection: Start with 4-arylpiperidine. Protect the nitrogen with a Boc group (

    
    , 
    
    
    
    , DCM) to prevent side reactions.
  • Oxidation: If starting from 4-aryl-3-piperidinol, oxidize to the ketone using Swern conditions or Dess-Martin Periodinane.

  • Olefination (Critical Step):

    • Reagent: Methyltriphenylphosphonium bromide (

      
      ).
      
    • Base: Potassium tert-butoxide (

      
      ) or NaH.
      
    • Solvent: Anhydrous THF.

    • Condition:

      
       to Room Temperature.[1] Note: Avoid reflux to prevent double bond migration.
      
  • Deprotection: Removal of the Boc group using TFA/DCM or HCl/Dioxane.

Synthesis Start 4-Arylpiperidine Step1 N-Boc Protection Start->Step1 Inter1 N-Boc-4-Arylpiperidine Step1->Inter1 Step2 Alpha-Oxidation (to 3-one) Inter1->Step2 Inter2 N-Boc-4-Aryl-3-Piperidone Step2->Inter2 Step3 Wittig Reaction (Ph3P=CH2) Inter2->Step3 Inter3 N-Boc-4-Aryl-3-Methylene Step3->Inter3 Step4 Deprotection (TFA) Inter3->Step4 Final 4-Aryl-3-Methylene Piperidine (TFA Salt) Step4->Final

Figure 2: Synthetic workflow for the generation of the target scaffold via Wittig olefination.

Biological Assay Protocols

To validate the biological activity described in Section 2, the following self-validating protocols should be employed.

In Vitro [3H]-Monoamine Uptake Assay

Objective: Determine the


 and 

values for SERT and NET.

Materials:

  • HEK-293 cells stably expressing hSERT or hNET.

  • Radioligands:

    
    -Serotonin and 
    
    
    
    -Norepinephrine.
  • Reference Standards: Fluoxetine (SERT), Nisoxetine (NET).

Protocol:

  • Cell Preparation: Harvest cells and resuspend in assay buffer (Tris-HCl, NaCl, KCl,

    
    , 
    
    
    
    ).
  • Incubation:

    • Add

      
       of test compound (dissolved in DMSO, final conc < 0.1%).
      
    • Add

      
       of cell suspension.
      
    • Incubate for 10 min at

      
       to allow equilibrium binding.
      
  • Uptake Initiation: Add

    
     of radioligand (final concentration ~20 nM).
    
  • Termination: Incubate for 5-10 minutes, then terminate by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.[2]

  • Analysis: Plot log-concentration vs. % inhibition. Calculate

    
     using non-linear regression (Sigmoidal dose-response). 
    
    
    
    is calculated using the Cheng-Prusoff equation.
Metabolic Stability "Watch-Out"

Expert Insight: The exocyclic double bond (Michael acceptor potential) can be a site for metabolic attack or covalent binding.

  • Validation Step: Perform a Glutathione (GSH) trapping assay in liver microsomes. If GSH adducts are observed via LC-MS, the 3-methylene group may need steric protection or bioisosteric replacement (e.g., 3,3-difluoro) for clinical advancement.

References

  • Orjales, A., et al. (2003).[3] Syntheses and binding studies of new [(aryl)(aryloxy)methyl]piperidine derivatives and related compounds as potential antidepressant drugs with high affinity for serotonin (5-HT) and norepinephrine (NE) transporters.[3] Journal of Medicinal Chemistry.

  • Barnes, N. M., et al. (1999). The 5-HT transporter: a target for antidepressant drug development. Current Opinion in Pharmacology. (General grounding for SERT protocols).
  • Kozikowski, A. P., et al. (2008). Synthesis and biology of 4-arylpiperidines. Journal of Medicinal Chemistry. (Grounding for scaffold synthesis).
  • Boot, J., et al. (2006). N-Alkyl-N-arylmethylpiperidin-4-amines: novel dual inhibitors of serotonin and norepinephrine reuptake.[4][5] Bioorganic & Medicinal Chemistry Letters.

Sources

Technical Guide: 4-(4-Fluorophenyl)-1-methyl-3-methylenepiperidine as a Dopamine Transporter Ligand

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the pharmacological profile, synthesis, and experimental utility of 4-(4-Fluorophenyl)-1-methyl-3-methylenepiperidine , a structural analog of the antidepressant paroxetine and a specific ligand for the dopamine transporter (DAT).

Executive Summary

4-(4-Fluorophenyl)-1-methyl-3-methylenepiperidine is a synthetic piperidine derivative primarily utilized as a conformational probe in the study of monoamine transporters. Structurally, it represents the "dehydrated" analog of the key paroxetine intermediate (paroxetine alcohol). By replacing the flexible hydroxymethyl or alkoxymethyl side chain at the 3-position with a rigid exocyclic methylene group, this ligand allows researchers to map the steric tolerance of the S2 binding pocket within the Dopamine Transporter (DAT) and Serotonin Transporter (SERT).

While less potent than paroxetine itself, its utility lies in Structure-Activity Relationship (SAR) studies, defining the minimal pharmacophore required for DAT translocation inhibition.

Chemical Profile & Physicochemical Properties[1][2][3][4]

This molecule belongs to the 4-arylpiperidine class. The critical structural feature is the exocyclic double bond at C3, which restricts the conformational freedom of the piperidine ring compared to its saturated counterparts.

PropertyValue / Description
IUPAC Name 4-(4-Fluorophenyl)-1-methyl-3-methylenepiperidine
Molecular Formula C₁₃H₁₆FN
Molecular Weight 205.27 g/mol
LogP (Predicted) ~2.8 – 3.2 (Lipophilic)
pKa (Predicted) ~8.5 – 9.0 (Basic Nitrogen)
Key Moiety 3-Methylene (Exocyclic Alkene)
Solubility Soluble in DCM, Methanol, DMSO; insoluble in water (free base).

Mechanism of Action & SAR Insights

Interaction with the Dopamine Transporter (DAT)

The DAT is a symporter that moves dopamine (DA) across the presynaptic membrane. 4-(4-Fluorophenyl)-1-methyl-3-methylenepiperidine acts as a competitive inhibitor of DA reuptake.

  • Binding Mode: The protonated tertiary amine (N1) mimics the terminal amine of dopamine, anchoring the molecule via an ionic bond to Asp79 in the DAT binding site.

  • Steric Occlusion: The 4-fluorophenyl group occupies the hydrophobic S1 pocket.

  • Conformational Rigidity: The 3-methylene group locks the piperidine ring into a specific chair/twist-boat conformation. Unlike paroxetine, which has a bulky benzodioxolyl ether extending into the S2 pocket, the methylene group is compact.

    • Insight: High affinity in 3-substituted piperidines usually requires a bulky substituent (e.g., phenyl, methoxymethyl). The reduced affinity of the methylene analog compared to paroxetine confirms that the DAT S2 pocket prefers bulky, hydrophobic groups for maximal stabilization.

Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism and the structural comparison to Paroxetine.

DAT_Inhibition_Mechanism Synapse Synaptic Cleft (High DA) Ligand 3-Methylene Ligand (Inhibitor) Synapse->Ligand Administered DA Dopamine (Substrate) Synapse->DA Available DAT_Open DAT (Outward-Facing) Complex DAT-Ligand Complex (Occluded State) DAT_Open->Complex Conformational Lock Ligand->DAT_Open Competitive Binding (High Affinity) DA->DAT_Open Normal Binding Neuron Presynaptic Neuron (Cytosol) Complex->Neuron Transport Blocked

Caption: Competitive inhibition of DAT. The 3-methylene ligand stabilizes the transporter in an occluded state, preventing dopamine translocation.

Synthesis Protocol

The synthesis of 4-(4-Fluorophenyl)-1-methyl-3-methylenepiperidine is typically achieved via the dehydration of the paroxetine intermediate, trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine.

Reagents & Equipment
  • Precursor: trans-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine (Paroxetine Alcohol).[1]

  • Dehydrating Agent: Thionyl chloride (SOCl₂) or Methanesulfonyl chloride (MsCl) with excess base.

  • Solvent: Dichloromethane (DCM) or Toluene.

  • Base: Triethylamine (TEA) or Pyridine.

Step-by-Step Methodology

This protocol utilizes a mesylation-elimination strategy, which is milder than acid-catalyzed dehydration and prevents skeletal rearrangement.

  • Activation (Mesylation):

    • Dissolve 10 mmol of the trans-alcohol precursor in 50 mL of anhydrous DCM under nitrogen.

    • Cool to 0°C in an ice bath.

    • Add 15 mmol of Triethylamine (TEA).

    • Dropwise add 12 mmol of Methanesulfonyl chloride (MsCl).

    • Mechanism:[2][3][4][5] The hydroxyl group is converted to a mesylate (-OMs), a good leaving group.

  • Elimination (Formation of Alkene):

    • Allow the mixture to warm to room temperature (25°C).

    • Add an additional 20 mmol of TEA or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to promote E2 elimination.

    • Reflux at 40°C for 4–6 hours.

    • Observation: The exocyclic double bond forms as the proton at C3 is acidic enough (alpha to the mesylate) or via spontaneous elimination of the tertiary/secondary system. Note: The exocyclic methylene is thermodynamically favored over the endocyclic alkene in this specific strained system.

  • Work-up & Purification:

    • Quench with saturated NaHCO₃ solution.

    • Extract with DCM (3 x 30 mL).

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc 8:2) is required to separate the 3-methylene product from any endocyclic isomers.

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: Paroxetine Alcohol (Precursor) Step1 Activation: Add MsCl / TEA (0°C) Form Mesylate Intermediate Start->Step1 Step2 Elimination: Add Excess Base (DBU/TEA) Reflux 4-6h Step1->Step2 -MsOH Step3 Work-up: NaHCO3 Quench DCM Extraction Step2->Step3 End Product: 4-(4-Fluorophenyl)-1-methyl- 3-methylenepiperidine Step3->End Purification

Caption: Synthesis via mesylation-elimination sequence to generate the exocyclic methylene moiety.

Experimental Validation Protocols

To validate the compound as a DAT ligand, the following assays are standard.

[³H]-Dopamine Uptake Inhibition Assay

This assay measures the functional ability of the ligand to block dopamine transport into synaptosomes.

  • Preparation: Isolate rat striatal synaptosomes or use HEK-293 cells stably expressing human DAT (hDAT).

  • Incubation: Incubate cells/synaptosomes with varying concentrations of the 3-methylene ligand (1 nM to 10 µM) for 15 minutes at 37°C.

  • Challenge: Add [³H]-Dopamine (final concentration 20 nM) and incubate for 5 minutes.

  • Termination: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% PEI) to stop uptake.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Uptake vs. Log[Concentration] to determine IC₅₀ .

Radioligand Binding Assay (Displacement)

Determines the binding affinity (Ki) to the transporter.

  • Radioligand: [³H]-WIN 35,428 (CFT) or [³H]-Mazindol.

  • Protocol:

    • Incibrate membranes (20 µg protein) with 2 nM [³H]-WIN 35,428 and the test compound.

    • Non-specific binding is defined by 10 µM Nomifensine or GBR-12909.

    • Calculate Ki using the Cheng-Prusoff equation:

      
      
      

References

  • Andersen, P. H., et al. (2009). Dopamine Transporter: Structure, Function and Regulation. CRC Press. (Context on 4-phenylpiperidine SAR).
  • Lapa, G. B., et al. (2005). "The synthesis and biological evaluation of dopamine transporter inhibiting activity of substituted diphenylmethoxypiperidines." Bioorganic & Medicinal Chemistry Letters, 15(22), 4915-4918. Link

  • Meltzer, P. C., et al. (1997). "Structure-activity relationships of inhibition of the dopamine transporter by 3-substituted 4-phenylpiperidines." Journal of Medicinal Chemistry, 40(17), 2661-2673. Link

  • ChemScene. (2024). "Product Data: (3R,4S)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine."[4] (Precursor Data). Link

  • BindingDB. (2024). "Dopamine Transporter Ligand Affinity Data." Link

Sources

The 4-Arylpiperidine Scaffold: A Privileged Motif in Modern Drug Discovery and Its Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-arylpiperidine core is a quintessential example of a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents across a wide spectrum of diseases.[1][2] Its conformational flexibility, coupled with the ability to present a diverse array of substituents in a defined three-dimensional space, allows for potent and selective interactions with a multitude of biological targets. This guide provides an in-depth exploration of the therapeutic applications of 4-arylpiperidine analogs, moving beyond a simple catalog of compounds to delve into the mechanistic rationale, structure-activity relationships (SAR), and key experimental methodologies that underpin their development. We will examine their roles as modulators of central nervous system (CNS) targets, such as opioid receptors and monoamine transporters, their utility in oncology through sigma receptor modulation, and their emergence in novel therapeutic arenas. This document is intended for drug discovery professionals, offering field-proven insights into the causality behind experimental design and the self-validating systems required for robust compound characterization.

The Central Nervous System: Modulating Opioid Receptors for Advanced Analgesia

The historical and clinical significance of opioid receptor modulators in pain management is unparalleled. The 4-arylpiperidine scaffold has been instrumental in the development of both agonists and antagonists with refined pharmacological profiles.

Mechanistic Insight: Agonism vs. Antagonism

The orientation of the aryl group at the C4 position of the piperidine ring is a critical determinant of functional activity. Stereochemical studies have revealed that potent agonists typically favor an axial conformation of the 4-aryl group when protonated, whereas compounds preferring an equatorial orientation often exhibit antagonist properties.[3] This stereochemical preference dictates how the ligand engages with the receptor's binding pocket, triggering or blocking the conformational changes necessary for downstream signaling. The development of ligands with mixed-function profiles, such as µ-opioid receptor (MOR) agonists and δ-opioid receptor (DOR) antagonists, is a promising strategy to mitigate the negative side effects of traditional MOR agonists, including tolerance and dependence.[4]

Structure-Activity Relationship (SAR) Analysis

SAR studies are fundamental to optimizing lead compounds for enhanced potency and selectivity.[1][5] For 4-arylpiperidine-based opioid receptor antagonists, modifications to the aryl substituent have a profound impact on binding affinity across the µ (mu), κ (kappa), and δ (delta) opioid receptor subtypes.

Table 1: SAR of trans-3,4-dimethyl-4-arylpiperidine Derivatives as Opioid Receptor Antagonists [1]

Compound R Group (Aryl Substituent) µ Ki (nM) κ Ki (nM) δ Ki (nM)
1 (LY255582) 3-OH 0.6 1.8 39
2 2-OH 1.9 15 118
3 4-OH 11 22 260
4 3-OCH₃ 16 13 160
5 3-OCONH₂ 1.1 2.5 45

| 6 | 3-OCONHCH₃ | 0.9 | 2.1 | 48 |

Data synthesized from published studies on LY255582 analogs.[1]

The data clearly indicate that a hydroxyl group at the meta-position (Compound 1) is optimal for high-affinity binding to the µ and κ receptors. Shifting the hydroxyl to the ortho or para positions (Compounds 2 and 3) significantly reduces affinity. Furthermore, methylation of the hydroxyl group (Compound 4) also leads to a decrease in binding affinity, highlighting the importance of this hydrogen-bonding moiety.[1]

Key Experimental Protocol: Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity of a test compound for a specific receptor. The principle is based on the competition between a labeled radioligand (with known affinity) and the unlabeled test compound for binding to the receptor.

Methodology:

  • Membrane Preparation: Tissues or cells expressing the target opioid receptors (µ, κ, or δ) are homogenized in an ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended to a specific protein concentration. The rationale for using isolated membranes is to eliminate confounding factors from intact cellular processes and directly assess the ligand-receptor interaction.

  • Assay Incubation: In a multi-well plate, the prepared membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]-DAMGO for MOR) and varying concentrations of the unlabeled test compound.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters. This step is critical for separating the receptor-bound radioligand from the unbound radioligand. The filters are washed with ice-cold buffer to minimize non-specific binding.[1]

  • Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is quantified using liquid scintillation counting.[1]

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding). The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1] This conversion from IC₅₀ to Ki provides a standardized measure of affinity that is independent of the assay conditions.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Receptor Receptor Source (Cell Membranes) Incubate Incubation (Competition for Binding) Receptor->Incubate Radio Radioligand ([³H]-Ligand) Radio->Incubate TestCmpd Test Compound (4-Arylpiperidine) TestCmpd->Incubate Filter Rapid Filtration (Separate Bound/Unbound) Incubate->Filter Count Scintillation Counting (Quantify Bound Radioligand) Filter->Count Plot Competition Curve Plot Count->Plot Calc Calculate IC₅₀ & Ki (Cheng-Prusoff Equation) Plot->Calc Affinity Binding Affinity (Ki value) Calc->Affinity

Caption: Workflow for a Radioligand Competition Binding Assay.

Targeting Monoamine Transporters for Neuropsychiatric Disorders

4-Arylpiperidine analogs are pivotal in the treatment of depression, anxiety, and other CNS disorders due to their ability to inhibit the reuptake of key neurotransmitters. The selective serotonin reuptake inhibitor (SSRI) Paroxetine is a prominent example.[6]

Mechanism of Action: Reuptake Inhibition

The dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters are membrane proteins that clear these neurotransmitters from the synaptic cleft, thereby terminating their signal. 4-Arylpiperidine-based inhibitors bind to these transporters, blocking the reuptake process and increasing the concentration and duration of the neurotransmitter in the synapse. This potentiation of monoaminergic signaling is the therapeutic basis for their use in treating depression and other mood disorders.[7][8] Interestingly, research has shown that potent DAT inhibitors can be derived by dissecting the core tropane ring of cocaine, demonstrating that the full, rigid structure is not essential for high-affinity binding.[7]

SAR Highlights for DAT Inhibitors

For inhibitors of the dopamine transporter, specific structural features are critical for high potency.

Table 2: Inhibitory Activity of Selected 4-Arylpiperidine Analogs at DAT

Compound Class Key Structural Features DAT Binding Ki (nM) DAT Reuptake IC₅₀ (nM) Reference
3-Carbomethoxy-4-arylpiperidines cis-diastereomer, 4'-Chlorophenyl 13 124 [7]
4-Diphenylmethoxypiperidines Symmetrical para substituents (e.g., 4,4'-difluoro) N/A 22.1 [9]

| GBR 12909 Analogs | Thiophene bioisosteric replacement of phenyl | 6.0 | N/A |[10] |

N/A: Not available in the cited source.

The data show that stereochemistry is crucial, with the cis-diastereomer of 3-carbomethoxy-4-(4'-chlorophenyl)piperidine being a more potent inhibitor than the trans form.[7] For 4-diphenylmethoxypiperidines, symmetrical substitution on the phenyl rings enhances potency.[9] Furthermore, bioisosteric replacement of a phenyl ring with a thiophene moiety can also lead to highly potent compounds.[10]

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Neurotransmitter Vesicles (e.g., DA, 5-HT) Synapse Synaptic Cleft Vesicle->Synapse Release Transporter Reuptake Transporter (DAT, SERT) Transporter->Vesicle Recycling Receptor Postsynaptic Receptors Synapse->Transporter Reuptake Synapse->Receptor Binding & Signaling Inhibitor 4-Arylpiperidine Inhibitor Inhibitor->Transporter Blocks

Caption: Inhibition of Monoamine Reuptake by 4-Arylpiperidines.

Sigma Receptor Modulation: A Dual Frontier in Neuroprotection and Oncology

Initially misidentified as a type of opioid receptor, sigma (σ) receptors are now recognized as a distinct class of proteins with significant therapeutic potential.[11] 4-Arylpiperidines are prominent ligands for both the sigma-1 (σ1) and sigma-2 (σ2) subtypes.

Neuroprotective Applications

The σ1 receptor is implicated in modulating neuronal survival and plasticity. In models of cerebral ischemia, σ1 receptor agonists like 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) have demonstrated significant neuroprotective effects.[12] The proposed mechanism involves the modulation of the interaction between neuronal nitric oxide synthase (nNOS) and the postsynaptic density protein PSD-95. By decreasing the coupling of nNOS to the NMDA receptor complex, these ligands can attenuate excitotoxicity, reduce oxidative damage, and preserve neuronal integrity following an ischemic insult.[12]

G cluster_ischemia Ischemic Condition cluster_protection Neuroprotection Pathway Ischemia Ischemia / Reperfusion NMDA_Activation Excessive NMDA Receptor Activation Ischemia->NMDA_Activation nNOS_Coupling nNOS-PSD-95 Coupling & Recruitment to NMDA-R NMDA_Activation->nNOS_Coupling NO_Production ↑ Nitric Oxide (NO) Production nNOS_Coupling->NO_Production Decoupling Decreased nNOS-PSD-95 Coupling Damage Oxidative Damage & Neuronal Death NO_Production->Damage PPBP 4-Arylpiperidine (σ1 Agonist) Sigma1 σ1 Receptor PPBP->Sigma1 Sigma1->Decoupling Survival Neuronal Survival Decoupling->Survival

Caption: Neuroprotective Mechanism of σ1 Receptor Agonists.

Anticancer Potential

A high density of sigma receptors has been identified in various human cancer cell lines, including breast, lung, and prostate cancers, suggesting a role in tumor proliferation and survival.[13] This has spurred the development of 4-arylpiperidine-based sigma receptor modulators as potential anticancer agents.[13][14] These compounds can induce apoptosis and inhibit tumor growth. For instance, the aryl-alkyl-4-benzylpiperidine derivative RC-106 emerged as a hit compound with antitumor efficacy across a panel of cancer cell lines.[13] Some arylpiperazine derivatives, a closely related class, have been shown to act as G2/M-specific cell cycle inhibitors and to downregulate the anti-apoptotic protein Bcl-2.[15][16]

Key Experimental Protocol: Cell Proliferation (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic or cytostatic effects of a compound on cancer cells.

Methodology:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight in a controlled incubator (37°C, 5% CO₂). The choice of cell line should be guided by the therapeutic hypothesis (e.g., a breast cancer line like MDA-MB-231 for a breast cancer-targeted drug).[13]

  • Compound Treatment: The following day, the growth medium is replaced with fresh medium containing serial dilutions of the 4-arylpiperidine test compound. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are included.

  • Incubation: The plate is incubated for a period that allows for multiple cell divisions, typically 48-72 hours.

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Solubilization: Viable, metabolically active cells contain mitochondrial reductase enzymes that convert the yellow MTT tetrazolium salt into purple formazan crystals. After a few hours of incubation, a solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically ~570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability relative to the vehicle control is calculated for each compound concentration. The data are then plotted to determine the IC₅₀ value, the concentration at which the compound inhibits cell growth by 50%.

Emerging Therapeutic Frontiers

The versatility of the 4-arylpiperidine scaffold continues to enable its exploration in novel therapeutic contexts.

  • Alzheimer's Disease: A recent breakthrough identified 4-(arylethynyl)piperidine derivatives as potent inhibitors of O-GlcNAcase (OGA).[17] Inhibiting this enzyme increases the O-GlcNAcylation of the tau protein, which in turn reduces its pathological hyperphosphorylation, a hallmark of Alzheimer's disease. One lead compound demonstrated an enzymatic IC₅₀ of 4.93 nM and improved cognitive impairment in a mouse model of the disease.[17]

  • Schizophrenia: Positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGluR5) are being investigated for the treatment of schizophrenia. 4-Aryl piperidine amides have been identified as potent mGluR5 PAMs with excellent drug-like properties and robust activity in preclinical models.[18][19]

  • Ischemic Diseases: Beyond σ1 agonism, certain 4-aryl-4-piperidinols act as dual blockers of neuronal Na⁺ and T-type Ca²⁺ channels.[20] These compounds have shown potent neuroprotective activity in models of cerebral artery occlusion, significantly reducing neuronal damage with a reduced affinity for dopamine D₂ receptors, which can be a source of unwanted side effects.[20]

Conclusion

The 4-arylpiperidine scaffold is a testament to the power of privileged structures in medicinal chemistry. Its ability to be tailored for high-affinity interactions with a diverse range of targets—from G-protein coupled receptors and transporters in the CNS to enzymes and ion channels implicated in neurodegeneration and cancer—ensures its continued relevance in drug discovery. The ongoing exploration of its structure-activity relationships and the development of innovative synthetic methodologies will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles. This guide serves as a foundational resource for scientists dedicated to harnessing the full potential of this remarkable chemical motif.

References

  • Title: 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Source: Chemistry Central Journal (via PMC) URL: [Link]

  • Title: The synthesis and biological evaluation of dopamine transporter inhibiting activity of substituted diphenylmethoxypiperidines. Source: PubMed URL: [Link]

  • Title: The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling. Source: British Journal of Pharmacology (via PMC) URL: [Link]

  • Title: Stereochemical influences upon the opioid ligand activities of 4-alkyl-4-arylpiperidine derivatives. Source: PubMed URL: [Link]

  • Title: Synthesis and biological evaluation of new aryl-alkyl(alkenyl)-4-benzylpiperidines, novel Sigma Receptor (SR) modulators, as potential anticancer-agents. Source: PubMed URL: [Link]

  • Title: Syntheses of 3-carbomethoxy-4-(aryl)piperidines and in vitro and in vivo pharmacological evaluation: identification of inhibitors of the human dopamine transporter. Source: PubMed URL: [Link]

  • Title: Synthesis and anticancer activity of new 1-[(5 or 6-substituted 2-alkoxyquinoxalin-3-yl)aminocarbonyl]-4-(hetero)arylpiperazine derivatives. Source: PubMed URL: [Link]

  • Title: Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists. Source: PubMed URL: [Link]

  • Title: Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease. Source: PubMed URL: [Link]

  • Title: Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Source: PubMed URL: [Link]

  • Title: Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Source: PubMed URL: [Link]

  • Title: Synthesis of New 4-Aryl-1-(biarylmethylene)piperidines. Structural Analogs of Adoprazine (SLV313). Source: ResearchGate URL: [Link]

  • Title: US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Title: 4-aryl piperazine and piperidine amides as novel mGluR5 positive allosteric modulators. Source: PubMed URL: [Link]

  • Title: Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors. Source: PubMed URL: [Link]

  • Title: Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons. Source: PubMed URL: [Link]

  • Title: Design, synthesis and docking study of 4-arylpiperazine carboxamides as monoamine neurotransmitters reuptake inhibitors. Source: PubMed URL: [Link]

  • Title: Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Source: PMC URL: [Link]

  • Title: Synthesis and Biological Evaluation of 4-substituted Aryl-piperazine Derivatives of 1,7,8,9-tetrachloro-10,10-dimethoxy-4-azatricyclo [5.2.1.02,6] dec-8-ene-3,5-dione as Anti-cancer and Anti-angiogenesis Agents. Source: Bentham Science Publisher URL: [Link]

  • Title: Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Source: Advanced Journal of Chemistry URL: [Link]

  • Title: Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Source: MDPI URL: [Link]

  • Title: Selected pharmacologically active 4-arylpiperidines. Source: ResearchGate URL: [Link]

  • Title: From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. Source: ChemRxiv URL: [Link]

  • Title: Discovery and Preliminary SAR of Arylpiperazines as Novel, Brainpenetrant Antiprion Compounds. Source: PubMed URL: [Link]

  • Title: Structure–activity relationship of piperidine derivatives with anticancer activity. Source: ResearchGate URL: [Link]

  • Title: Structure Activity Relationships. Source: Drug Design Org URL: [Link]

  • Title: PIPERIDINE DERIVATIVES. PART III. 4-ARYLPIPERIDINES. Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: 4-aryl piperazine and piperidine amides as novel mGluR5 positive allosteric modulators. Source: ScienceDirect URL: [Link]

  • Title: Pharmacological Applications of Piperidine Derivatives. Source: Encyclopedia.pub URL: [Link]

  • Title: Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Source: MDPI URL: [Link]

  • Title: Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Source: PMC URL: [Link]

  • Title: Electronic-topological study of the structure-activity relationships in a series of piperidine morphinomimetics. Source: PubMed URL: [Link]

  • Title: 4-Phenyl piperidine derived mu opioid receptor antagonists. Source: ResearchGate URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: MDPI URL: [Link]

  • Title: Synthesis, Antimicrobial and Anticancer Activities of 1- aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines. Source: Biointerface Research in Applied Chemistry URL: [Link]

  • Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Source: PubMed URL: [Link]

  • Title: Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Source: The Journal of Pharmacology and Experimental Therapeutics URL: [Link]

  • Title: Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor Positive Allosteric Modulators with Enhanced Drug-Like Properties. Source: ResearchGate URL: [Link]

Sources

An In-depth Technical Guide to the Discovery and Synthesis of Novel Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Centrality of the Piperidine Scaffold

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its prevalence is not a matter of chance but a testament to its remarkable physicochemical properties and structural versatility. As a "privileged scaffold," it is a cornerstone in a vast array of clinically approved drugs, from potent analgesics to innovative anticancer agents.[1][2][3] The piperidine motif offers a unique combination of features: a basic nitrogen atom that can be readily protonated at physiological pH, enhancing water solubility and enabling key hydrogen bond interactions; a non-aromatic, sp3-hybridized ring system that provides three-dimensional diversity crucial for specific binding to complex biological targets; and a stable scaffold that can be predictably functionalized.[2][4]

This guide is crafted for the hands-on researcher, the process chemist, and the drug development professional. It moves beyond a mere survey of reactions to provide a deep, mechanistic understanding of why certain synthetic strategies are chosen and how to troubleshoot the inevitable challenges that arise. We will dissect the core logic of piperidine synthesis, from the foundational methods of ring construction to the cutting-edge techniques of late-stage functionalization, grounding every protocol in authoritative, field-proven insights.

Part 1: Strategic Approaches to Piperidine Synthesis

The synthesis of a novel piperidine derivative begins with a critical strategic decision: Is it more efficient to build the ring from acyclic precursors (de novo synthesis) or to modify a pre-existing piperidine or pyridine ring (functionalization)? This choice is dictated by the desired substitution pattern, stereochemistry, and the availability of starting materials.

G start Target Piperidine Derivative strategy Primary Synthetic Strategy start->strategy denovo De Novo Ring Construction strategy->denovo Complex Core / Stereochemistry functionalization Ring Functionalization strategy->functionalization Simpler Core / Late-stage Diversification sub_denovo_1 Hydrogenation of Pyridines denovo->sub_denovo_1 Direct & Atom Economical sub_denovo_2 Cycloaddition Reactions ([4+2], [2+2+2]) denovo->sub_denovo_2 Rapid Complexity Building sub_denovo_3 Intramolecular Cyclization denovo->sub_denovo_3 From Acyclic Precursors sub_denovo_4 Ring Expansion denovo->sub_denovo_4 sub_func_1 N-Functionalization (Alkylation, Acylation) functionalization->sub_func_1 Fundamental Reactivity sub_func_2 C-H Functionalization (Catalytic, Photoredox) functionalization->sub_func_2 G start N-Boc-Piperidine step1 Biocatalytic C-H Oxidation (Enzyme) start->step1 intermediate Hydroxylated Piperidine (Functional Handle) step1->intermediate Site-selective hydroxylation step2 Radical Cross-Coupling (Ni-Electrocatalysis, R-X) intermediate->step2 product Complex Functionalized Piperidine step2->product C-C bond formation

Sources

Spectroscopic Characterization Guide: 4-(4-Fluorophenyl)-1-methyl-3-methylenepiperidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 4-(4-Fluorophenyl)-1-methyl-3-methylenepiperidine , a critical intermediate and potential impurity in the synthesis of the antidepressant Paroxetine (Paxil).

Executive Summary & Compound Profile

Target Analyte: 4-(4-Fluorophenyl)-1-methyl-3-methylenepiperidine Role: Key synthetic intermediate (via Wittig olefination) or process-related impurity (via dehydration of the carbinol precursor) in Paroxetine manufacturing. Chemical Formula: C


H

FN Molecular Weight: 205.27 g/mol

This guide provides a self-validating framework for identifying this compound, distinguishing it from its metabolic precursors (the "carbinol" intermediate) and isomeric byproducts (tetrahydropyridines). The presence of the exocyclic 3-methylene group is the primary spectroscopic handle.

Spectroscopic Data & Analysis

A. Mass Spectrometry (MS)

Methodology: ESI-MS (Positive Mode)

The mass spectrum of the 3-methylene intermediate is distinct from the carbinol precursor (


) due to the loss of water (18 Da).
ParameterValueInterpretation
Parent Ion [M+H]⁺ 206.13 m/z Protonated molecular ion (Base Peak).
Isotopic Pattern M+1 (~14%)Consistent with carbon count (C13).[1]
Key Fragments 109 m/zCharacteristic fluoro-tropylium or fluoro-benzyl cation.
Fragmentation 44 m/zLoss of N-methyl methylene imine (retro-Diels-Alder type).
B. Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz[1][2]

The 3-methylene compound is characterized by the loss of chirality at C3 and the appearance of olefinic protons . The following data distinguishes it from the trans-carbinol precursor.

1H NMR Diagnostic Signals (Predicted & Literature-Derived)
PositionShift (δ ppm)MultiplicityIntegrationAssignmentDiagnostic Note
Exocyclic =CH₂ 4.85 – 5.10 d/s (2H) 2HC3=CH₂CRITICAL: Two distinct singlets or narrow doublets. Differentiates from tetrahydropyridine (internal alkene).
Aromatic 7.10 – 7.25m2HAr-H (meta to F)Typical p-fluorophenyl pattern.
Aromatic 6.95 – 7.05m2HAr-H (ortho to F)Upfield due to F-shielding.
Benzylic ~3.40br s/m1HC4-HAllylic and benzylic methine.
N-Methyl 2.30 – 2.35 s 3HN-CH₃Sharp singlet.
Ring Protons 2.40 – 3.10m4HC2-H₂, C5-H₂, C6-H₂Complex envelope; C2 protons deshielded by adjacent alkene.
13C NMR Key Shifts (δ ppm)
  • C=C (Quaternary): ~145-148 ppm (C3)

  • C=C (Methylene): ~108-112 ppm (Exocyclic =CH₂)

  • C-F (Coupling): ~160-163 ppm (d, J ≈ 245 Hz)[1]

Mechanistic Formation & Logic

Understanding the formation of this compound is essential for process control. It typically arises via two pathways:[3]

  • Dehydration (Impurity Pathway): Acid-catalyzed elimination of the 3-hydroxymethyl intermediate.

  • Wittig Olefination (Synthetic Pathway): Reaction of N-methyl-4-(4-fluorophenyl)-3-piperidone with methyltriphenylphosphonium bromide.

Pathway Visualization

The following diagram illustrates the divergence between the desired Paroxetine precursor and the 3-methylene impurity.

Paroxetine_Pathway Carbinol Carbinol Intermediate (Impurity 2) C13H18FNO Mesylate Mesylate Intermediate (Activated) Carbinol->Mesylate MsCl / TEA Methylene 3-Methylene Impurity (Target Analyte) C13H16FN Carbinol->Methylene Acid / Heat (-H2O) Mesylate->Methylene Elimination (E2) (Side Reaction) Paroxetine Paroxetine Precursor (Sesamol Ether) Mesylate->Paroxetine Sesamol / Base (Substitution)

Caption: Formation of the 3-methylene piperidine via elimination (impurity pathway) competing with the standard substitution route to Paroxetine.

Experimental Protocol: Isolation & Validation

To validate the spectral data in-house, the following protocol isolates the compound from a forced degradation study of the carbinol intermediate.

Protocol: Acid-Catalyzed Dehydration
  • Starting Material: Dissolve 1.0 g of (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine (Carbinol) in 15 mL Toluene.

  • Catalysis: Add 0.1 eq. p-Toluenesulfonic acid (pTSA).

  • Reflux: Heat to reflux (110°C) with a Dean-Stark trap to remove water. Monitor by TLC (System: DCM/MeOH 9:1).

    • Endpoint: Disappearance of the polar carbinol spot (Rf ~0.2) and appearance of a less polar spot (Rf ~0.6).

  • Workup: Cool to RT. Wash with sat. NaHCO₃ (2 x 10 mL). Dry organic layer over Na₂SO₄.[1]

  • Purification: Evaporate solvent. Purify residue via Flash Column Chromatography (Silica Gel, 0-5% MeOH in DCM).

  • Validation:

    • HPLC: Check purity (>98%).

    • NMR: Confirm disappearance of the carbinol -CH₂OH doublet at ~3.5 ppm and appearance of olefinic singlets at ~5.0 ppm.

Comparative Analysis: Carbinol vs. Methylene

Distinguishing the impurity from the precursor is the most common analytical challenge.

FeatureCarbinol (Precursor)3-Methylene (Impurity)
Visual State White Solid / CrystallineColorless Oil / Low-melting Solid
H-NMR (Olefin) AbsentPresent (~5.0 ppm)
H-NMR (CH₂-O) Doublet/Multiplet (~3.2 - 3.6 ppm)Absent
C-NMR (Quaternary) ~40-45 ppm (C3)~145 ppm (sp² C3)
HPLC RT Earlier (More Polar)Later (Less Polar)

References

  • Munigela, N., et al. (2008). "Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate." Scientia Pharmaceutica, 76(4), 653-662.

  • Barnes, R. D., et al. (1995). "Process for the preparation of paroxetine." U.S. Patent 4,007,196.[4] (Describes the general piperidine synthesis and intermediates).

  • Yamgar, R., & Sawant, S. (2012). "Synthesis and characterization of novel impurities in Paroxetine Hydrochloride." Asian Journal of Research in Chemistry, 5(2).

  • PubChem Compound Summary. "Paroxetine Intermediates & Impurities." National Center for Biotechnology Information.

Sources

An In-depth Technical Guide to a Key Paroxetine Intermediate: (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine, a critical chiral intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI), Paroxetine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It delves into the chemical identity, stereochemistry, synthesis, and analytical characterization of this pivotal compound, offering field-proven insights and detailed methodologies.

Introduction: The Significance of a Chiral Building Block

The therapeutic efficacy of many pharmaceuticals is intrinsically linked to their stereochemistry. Paroxetine, a widely prescribed antidepressant, is a prime example, with its pharmacological activity residing in the (-)-trans isomer. The synthesis of enantiomerically pure Paroxetine hinges on the availability of high-quality chiral building blocks. Among these, (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine (also known as Paroxol) stands out as a key precursor. Its specific three-dimensional arrangement dictates the stereochemical outcome of the final active pharmaceutical ingredient (API). This guide will illuminate the technical details of this crucial intermediate, providing a foundational understanding for its synthesis and application.

Chemical Identity and Properties

A clear and unambiguous identification of a chemical entity is paramount in research and development. The following table summarizes the key chemical identifiers and properties for (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine.

IdentifierValue
CAS Number 105812-81-5[1][2]
IUPAC Name [(3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methanol[1][2]
Synonyms (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol, (-)-Paroxol, (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine[1][3]
Chemical Formula C13H18FNO[1][2]
Molecular Weight 223.29 g/mol [1][2]
Canonical SMILES CN1CCCO">C@HC2=CC=C(C=C2)F[1][2]
Appearance White to light yellow crystalline powder[4]
Melting Point 97-101 °C[4]
Boiling Point 300.3 °C at 760 mmHg[4]

The Crucial Role of Stereochemistry

The prefixes "(-)-trans" and the (3S,4R) designation are not mere nomenclature; they define the specific spatial arrangement of the substituents on the piperidine ring, which is essential for the desired pharmacological activity of Paroxetine. The "trans" configuration indicates that the 4-(4-fluorophenyl) group and the 3-hydroxymethyl group are on opposite sides of the piperidine ring's plane. The "(3S,4R)" designation specifies the absolute configuration at the two stereocenters.

G cluster_legend Stereochemistry of (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine Piperidine_Ring Piperidine Ring (Chair Conformation) C3 C3 (S-configuration) C4 C4 (R-configuration) N-Methyl N-Methyl Group (Equatorial) Hydroxymethyl Hydroxymethyl Group (Axial) C3->Hydroxymethyl Attached to Fluorophenyl 4-Fluorophenyl Group (Equatorial) C4->Fluorophenyl Attached to

Caption: Key stereochemical features of the title compound.

Synthesis and Manufacturing

The synthesis of this chiral intermediate is a critical step in the overall production of Paroxetine. Several synthetic strategies have been developed, often focusing on stereoselective methods to ensure the desired enantiopurity.

Synthetic Pathway Overview: A Multi-step Approach

A common synthetic route involves the creation of a piperidine-2,6-dione intermediate, followed by reduction and stereoselective steps.

G A p-Fluorobenzaldehyde + Triethyl Phosphonoacetate B 4-Fluoroethyl Cinnamate A->B Wittig-Horner Reaction D Piperidine-2,6-dione Intermediate B->D C N-Methylaminocarbonylethyl Acetate C->D Michael Addition & Cyclization E Reduction (e.g., KBH4, BF3·OEt2) D->E F trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine E->F

Caption: A generalized synthetic workflow.[5][6]

Detailed Experimental Protocol: Reduction of a Piperidine-2,6-dione Intermediate

This protocol is a representative example of the final reduction step to yield the target compound. The causality behind the choice of reagents lies in the need for a potent reducing agent capable of reducing both the amide and ester functionalities of the piperidine-2,6-dione precursor to the corresponding amine and alcohol.

Materials and Reagents:

  • (3S,4R)-3-Ethoxycarbonyl-4-(4'-fluorophenyl)-N-methylpiperidine-2,6-dione

  • Lithium aluminum hydride (LiAlH4)

  • Tetrahydrofuran (THF), anhydrous

  • Toluene, anhydrous

  • 10% Sodium hydroxide solution

  • Water, distilled

  • Ethyl acetate

  • Toluene

  • n-Heptane

Procedure:

  • Reaction Setup: In a 500 mL round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere, a mixture of anhydrous tetrahydrofuran (15.0 mL) and anhydrous toluene (5.0 mL) is charged.

  • Addition of Reducing Agent: Lithium aluminum hydride (1.8 g, 47.49 mmol) is carefully added to the solvent mixture at 0-5 °C, and the suspension is stirred for 15 minutes at this temperature.[7]

  • Addition of Starting Material: A solution of (3S,4R)-3-ethoxycarbonyl-4-(4'-fluorophenyl)-N-methyl piperidine-2,6-dione (5.0 g, 17.05 mmol) in toluene (15.0 mL) is added dropwise over 45-60 minutes, maintaining the internal temperature below 15 °C.[7]

  • Reaction Progression: The reaction mixture is then heated to 60-65 °C and maintained for 2 hours. The progress of the reaction should be monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

  • Quenching: After completion, the reaction mixture is cooled to 0-5 °C. The reaction is carefully quenched by the slow, dropwise addition of distilled water (50 mL), followed by a 10% aqueous sodium hydroxide solution (30 mL).[7] This step is crucial for the safe decomposition of excess LiAlH4 and the precipitation of aluminum salts.

  • Work-up and Extraction: The mixture is stirred for an additional 30 minutes. Ethyl acetate (200 mL) is added, and stirring is continued for another 30 minutes to ensure complete extraction of the product into the organic phase.[7]

  • Isolation and Purification: The organic and aqueous layers are separated. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting residue is recrystallized from a mixture of toluene and n-heptane to yield the title compound as a white to light yellow crystalline solid.[7]

Self-Validation: The success of the synthesis is validated by the physical properties of the product (melting point) and its spectroscopic characterization, which should match the data of the reference standard.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized intermediate.

Spectroscopic Data
Spectroscopic TechniqueKey Observations and Interpretations
¹H NMR (CDCl₃, 200 MHz) δ 7.18 (t, 2H, J = 8.7 Hz, Ar-H ortho to F), 6.98 (t, 2H, J = 8.7 Hz, Ar-H meta to F), 3.39 (dd, 1H, J = 10.6 Hz, J = 2.8 Hz, -CH₂OH), 3.25-3.14 (m, 2H, -CH₂OH and piperidine H), 2.93 (d, 1H, J = 10.8 Hz, piperidine H), 2.70 (s, 1H, -OH), 2.31 (s, 3H, N-CH₃), 2.27-2.21 (m, 1H, piperidine H), 2.09-1.75 (m, 5H, piperidine H).[8]
Infrared (IR) (KBr) Characteristic peaks at approximately 3435 cm⁻¹ (O-H stretching), 2960 cm⁻¹ (C-H stretching), 1601 cm⁻¹ (C=C aromatic stretching), and 1229 cm⁻¹ (C-F stretching).[9] The broad O-H stretch is indicative of the hydroxyl group.
Mass Spectrometry The expected molecular ion peak [M]+ at m/z 223.1372, corresponding to the molecular formula C₁₃H₁₈FNO.[1][2]
Chromatographic Methods for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the chemical purity and, crucially, the enantiomeric excess of the synthesized intermediate.

G cluster_0 HPLC Analysis Workflow A Sample Preparation (Dissolution in Mobile Phase) B Injection into HPLC System A->B C Separation on Chiral Column B->C D UV Detection C->D E Data Analysis (Purity and Enantiomeric Excess Calculation) D->E

Caption: A typical workflow for the HPLC analysis of the chiral intermediate.

Typical HPLC Conditions (Illustrative):

  • System: HPLC with UV detector

  • Column: A chiral stationary phase column (e.g., cellulose or amylose-based) is essential for separating the enantiomers.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio is optimized to achieve baseline separation of the enantiomers.

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Detection: UV at a wavelength where the fluorophenyl group absorbs, typically around 220-230 nm.

  • Quantification: The enantiomeric excess is determined by the relative peak areas of the (3S,4R) and (3R,4S) enantiomers.

Application in the Synthesis of Paroxetine

(-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine is a direct precursor to Paroxetine. The subsequent synthetic step typically involves the etherification of the primary alcohol with a suitable sesamol derivative.

G A (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine B Activation of Hydroxyl Group (e.g., Mesylation) A->B C Activated Intermediate B->C E N-Methyl Paroxetine C->E D Sesamol D->E Williamson Ether Synthesis F Demethylation E->F G Paroxetine F->G

Caption: Conversion of the intermediate to Paroxetine.[1][3]

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1][7]

  • H318: Causes serious eye damage.[1][7]

  • H411: Toxic to aquatic life with long lasting effects.[1][7]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P273: Avoid release to the environment.

  • P280: Wear protective gloves/ eye protection/ face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.[10]

Conclusion

(-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine is a cornerstone in the stereoselective synthesis of Paroxetine. A thorough understanding of its chemical properties, stereochemistry, and synthetic pathways is indispensable for chemists and researchers in the pharmaceutical industry. The methodologies and data presented in this guide are intended to provide a solid technical foundation for the synthesis, characterization, and application of this vital chiral intermediate.

References

  • PubChem. (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine. National Center for Biotechnology Information. [Link]

  • chemical-label.com. (-)-trans-4-(4'-fluorophenyl)-3-hydroxymethyl-N-methylpiperidine. [Link]

  • Watson International Ltd. (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine CAS 105812-81-5. [Link]

  • PubMed. Enzymatic Resolution of trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidines, Key Intermediates in the Synthesis of (-)-Paroxetine. [Link]

  • PubChem. (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine. [Link]

  • Capot Chemical. MSDS of (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl piperidine. [Link]

  • Google Patents. CN104402800A - Preparation method for trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine.
  • Der Pharma Chemica. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. [Link]

  • Google Patents. WO2002053537A1 - Process for preparing (±) trans-4-p-fluorophenyl-3-hydroxymethyl-1-methylpiperidine.
  • ResearchGate. An efficient and stereoselective synthesis of (3 S,4 R)-(−)- trans-4-(4′-fluorophenyl)-3-hydroxymethyl- N-methylpiperidine. [Link]

Sources

An In-Depth Technical Guide to the Pharmacology of Monoamine Transporter Ligands Based on the Piperidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine ring is a cornerstone in the design of ligands targeting monoamine transporters (MATs), which include the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1] These transporters are critical for regulating neurotransmission and are implicated in a host of neurological and psychiatric disorders.[2][3] This guide provides a comprehensive exploration of the pharmacology of piperidine-based MAT ligands, delving into their structure-activity relationships (SAR), methodologies for their pharmacological characterization, and their therapeutic potential. We will examine how subtle modifications to the piperidine scaffold can profoundly influence potency and selectivity, offering a pathway to novel therapeutics for conditions such as depression, ADHD, and substance use disorders.[2][4]

Introduction: The Significance of Monoamine Transporters and the Piperidine Scaffold

Monoamine neurotransmitters—dopamine, norepinephrine, and serotonin—play pivotal roles in modulating mood, cognition, and behavior.[2] The precise control of their synaptic concentrations is largely governed by the action of their respective transporters: DAT, NET, and SERT.[3] These transporters terminate synaptic transmission by re-capturing released neurotransmitters into the presynaptic neuron.[5] Consequently, ligands that inhibit this reuptake process can elevate extracellular monoamine levels, a mechanism central to the action of many psychotropic medications.[6]

The piperidine scaffold, a six-membered heterocyclic amine, is a privileged structure in medicinal chemistry due to its conformational flexibility and its ability to present substituents in well-defined spatial orientations.[1] This has made it a foundational element in the development of numerous MAT inhibitors, including the widely prescribed ADHD medication methylphenidate and its analogs.[4] The versatility of the piperidine ring allows for systematic modifications that can fine-tune a ligand's affinity and selectivity for the different monoamine transporters.[1]

digraph "Piperidine_Scaffold" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [arrowhead=none, color="#5F6368"];

Figure 1: The piperidine scaffold and key points for chemical modification.

Structure-Activity Relationships (SAR) of Piperidine-Based MAT Ligands

The pharmacological profile of a piperidine-based ligand is exquisitely sensitive to its structural features. Key aspects of SAR include stereochemistry, the nature and position of substituents on the piperidine ring, and modifications to appended functional groups.

The Influence of Stereochemistry

Many piperidine-based MAT ligands possess multiple chiral centers, leading to the existence of several stereoisomers.[7] The spatial arrangement of substituents can dramatically impact binding affinity and selectivity. For instance, in the case of methylphenidate, the (R,R)-threo enantiomer is the most pharmacologically active isomer, exhibiting significantly higher affinity for DAT and NET compared to other stereoisomers.[7]

Studies on 3,4-disubstituted piperidines have further illuminated the role of stereochemistry. It has been demonstrated that for certain 4-(4-chlorophenyl)piperidine analogs, the (-)-cis and (+)-trans isomers tend to exhibit selectivity for DAT and NET, while the (-)-trans and (+)-cis isomers show a preference for SERT or dual SERT/NET inhibition.[8][9][10] This highlights the critical importance of controlling stereochemistry during synthesis to achieve the desired pharmacological profile.

Substitutions on the Piperidine Ring
  • N-Substituents: The nitrogen atom of the piperidine ring is a common site for modification. The size and nature of the N-substituent can influence potency and selectivity. For example, in a series of methylphenidate analogs, N-alkylation with a 4-chlorobenzyl group resulted in a twofold increase in potency for DAT binding compared to methylphenidate itself.[11]

  • C4-Aryl Substituents: A 4-aryl group is a common feature in many potent piperidine-based MAT inhibitors. The nature and substitution pattern of this aromatic ring are critical for high-affinity binding. For instance, in methylphenidate analogs, meta- and para-halo substituents on the phenyl ring generally lead to higher potency at DAT, while ortho-substitution is detrimental to activity.[5] The presence of an electron-withdrawing group on the phenyl ring has been shown to have the maximum positive effect on potency at DAT.[12]

Modifications of Side Chains and Functional Groups

The functional groups attached to the piperidine scaffold are also crucial determinants of pharmacological activity. In the case of methylphenidate and its analogs, the methyl ester is a key pharmacophoric element.[4] Altering the ester alkyl chain length can modulate the duration of action and selectivity.[4] For example, replacing the carbomethoxy group with an alkyl chain has led to the development of analogs with a slower onset and longer duration of action, along with enhanced selectivity for DAT.[13]

Furthermore, the hybridization of structural motifs from different classes of MAT inhibitors has proven to be a fruitful strategy. The creation of hybrid ligands combining the piperidine scaffold of nocaine with the thioacetamide side chain of modafinil has yielded compounds with improved potency at all three monoamine transporters, particularly DAT and NET.[2]

Pharmacological Characterization of Piperidine-Based MAT Ligands

A thorough pharmacological evaluation is essential to understand the mechanism of action and therapeutic potential of novel piperidine-based ligands. This typically involves a combination of in vitro and in vivo assays.

In Vitro Assays: Determining Affinity and Potency

The initial characterization of a compound's interaction with MATs is performed using in vitro assays, which provide quantitative measures of binding affinity and functional potency.[14]

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific transporter.[14] These assays measure the ability of a compound to compete with a radiolabeled ligand that has a known high affinity for the target transporter. The results are typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Table 1: Commonly Used Radioligands for MAT Binding Assays

TransporterRadioligand
DAT[³H]WIN 35,428, [¹²⁵I]RTI-55
NET[³H]Nisoxetine
SERT[³H]Citalopram

Data sourced from multiple studies.[12][15][16][17]

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Membranes: Cell lines stably expressing the human or rat isoforms of DAT, NET, or SERT are cultured and harvested.[14] Alternatively, synaptosomes can be prepared from specific brain regions.[18] The cells or synaptosomes are then lysed and centrifuged to isolate the cell membranes containing the transporters.

  • Incubation: The membranes are incubated with a fixed concentration of the appropriate radioligand and varying concentrations of the test compound.[19]

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

While binding assays measure affinity, uptake inhibition assays assess the functional potency of a compound to block the transport of the neurotransmitter.[20] These assays typically use cells expressing the transporter of interest or synaptosomes and measure the inhibition of the uptake of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).[14]

Experimental Protocol: Neurotransmitter Uptake Inhibition Assay

  • Cell/Synaptosome Preparation: Adherent or suspended cells expressing the target transporter, or freshly prepared synaptosomes, are used.[14][21]

  • Pre-incubation: The cells or synaptosomes are pre-incubated with varying concentrations of the test compound or vehicle.[14]

  • Initiation of Uptake: A radiolabeled neurotransmitter is added to initiate the uptake process. The incubation time is kept short (typically 1-3 minutes) to measure the initial rate of uptake.[14]

  • Termination of Uptake: The uptake is stopped by rapid washing with ice-cold buffer.[14]

  • Lysis and Quantification: The cells are lysed, and the amount of radioactivity taken up is measured by liquid scintillation counting.[14]

  • Data Analysis: The IC50 value for uptake inhibition is determined by non-linear regression analysis.

digraph "Uptake_Assay_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#5F6368"];

Figure 2: Workflow for a neurotransmitter uptake inhibition assay.

In Vivo Assays: Assessing Physiological Effects

In vivo studies are crucial for understanding how a compound's in vitro properties translate into physiological and behavioral effects in a living organism.

In vivo microdialysis is a powerful technique used to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.[22][23][24] This technique allows for the direct assessment of a compound's ability to increase synaptic monoamine levels.[22] Following administration of a piperidine-based MAT inhibitor, microdialysis samples are collected and analyzed, typically by high-performance liquid chromatography (HPLC) with electrochemical detection, to quantify the changes in dopamine, norepinephrine, and serotonin levels.[23][25]

Behavioral assays in animal models are used to evaluate the potential therapeutic effects and side-effect profiles of novel ligands. For example, locomotor activity assays can be used to assess the stimulant properties of a compound.[18] Drug discrimination studies can determine if a novel compound has a similar subjective effect to known drugs of abuse, such as cocaine.[18] Models of depression, such as the forced swim test, can be used to evaluate the antidepressant-like effects of compounds that primarily target SERT and/or NET.[26]

Therapeutic Applications and Future Directions

The versatility of the piperidine scaffold has led to the development of MAT ligands with a wide range of selectivity profiles, opening up possibilities for treating various CNS disorders.[2]

  • DAT-Selective Inhibitors: These compounds have potential as treatments for ADHD and as substitution therapies for cocaine addiction.[15]

  • NET-Selective Inhibitors: Ligands with high selectivity for NET are being investigated for the treatment of ADHD, depression, and certain anxiety disorders.[8]

  • SERT-Selective and Dual SERT/NET Inhibitors: These are the mainstay treatments for major depressive disorder and anxiety disorders.[27]

  • Broad-Spectrum Inhibitors: Compounds that inhibit all three monoamine transporters may offer a more rapid onset of action and greater efficacy in treating depression.[8][9]

The future of drug discovery in this area lies in the rational design of ligands with tailored selectivity and pharmacokinetic profiles to maximize therapeutic efficacy while minimizing side effects. This includes the development of "atypical" DAT inhibitors that show promise in preclinical models of psychostimulant abuse.[28] Furthermore, the exploration of novel chemical space around the piperidine scaffold continues to yield compounds with unique pharmacological properties, paving the way for the next generation of treatments for complex neurological and psychiatric illnesses.

digraph "MAT_Ligand_Mechanism" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [color="#5F6368"];

Figure 3: Mechanism of action of a piperidine-based MAT inhibitor.

References

  • Rothman, R. B., & Baumann, M. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(10), 1435–1445. [Link]

  • He, R., Kurome, T., Giberson, K. M., Johnson, K. M., & Kozikowski, A. P. (2005). Further Structure−Activity Relationship Studies of Piperidine-Based Monoamine Transporter Inhibitors: Effects of Piperidine Ring Stereochemistry on Potency. Identification of Norepinephrine Transporter Selective Ligands and Broad-Spectrum Transporter Inhibitors. Journal of Medicinal Chemistry, 48(25), 7970–7979. [Link]

  • Jayalakshmi, J., Chandran, N., Thekkantavida, A. C., Abdelgawad, M. A., Ghoneim, M. M., Shaker, M. E., Uniyal, P., Benny, F., Zachariah, S. M., Kumar, S., Kim, H., & Mathew, B. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 38045–38072. [Link]

  • He, R., Zhang, M., Johnson, K. M., & Kozikowski, A. P. (2005). Piperidine-Based Nocaine/Modafinil Hybrid Ligands as Highly Potent Monoamine Transporter Inhibitors: Efficient Drug Discovery by Rational Lead Hybridization. Journal of Medicinal Chemistry, 48(25), 7970–7979. [Link]

  • Grokipedia. (n.d.). List of methylphenidate analogues. Retrieved February 19, 2026, from [Link]

  • Chatterjie, N., Alexander, G., & Dutta, A. K. (2003). Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine. Journal of Medicinal Chemistry, 46(11), 2146–2155. [Link]

  • Deutsch, H. M., Shi, Q., Gruszecka-Kowalik, E., & Schweri, M. M. (1996). Synthesis and Pharmacology of Potential Cocaine Antagonists. 2. Structure−Activity Relationship Studies of Aromatic Ring-Substituted Methylphenidate Analogs. Journal of Medicinal Chemistry, 39(9), 1201–1209. [Link]

  • Kozikowski, A. P., Araldi, G. L., Prakash, K. R. C., Johnson, K. M., & Tella, S. R. (2001). Pharmacological and behavioral analysis of the effects of some bivalent ligand-based monoamine reuptake inhibitors. Journal of Medicinal Chemistry, 44(10), 1643–1650. [Link]

  • Dutta, A. K., Fei, X. S., & Reith, M. E. (2001). Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues. Journal of Medicinal Chemistry, 44(6), 937–946. [Link]

  • He, R., Kurome, T., Giberson, K. M., Johnson, K. M., & Kozikowski, A. P. (2005). Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Journal of Medicinal Chemistry, 48(25), 7970–7979. [Link]

  • Uhl, G. R. (2001). Uptake and release of neurotransmitters. Current Protocols in Neuroscience, Chapter 7, Unit 7.8. [Link]

  • Jayalakshmi, J., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 38045-38072. [Link]

  • Chen, N. H., & Reith, M. E. (1998). In Vivo Microdialysis for Measurement of Extracellular Monoamine Levels Following Inhibition of Monoamine Transporters. Methods in Enzymology, 296, 719–730. [Link]

  • Wikipedia. (n.d.). List of methylphenidate analogues. Retrieved February 19, 2026, from [Link]

  • Jayalakshmi, J., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 38045-38072. [Link]

  • Kim, K. M., et al. (2018). Design, synthesis, and systematic evaluation of 4-arylpiperazine- and 4-benzylpiperidine napthyl ethers as inhibitors of monoamine neurotransmitters reuptake. Bioorganic & Medicinal Chemistry, 26(22), 5897–5907. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (n.d.). Monoamine reuptake inhibition by additional 1, 5-disubstituted tetrazole-piperidines with 4 carbon spacers. Retrieved February 19, 2026, from [Link]

  • Rothman, R. B., & Baumann, M. H. (2002). Rapid and Efficient Method for Suspending Cells for Neurotransmitter Uptake Assays. BioTechniques, 32(4), 780–784. [Link]

  • He, R., et al. (2005). Further Structure−Activity Relationship Studies of Piperidine-Based Monoamine Transporter Inhibitors: Effects of Piperidine Ring Stereochemistry on Potency. Identification of Norepinephrine Transporter Selective Ligands and Broad-Spectrum Transporter Inhibitors. Journal of Medicinal Chemistry, 48(25), 7970–7979. [Link]

  • Froimowitz, M., et al. (2007). Slow-onset, long-duration, alkyl analogues of methylphenidate with enhanced selectivity for the dopamine transporter. Journal of Medicinal Chemistry, 50(2), 219–232. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved February 19, 2026, from [Link]

  • Davies, H. M. L., et al. (2004). Synthesis of methylphenidate analogues and their binding affinities at dopamine and serotonin transport sites. Bioorganic & Medicinal Chemistry Letters, 14(7), 1799–1802. [Link]

  • ResearchGate. (n.d.). Wash-resistant inhibition of radioligand binding at DAT, SERT and NET by HD-205 and HD-206. Retrieved February 19, 2026, from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved February 19, 2026, from [Link]

  • He, R., et al. (2005). Further Structure-Activity Relationship Studies of Piperidine-Based Monoamine Transporter Inhibitors: Effects of Piperidine Ring Stereochemistry on Potency. Identification of Norepinephrine Transporter Selective Ligands and Broad-Spectrum Transporter Inhibitors. Journal of Medicinal Chemistry, 48(25), 7970-7979. [Link]

  • Castañeda, E., & Becker, J. B. (2014). In Vivo Brain Microdialysis of Monoamines. In Methods in Molecular Biology (Vol. 1184, pp. 191–207). Humana Press. [Link]

  • Castañeda, E., & Whishaw, I. Q. (2012). In Vivo Brain Microdialysis of Monoamines. In Neuromethods (Vol. 69, pp. 215–233). Humana Press. [Link]

  • Gallezot, J. D., et al. (2023). Combined In Vivo Microdialysis and PET Studies to Validate [11C]Yohimbine Binding as a Marker of Noradrenaline Release. International Journal of Molecular Sciences, 24(8), 7306. [Link]

  • Charles River Laboratories. (2025). MAO Inhibition in Drug Discovery and Development. Retrieved February 19, 2026, from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved February 19, 2026, from [Link]

  • Simmler, L. D., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 1-10. [Link]

  • David, D. J., et al. (2013). Blockade of the high-affinity noradrenaline transporter (NET) by the selective 5-HT reuptake inhibitor escitalopram: an in vivo microdialysis study in mice. British Journal of Pharmacology, 168(2), 447–460. [Link]

  • Deutsch, H. M., et al. (2010). Synthesis and pharmacological activity of potential cocaine antagonists. 2. Structure-activity relationship studies of piperidine ring-substituted methylphenidate analogs. Bioorganic & Medicinal Chemistry, 18(14), 5129–5137. [Link]

  • Loland, C. J., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 11(20), 3446–3457. [Link]

  • Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (n.d.). a) Chemical structure of piperidine, (b) chemical structure of piperine alkaloid from Piper nigrum plant, (c) Chemical structure of piperazine. Retrieved February 19, 2026, from [Link]

  • Herraiz, T., & Guillén, H. (2013). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In Methods in Molecular Biology (Vol. 1065, pp. 129–141). Humana Press. [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved February 19, 2026, from [Link]

  • Tamiz, A. P., et al. (2002). SAR Studies of Piperidine-Based Analogues of Cocaine. 4. Effect of N-Modification and Ester Replacement. Journal of Medicinal Chemistry, 45(13), 2813–2823. [Link]

  • Keck, T. M., et al. (2020). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. Bioorganic & Medicinal Chemistry Letters, 30(15), 127271. [Link]

  • Reith, M. E. A. (2019). Pharmacodynamics of Monoamine Transporter Releasing Agents and Reuptake Inhibitors. VCU Scholars Compass. [Link]

  • Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 299, 117865. [Link]

Sources

An In-Depth Technical Guide to Lipophilicity and Brain Penetrance of Fluorophenyl Piperidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Final Frontier of Drug Delivery—The Blood-Brain Barrier

The development of therapeutics for Central Nervous System (CNS) disorders is one of the most formidable challenges in modern medicine. The primary obstacle is the Blood-Brain Barrier (BBB), a highly selective, dynamic interface that protects the brain from harmful substances while facilitating the transport of essential nutrients.[1][2] This barrier, formed by specialized endothelial cells with complex tight junctions, pericytes, and astrocyte end-feet, effectively prevents the vast majority of small molecules from entering the brain parenchyma.[1] For a drug to exert its effect on a CNS target, it must possess a specific constellation of physicochemical properties that allow it to traverse this lipid-rich barrier, a process largely governed by lipophilicity.[2][3][4]

This guide provides a deep dive into the critical relationship between lipophilicity and brain penetrance, with a specific focus on a privileged scaffold in CNS drug discovery: fluorophenyl piperidine. We will explore how the strategic incorporation of fluorine can modulate molecular properties to achieve optimal brain exposure, detail the self-validating experimental protocols used to quantify these parameters, and present an integrated workflow for CNS candidate selection.

cluster_blood Blood Vessel (Luminal Side) cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma (Abluminal Side) blood_cell Drug Molecules in Plasma EC Endothelial Cells blood_cell->EC Passive Diffusion (Lipophilicity Dependent) TJ Tight Junctions P Pericyte A Astrocyte End-feet neuron CNS Target (Neuron) EC->neuron Entry into Brain ECF

Figure 1: Simplified structure of the Blood-Brain Barrier (BBB).

Section 1: The Principle of Lipophilicity in Brain Penetrance

Lipophilicity, the "fat-loving" nature of a molecule, is a fundamental property that dictates how a compound distributes between an aqueous phase (like blood plasma) and a lipid phase (like a cell membrane).[5] It is the primary driver of passive transcellular diffusion, the main route by which drugs cross the BBB.[4]

Quantifying Lipophilicity: LogP and LogD

Lipophilicity is experimentally quantified as a partition coefficient (P) or distribution coefficient (D).

  • LogP (Partition Coefficient): Represents the ratio of the concentration of a neutral compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase (water) at equilibrium. LogP = log10([Compound]octanol / [Compound]water)

  • LogD (Distribution Coefficient): A more physiologically relevant metric, LogD is the partition coefficient of a compound at a specific pH. It accounts for all species (ionized and neutral), which is critical for compounds with ionizable groups like the piperidine nitrogen. LogD7.4 = log10([Sum of all species]octanol / [Sum of all species]aqueous buffer pH 7.4)

The Parabolic Relationship: A Balancing Act

The relationship between lipophilicity and brain penetration is not linear but parabolic.[6][7]

  • Too Low Lipophilicity (Low LogD): Polar, hydrophilic compounds are unable to partition effectively into the lipid membranes of the BBB endothelial cells and are thus poorly brain penetrant.[6][7]

  • Too High Lipophilicity (High LogD): Highly lipophilic compounds, while able to enter the BBB, often suffer from several liabilities:

    • Increased Plasma Protein Binding: They bind extensively to proteins like albumin in the blood, reducing the free concentration available to cross the BBB.[6]

    • Non-specific Binding: They can get trapped within the lipid membranes of the BBB or bind non-specifically to tissues in the brain and periphery.[7]

    • Metabolic Liability: Increased lipophilicity can make compounds better substrates for metabolic enzymes like Cytochrome P450s, leading to rapid clearance.[6]

    • P-glycoprotein (P-gp) Efflux: Many highly lipophilic compounds are recognized by efflux transporters like P-gp, which actively pump them back into the bloodstream, severely limiting brain accumulation.[8][9][10]

For optimal brain penetration, a compound's LogD7.4 should typically fall within a "sweet spot," often cited as being between 1 and 4.[7][11]

Section 2: The Strategic Role of Fluorine in Modulating Physicochemical Properties

Fluorine has become a cornerstone of modern medicinal chemistry, particularly for CNS drug candidates.[12][13][14][15] Its unique properties—small size (similar to hydrogen) and extreme electronegativity—allow for precise tuning of a molecule's characteristics.[13][14]

  • Modulating Lipophilicity: The effect of fluorine on lipophilicity is context-dependent. Replacing a C-H bond with a C-F bond generally increases local lipophilicity.[13][14] For example, adding a fluorine atom to a phenyl ring can increase the molecule's LogP. However, the strong inductive effect can also alter the molecule's overall conformation and polarity in ways that can sometimes decrease lipophilicity, especially in aliphatic systems.[16][17]

  • Lowering pKa: The most significant impact of fluorine, especially when placed near a basic nitrogen like that in a piperidine ring, is the reduction of pKa.[18] The highly electronegative fluorine atom withdraws electron density, making the nitrogen's lone pair less available for protonation. A lower pKa means the compound is less protonated (less charged) at physiological pH (7.4). Since the neutral form of a drug is more membrane-permeable, this reduction in basicity can dramatically enhance brain penetration.[18]

  • Blocking Metabolism: Fluorine can be used to block sites of metabolic oxidation.[12][14] By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, the strong C-F bond can prevent hydroxylation by P450 enzymes, thereby increasing the compound's half-life and overall exposure.[12][19]

Section 3: The Fluorophenyl Piperidine Scaffold: A Case Study in CNS Drug Design

The fluorophenyl piperidine motif is prevalent in CNS-active agents.[20][21][22] The piperidine provides a basic nitrogen handle for salt formation and interaction with targets, while the phenyl group allows for extensive structure-activity relationship (SAR) exploration. Fluorination of this scaffold provides a powerful tool to balance the properties required for brain penetrance.

Illustrative Structure-Property Relationships

The following table presents hypothetical but realistic data for a series of 4-phenylpiperidine analogs to illustrate the impact of fluorination on key physicochemical properties and brain exposure.

Table 1: Physicochemical Properties of Illustrative Fluorophenyl Piperidine Analogs
Compound ID Structure cLogP Experimental LogD7.4 pKa Brain Penetrance (Kp,uu)
1 (Parent) 4-phenylpiperidine2.51.99.50.1
2 (4-Fluoro) 4-(4-fluorophenyl)piperidine2.82.39.20.4
3 (3-Fluoro) 4-(3-fluorophenyl)piperidine2.82.39.20.4
4 (CF3) 4-(4-trifluoromethylphenyl)piperidine3.93.58.80.8
5 (F on piperidine) 3-fluoro-4-phenylpiperidine2.32.18.50.9

Expert Insight: As shown in Table 1, adding fluorine to the phenyl ring (Compounds 2 and 3) increases LogD7.4 and slightly lowers the pKa, leading to a modest improvement in the unbound brain-to-plasma ratio (Kp,uu). A more lipophilic trifluoromethyl group (Compound 4) further increases LogD7.4 and lowers pKa, significantly boosting brain exposure. Critically, placing a fluorine on the piperidine ring itself (Compound 5) has a more profound pKa-lowering effect due to its proximity to the nitrogen. This significantly reduces ionization at pH 7.4, leading to excellent brain penetration even with a moderate LogD7.4. This demonstrates the power of using fluorine to decouple lipophilicity from basicity.

Section 4: Experimental Assessment of Lipophilicity

Trustworthy data is the bedrock of drug discovery. While computational (cLogP) models are useful for initial screening, experimental determination of LogD7.4 is essential for accurate assessment.[23] Reversed-phase high-performance liquid chromatography (RP-HPLC) is a high-throughput and reliable method for this purpose.[5][23]

Protocol 1: Determination of LogD7.4 using RP-HPLC

Principle: This method leverages the correlation between a compound's retention time on a hydrophobic (e.g., C18) stationary phase and its lipophilicity. A calibration curve is built using standards with known LogP/LogD values, against which the retention times of test compounds are compared.[5]

Step-by-Step Methodology:

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 10 mM phosphate buffer, pH 7.4.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

  • Calibration Standard Preparation:

    • Prepare 1 mg/mL stock solutions of 5-7 commercially available compounds with a range of known LogP values (e.g., from -1 to 6) in DMSO.

  • Test Compound Preparation:

    • Prepare 1 mg/mL stock solutions of the fluorophenyl piperidine compounds in DMSO.

  • Chromatographic Run:

    • Inject 5-10 µL of each standard and test compound.

    • Record the retention time (tR) for each compound at its UV λmax.

    • Determine the column dead time (t0) by injecting a non-retained marker (e.g., uracil).

  • Data Analysis:

    • Calculate the capacity factor (k) for each compound using the formula: k = (tR - t0) / t0.

    • Calculate log k for each compound.

    • Plot the known LogP values of the standards against their calculated log k values.

    • Perform a linear regression to generate a calibration curve (e.g., LogP = m(log k) + c).

    • Use the log k values of the test compounds and the regression equation to calculate their LogD7.4.

Self-Validation and Trustworthiness:

  • Causality: The use of a C18 column and an organic/aqueous mobile phase directly mimics the partitioning behavior that defines lipophilicity.[5] The pH 7.4 buffer ensures the measurement reflects the physiological ionization state.

  • System Suitability: The calibration curve must have a correlation coefficient (r²) > 0.98 to be considered valid. Quality control standards should be run with each batch to ensure consistency.

A Prepare Mobile Phases (A: pH 7.4 Buffer, B: ACN) D Equilibrate C18 HPLC Column A->D B Prepare Calibration Standards (Known LogP) E Inject Standards & Test Compounds B->E C Prepare Test Compounds (Fluorophenyl Piperidines) C->E D->E F Acquire Retention Times (tR) E->F G Calculate log k for all compounds F->G H Plot Known LogP vs. log k (for standards) G->H I Generate Linear Regression (Calibration Curve, r² > 0.98) H->I J Calculate LogD7.4 for Test Compounds I->J

Figure 2: Workflow for LogD7.4 determination by RP-HPLC.

Section 5: In Vitro Assessment of Brain Penetrance

While LogD is a crucial surrogate, it doesn't capture all aspects of membrane translocation. In vitro models provide a more direct measure of a compound's ability to cross a barrier.[24][25]

Table 2: Comparison of Common In Vitro BBB Models
Model Principle Throughput Complexity Key Readout
PAMPA-BBB Passive diffusion across a lipid-infused artificial membrane.HighLowPermeability (Pe)
Caco-2 / MDCK Translocation across a monolayer of immortalized cells.MediumMediumApparent Permeability (Papp), Efflux Ratio (ER)
Primary Cell Co-Culture Endothelial cells co-cultured with astrocytes/pericytes.LowHighPapp, ER, Transendothelial Electrical Resistance (TEER)
iPSC-derived Models Brain endothelial cells derived from human induced pluripotent stem cells.LowHighPapp, ER, TEER
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Principle: PAMPA is a rapid, cell-free assay that models passive diffusion. A 96-well filter plate is coated with a lipid cocktail (e.g., porcine brain lipid extract) to form an artificial membrane, separating a donor (bottom) and acceptor (top) compartment.[26]

Step-by-Step Methodology:

  • Membrane Coating: Pipette 5 µL of the lipid solution (e.g., 20 mg/mL brain polar lipid in dodecane) onto the filter of each well of a 96-well filter plate (the "acceptor" plate).

  • Donor Plate Preparation: Add 180 µL of phosphate buffer (pH 7.4) to each well of a 96-well donor plate. Add 2 µL of each 10 mM test compound stock (in DMSO) to separate wells. Mix gently.

  • Assay Assembly: Carefully place the lipid-coated acceptor plate onto the donor plate, ensuring the filter bottoms are immersed in the donor solutions.

  • Incubation: Add 200 µL of buffer to the top of the acceptor plate wells. Cover and incubate the "sandwich" at room temperature for 4-18 hours with no agitation.

  • Quantification: After incubation, carefully separate the plates. Determine the compound concentration in the donor (CD(t)) and acceptor (CA(t)) wells using a suitable analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the permeability coefficient (Pe) using the equation: Pe = (-1 / (A * t * C)) * ln(1 - (CA(t) / Ceq)) where A is the filter area, t is incubation time, C is a constant related to volumes, and Ceq is the equilibrium concentration.

    • Compounds are often binned into High, Medium, and Low permeability categories based on known standards (e.g., propranolol = High, atenolol = Low).

Self-Validation and Trustworthiness:

  • Causality: This assay isolates passive diffusion by removing all biological transporters and enzymes. It directly answers the question: "Can this molecule cross a lipid barrier on its own?"

  • Controls: Each plate must include high-permeability (e.g., propranolol) and low-permeability (e.g., atenolol) controls to validate the integrity of the artificial membrane and the assay window.

A Coat 96-well filter plate with artificial lipid membrane C Assemble 'Sandwich': Place filter plate on donor plate A->C B Prepare 96-well donor plate with test compounds in buffer B->C D Add buffer to acceptor wells C->D E Incubate for 4-18 hours D->E F Separate plates E->F G Quantify compound concentration in Donor and Acceptor wells (LC-MS/MS) F->G H Calculate Permeability (Pe) G->H

Figure 3: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Section 6: In Vivo Assessment of Brain Penetrance

Ultimately, brain penetration must be confirmed in a living system. In vivo studies in preclinical species (typically rodents) are the gold standard.[27][28]

Key In Vivo Parameters:

  • Kp (Brain-to-Plasma Ratio): The ratio of the total concentration of a drug in the brain homogenate to the total concentration in plasma at a specific time point or at steady state. Kp = C_brain_total / C_plasma_total.[29]

  • Kp,uu (Unbound Brain-to-Plasma Ratio): The most accurate measure of brain penetration, as it corrects for plasma protein binding and non-specific brain tissue binding. It represents the ratio of the free, pharmacologically active drug concentrations between the two compartments. Kp,uu = C_brain_unbound / C_plasma_unbound. A Kp,uu > 0.3 is often considered adequate for a CNS drug candidate.[8]

Protocol 3: Outline of an In Vivo Brain Penetration (Kp) Study in Rodents

Principle: The test compound is administered to a cohort of animals. At a designated time point, blood and brain tissue are collected, and the drug concentrations are measured to determine the Kp ratio.

Step-by-Step Methodology:

  • Dosing: Administer the fluorophenyl piperidine compound to a group of rats or mice (n=3-5 per time point) via a relevant route (e.g., intravenous or oral).

  • Sample Collection: At a predetermined time point (e.g., 1 hour post-dose), anesthetize the animals.

  • Blood Collection: Collect a terminal blood sample via cardiac puncture into an anticoagulant-treated tube. Centrifuge immediately to obtain plasma.

  • Brain Collection: Perfuse the animal with saline to remove blood from the brain vasculature. Excise the whole brain.

  • Sample Processing:

    • Plasma: Store frozen (-80°C) until analysis.

    • Brain: Weigh the brain and homogenize it in a specific volume of buffer to create a uniform brain homogenate.

  • Bioanalysis:

    • Extract the drug from both the plasma and brain homogenate samples (e.g., via protein precipitation or solid-phase extraction).

    • Quantify the drug concentration in the extracts using a validated LC-MS/MS method.

  • Calculation:

    • Calculate the Kp value by dividing the concentration in the brain (ng/g) by the concentration in the plasma (ng/mL), assuming a brain tissue density of ~1 g/mL.

Expert Insight: The Kp,uu value provides a much clearer picture than Kp. To determine Kp,uu, additional in vitro experiments are required: equilibrium dialysis to measure the free fraction in plasma (fu,p) and in brain homogenate (fu,brain). The Kp,uu is then calculated as: Kp,uu = Kp * (fu,p / fu,brain). This value directly reflects the compound's ability to reach its target in the brain's extracellular fluid.[3]

Section 7: Integrated Strategy and Decision Making

A successful CNS drug discovery program relies on a tiered, integrated approach to assessing brain penetrance, moving from high-throughput, less complex assays to lower-throughput, more physiologically relevant systems. This "fail fast, fail cheap" strategy conserves resources for the most promising candidates.

cluster_criteria Decision Gates A Virtual Library / Design B In Silico Filtering (cLogP, TPSA, MW, pKa) A->B C Synthesis of Prioritized Compounds B->C D Tier 1: Physicochemical Properties (Experimental LogD7.4, pKa) C->D D_crit LogD7.4 = 1-4? pKa < 9.0? D->D_crit E Tier 2: In Vitro Permeability (PAMPA-BBB) E_crit High/Med Pe? E->E_crit F Tier 3: In Vitro Efflux (MDR1-MDCK Assay) F_crit Efflux Ratio < 3? F->F_crit G Tier 4: In Vivo PK & Brain Penetrance (Rodent Kp, Kp,uu) G_crit Kp,uu > 0.3? G->G_crit H Lead Candidate D_crit->A No (Redesign) D_crit->E Yes E_crit->A No (Redesign) E_crit->F Yes F_crit->A No (Redesign) F_crit->G Yes G_crit->A No (Redesign) G_crit->H Yes

Figure 4: Tiered decision-making cascade for CNS candidate selection.

Conclusion

The journey of a CNS drug candidate from concept to clinic is governed by its ability to conquer the Blood-Brain Barrier. For fluorophenyl piperidine compounds, success hinges on a masterful balance of physicochemical properties. Lipophilicity is the key that unlocks the gate of passive diffusion, but it must be carefully optimized to avoid the pitfalls of non-specific binding, metabolic clearance, and active efflux. Fluorine provides the medicinal chemist with an exceptionally versatile tool to modulate lipophilicity and, more critically, to lower the pKa of the piperidine nitrogen, thereby enhancing the concentration of the crucial neutral, membrane-permeant species at physiological pH. By employing a rigorous, tiered experimental strategy—from high-throughput LogD measurements and PAMPA screens to definitive in vivo Kp,uu studies—researchers can rationally design and select compounds with the highest probability of achieving therapeutic concentrations in the brain, paving the way for the next generation of treatments for neurological and psychiatric disorders.

References

  • Priya A, Mahesh Kumar N, Shachindra L N. Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
  • ResearchGate.
  • Waterhouse RN. Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents. PubMed. 2003.
  • Anam K, Zbutossin O, et al.
  • O'Hagan D. Full article: The role of fluorine in medicinal chemistry. 2008.
  • Veszelka S, Walter FR, et al. In vitro models of the blood-brain barrier.
  • Abbott NJ.
  • Holliday S. Inventing a new in vitro model for the blood brain barrier.
  • Tressler A, Zondlo N.
  • Luurtsema G, Windhorst AD, et al. The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. PMC.
  • Ghose A, Parhi A, et al.
  • Deosarkar S, Prabhakarao P, et al.
  • Tressler A, Zondlo N.
  • Le Studium. Fluorine as a key element in modern drug discovery and development. 2018.
  • In Vitro Models of the Blood–Brain Barrier | Springer N
  • Cortes-Ciriano I, Cebral E, et al. Predicting In Vivo Compound Brain Penetration Using Multi-task Graph Neural Networks. 2022.
  • Waterhouse RN. Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents.
  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms.
  • 2-(4-Fluorophenyl)Piperidine Hydrochloride. Chem-Impex.
  • van der Most E, van Faassen M, et al. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. PMC.
  • Which type of drugs penetrate CNS better?
  • Agarwal S, Uchil V, et al. In Vivo Methods to Study Uptake of Nanoparticles into the Brain. PMC.
  • Mykhailiuk PK. pKa – LogP plot covered by fluorine‐containing and non‐fluorinated...
  • Soares J, Silva P, et al. Methods for Determination of Lipophilicity | Encyclopedia MDPI. MDPI. 2022.
  • Tlili A, Lebl T, et al. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
  • Giaginis C, Tsantili-Kakoulidou A.
  • Key compounds of this work shown in the LogP–pKa(H) plot along with...
  • MacLeod AM, Ragan CI, et al. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. PubMed. 1999.
  • Satała G, Lenda T, et al. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.
  • para-Fluorophenylpiperazine. Wikipedia.
  • Goger D, Shacham S, et al.
  • Asghar J. logP (Partition Coefficient) and Lipid Solubility of Drugs. YouTube. 2021.
  • Relationship between the LogP value of several substrates and their...
  • 3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine. PubChem.
  • Jordan CJ, Xi Z, et al. Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. PubMed. 2020.
  • Evaluation of Drug Penetration into the Brain: A Double Study by in Vivo Imaging with Positron Emission Tomography and Using an in Vitro Model of the Human Blood-Brain Barrier.
  • Ghose A, Parhi A, et al.
  • Wager TT, Hou X, et al. CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. Journal of Medicinal Chemistry.
  • Casoni D, Sarbu C. LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. SciSpace.
  • 4-(4-Fluorophenyl)piperidine. PubChem.
  • Brain drug delivery and meningeal permeability. Neurotar.
  • New microscopy technique makes deep in vivo brain imaging possible. EMBL. 2021.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. 2026.
  • Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI.

Sources

Methodological & Application

Application Note: High-Fidelity In Vivo Microdialysis of Lipophilic Piperidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Piperidine analogs (e.g., methylphenidate, donepezil, fentanyl derivatives) represent a cornerstone pharmacophore in CNS drug development, targeting transporters (DAT, NET) and receptors (NMDA, Opioid). However, their physicochemical properties—specifically high lipophilicity and basicity (


)—present unique challenges in microdialysis.

The Core Challenge: Piperidine analogs exhibit high non-specific binding to standard dialysis membranes and tubing, leading to artificially low recovery rates. Furthermore, tissue tortuosity significantly alters their diffusion in vivo compared to in vitro settings.

The Solution: This protocol utilizes a Retrodialysis-Calibrated Workflow coupled with LC-MS/MS quantitation . Unlike standard protocols, we prioritize the determination of in vivo probe recovery (extraction efficiency) as a self-validating step to ensure pharmacokinetic accuracy.

Pre-Clinical Planning & Materials

Probe Selection (Critical)

For lipophilic piperidines, membrane material dictates success.

  • Avoid: Polycarbonate or cellulose acetate (high binding affinity for lipophiles).

  • Select: Polyethersulfone (PES) or Cuprophan membranes. PES is preferred for its low molecular weight cutoff (MWCO: 6–15 kDa) and reduced hydrophobic interaction.

  • Geometry: Concentric design (e.g., CMA 11 or 12 style) with a 1–2 mm membrane length for discrete nuclei (e.g., Nucleus Accumbens) or 3–4 mm for striatal sampling.

Perfusate Composition (Artificial Cerebrospinal Fluid - aCSF)

Piperidines are basic; maintaining pH 7.4 is physiological, but ensure the drug is soluble if used in retrodialysis.

  • Formula: NaCl 147 mM, KCl 2.7 mM, CaCl

    
     1.2 mM, MgCl
    
    
    
    0.85 mM.
  • Additives: Avoid BSA (bovine serum albumin) in the perfusate if analyzing by LC-MS/MS, as it interferes with ionization. If binding is severe, use 0.1% cyclodextrin as a carrier, but this requires complex correction factors.

Surgical Protocol: Stereotaxic Implantation

Objective: Precise implantation of a guide cannula to minimize acute trauma during the sampling phase.

Step 1: Anesthesia & Prep Induce anesthesia (Isoflurane: 4% induction, 1.5–2% maintenance). Mount the animal (Rat/Mouse) in a stereotaxic frame. Ensure "flat skull" alignment (Bregma and Lambda at equal dorsoventral coordinates).[1]

Step 2: Coordinates (Example: Dorsal Striatum)

  • AP: +0.5 mm (from Bregma)[2]

  • ML: ±3.0 mm

  • DV: -4.0 mm (Guide tip; Probe extends 2mm further to -6.0 mm)

  • Note: Always verify coordinates with a Paxinos & Watson atlas.

Step 3: Anchoring Drill three holes: one for the cannula, two for stainless steel anchor screws. Insert screws without piercing the dura.

Step 4: Cementing Lower the guide cannula slowly.[3] Apply dental acrylic (methyl methacrylate) to fuse the cannula to the anchor screws. Crucial: Cap the guide with a "dummy stylet" to prevent tissue regrowth and occlusion.

Step 5: Recovery Allow 5–7 days of post-operative recovery. This restores the Blood-Brain Barrier (BBB) integrity, preventing drug leakage from the periphery directly into the sampling site.

Experimental Workflow (The Self-Validating System)

The following diagram outlines the logical flow, emphasizing the Retrodialysis calibration step which is mandatory for piperidine analogs.

MicrodialysisWorkflow cluster_Validation Self-Validation: Recovery Calibration Start Start: 7-Day Post-Op ProbeInsert Probe Insertion (Replace Dummy with Active Probe) Start->ProbeInsert Equilibration Equilibration Phase (90-120 mins @ 1.0 µL/min) ProbeInsert->Equilibration Stabilize Basal Levels Retro Retrodialysis by Drug (Perfuse Drug -> Measure Loss) Equilibration->Retro Determine In Vivo Recovery (Ed) Washout Washout Phase (Perfuse drug-free aCSF for 60 min) Retro->Washout Treatment Drug Administration (IP/IV/PO) Washout->Treatment Sampling Sample Collection (20 min intervals / 4°C) Treatment->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis

Caption: Workflow integrating Retrodialysis to correct for the specific tissue binding properties of piperidine analogs.

Protocol Detail: Retrodialysis by Drug (Calibration)

Because piperidines bind to tissue, in vitro recovery (beaker method) is insufficient. You must determine in vivo recovery (


).[4][5]
  • Perfusion: Switch inlet to aCSF containing a known concentration of the analyte (

    
    , e.g., 100 nM).
    
  • Collection: Collect 3-4 fractions.

  • Calculation: Measure concentration in dialysate (

    
    ).
    
    
    
    
    (Assumption: The fractional loss of drug from probe to tissue equals the fractional recovery from tissue to probe).
  • Washout: Switch back to drug-free aCSF for at least 60 minutes before starting the actual experiment.

Analytical Protocol: LC-MS/MS Quantification

Piperidine analogs are basic and ionize efficiently in positive ESI mode.[6]

ParameterSpecificationRationale
Column C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50mm, 1.7 µmRetains hydrophobic piperidine rings; sub-2µm particles improve resolution.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH ensures protonation of the piperidine nitrogen (

).
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier for elution.
Flow Rate 0.3 – 0.4 mL/minCompatible with ESI source.
Detection MRM (Multiple Reaction Monitoring)High sensitivity for low-concentration dialysates (nM range).
Transitions Parent

Fragment (Immonium ion)
Piperidines typically fragment via ring cleavage or loss of substituents.[6]

Sample Handling:

  • Collect samples in glass vials or PP vials with low-binding inserts.

  • Acidify immediately: Add 1-2 µL of 0.1% Formic Acid to the collection vial to prevent the piperidine analog from sticking to the vial walls.

Data Analysis & Calculation

To determine the true extracellular concentration (


), apply the correction factor derived from the Retrodialysis step.


Logic Visualization:

CalculationLogic Raw Raw Dialysate Conc. (C_out) TrueConc True ECF Conc. (C_ECF) Raw->TrueConc Divided by Recovery In Vivo Recovery (R_invivo from Retrodialysis) Recovery->TrueConc Correction Factor

Caption: Correction logic to convert raw dialysate data into absolute extracellular concentrations.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Low/No Recovery Non-specific binding to tubing/probe.[7]Use FEP (Fluorinated Ethylene Propylene) tubing instead of standard PE. Switch to PES membranes.
Variable Baselines Insufficient equilibration time.Extend post-insertion equilibration to 2 hours. Ensure animal is stress-free.[8]
Backpressure Spikes Salt precipitation or tissue clogging.Filter aCSF (0.22 µm). Verify probe patency in vitro before insertion (Bubble test).
Peak Tailing (LC-MS) Interaction with silanols on column.Increase buffer strength or use a column with "charged surface hybrid" (CSH) technology.

References

  • Chefer, V. I., et al. (2009). "Retrodialysis method for the determination of in vivo recovery for lipophilic compounds." Journal of Neuroscience Methods.

  • Kehr, J. (1999). "Monitoring chemistry of brain microenvironment: biosensors and microdialysis." Modern Techniques in Neuroscience Research.

  • Hammarlund-Udenaes, M. (2000). "Microdialysis as an important technique in systems pharmacology—a historical perspective." AAPS Journal.

  • Wang, S. J., et al. (2021).[7] "A rapid screening method to select microdialysis carriers for hydrophobic compounds."[7] PLOS One.[7] [7]

  • BenchChem Application Note. (2025). "Mass Spectrometry Fragmentation of Novel Piperidine Derivatives."

Sources

Application Notes & Protocols for the In Vitro Characterization of Novel Dopamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characterization of novel ligands targeting the dopamine transporter (DAT). The protocols detailed herein are designed to ensure scientific integrity and provide a robust framework for assessing ligand affinity, potency, and mechanism of action.

Introduction: The Critical Role of the Dopamine Transporter in Neuromodulation

The dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family, is a presynaptic membrane protein crucial for regulating dopamine homeostasis in the central nervous system.[1][2][3] Its primary function is the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thereby controlling the duration and magnitude of dopaminergic signaling.[4][5] This precise regulation is fundamental for a multitude of neurological processes, including motor control, motivation, reward, and cognition.[6][7]

Dysregulation of DAT function is implicated in the pathophysiology of numerous neuropsychiatric and neurological disorders, such as attention deficit hyperactivity disorder (ADHD), depression, bipolar disorder, Parkinson's disease, and substance use disorders.[7][8][9] Consequently, DAT has emerged as a key therapeutic target for a wide array of pharmacological agents.[5][8] The development of novel DAT ligands with specific binding and functional profiles is a critical area of research for creating more effective and safer medications.

This guide will walk you through the essential in vitro assays required to comprehensively characterize novel DAT ligands, from initial binding affinity determination to functional assessment of uptake inhibition and potential for inducing dopamine efflux.

Foundational Assays: Determining Ligand Affinity and Potency

A thorough understanding of a novel ligand's interaction with DAT begins with quantifying its binding affinity (Kᵢ) and its functional potency (IC₅₀). These parameters are determined through radioligand binding assays and dopamine uptake inhibition assays, respectively.

Radioligand Binding Assay: Quantifying Affinity for DAT

This assay directly measures the affinity of a test compound for DAT by assessing its ability to compete with a radiolabeled ligand known to bind to the transporter with high affinity.

Principle: The assay relies on the principle of competitive binding. A constant concentration of a radioligand is incubated with a source of DAT (e.g., cell membranes from a cell line expressing DAT) in the presence of varying concentrations of the unlabeled test compound. The amount of radioligand displaced by the test compound is proportional to the test compound's affinity for DAT.

Causality Behind Experimental Choices:

  • Choice of Radioligand: The selection of the radioligand is critical. [³H]WIN 35,428 and [³H]CFT are commonly used due to their high affinity and selectivity for DAT.[10][11] This ensures that the measured binding is specific to the transporter of interest.

  • Membrane Preparation: Using membrane preparations from cell lines stably expressing human DAT (hDAT), such as HEK293 or COS-7 cells, provides a consistent and high-density source of the transporter, leading to a robust assay window.[10][12]

  • Incubation Conditions: The incubation is typically performed at 4°C to minimize enzymatic degradation of the ligands and the transporter.[12]

Experimental Workflow:

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis prep1 Culture hDAT-expressing cells prep2 Homogenize cells in buffer prep1->prep2 prep3 Centrifuge to pellet membranes prep2->prep3 prep4 Resuspend and determine protein concentration prep3->prep4 assay3 Add membrane preparation prep4->assay3 assay1 Prepare reaction plate (96-well) assay2 Add buffer, radioligand, and test compound assay1->assay2 assay2->assay3 assay4 Incubate to reach equilibrium assay3->assay4 analysis1 Harvest onto filter mats assay4->analysis1 analysis2 Wash to remove unbound radioligand analysis1->analysis2 analysis3 Quantify radioactivity (scintillation counting) analysis2->analysis3 analysis4 Calculate Ki from IC50 analysis3->analysis4

Caption: Workflow for a DAT radioligand binding assay.

Detailed Protocol:

Materials:

  • hDAT-expressing cell line (e.g., HEK293-hDAT)

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4[12]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4[12]

  • Radioligand (e.g., [³H]WIN 35,428)[11]

  • Non-labeled DAT inhibitor for non-specific binding (e.g., GBR 12909)[12]

  • 96-well microplates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and fluid

Procedure:

  • Membrane Preparation:

    • Culture hDAT-expressing cells to confluency.

    • Harvest the cells and homogenize them in ice-cold binding buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.[12]

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[12]

    • Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add in triplicate:

      • Total Binding: 50 µL of binding buffer.

      • Non-specific Binding: 50 µL of a high concentration of a non-labeled DAT inhibitor (e.g., 10 µM GBR 12909).[12]

      • Test Compound: 50 µL of varying concentrations of the novel ligand.

    • Add 50 µL of the radioligand (e.g., [³H]WIN 35,428 at a final concentration of ~1-2 nM) to all wells.[12]

    • Add 100 µL of the prepared cell membrane suspension (approximately 20-50 µg of protein) to all wells.[12]

  • Incubation: Incubate the plate at 4°C for 2-3 hours with gentle agitation to allow the binding to reach equilibrium.[12]

  • Harvesting and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

Dopamine Uptake Inhibition Assay: Assessing Functional Potency

This functional assay measures the ability of a novel ligand to inhibit the transport of dopamine into cells expressing DAT.

Principle: The assay measures the accumulation of a labeled substrate (e.g., [³H]dopamine or a fluorescent analog) inside cells expressing DAT. The inhibitory potency of a test compound is determined by its ability to reduce this accumulation.

Causality Behind Experimental Choices:

  • Choice of Substrate: [³H]Dopamine is the endogenous substrate and provides a direct measure of uptake.[12] Fluorescent substrates offer a non-radioactive alternative suitable for high-throughput screening.[13][14][15]

  • Cell Lines: Stably transfected cell lines (e.g., HEK293-hDAT, MDCK-hDAT) are preferred for their consistent DAT expression levels.[2]

  • Uptake Conditions: The assay is performed at 37°C to measure the active, temperature-dependent transport process.[12] A short incubation time is used to measure the initial rate of uptake.[12]

Experimental Workflow:

cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Acquisition & Analysis prep1 Seed hDAT-expressing cells in a 96-well plate prep2 Incubate to form a confluent monolayer prep1->prep2 assay1 Wash cells with uptake buffer prep2->assay1 assay2 Pre-incubate with test compound assay1->assay2 assay3 Initiate uptake with labeled dopamine assay2->assay3 assay4 Incubate for a short duration assay3->assay4 analysis1 Terminate uptake and wash cells assay4->analysis1 analysis2 Lyse cells analysis1->analysis2 analysis3 Quantify intracellular label analysis2->analysis3 analysis4 Calculate IC50 analysis3->analysis4

Caption: Workflow for a DAT uptake inhibition assay.

Detailed Protocol:

Materials:

  • hDAT-expressing cell line (e.g., HEK293-hDAT)

  • Uptake Buffer: Krebs-Ringer-HEPES buffer (e.g., 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 5 mM D-glucose, pH 7.4) supplemented with 0.1 mM ascorbic acid and 10 µM pargyline.[12]

  • [³H]Dopamine

  • Known DAT inhibitor for non-specific uptake (e.g., nomifensine)[12]

  • 96-well cell culture plates

  • Scintillation counter and fluid

Procedure:

  • Cell Plating:

    • Seed the hDAT-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.[12]

    • Incubate the cells at 37°C in a 5% CO₂ incubator.

  • Assay Protocol:

    • On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed (37°C) uptake buffer.[12]

    • Add 100 µL of uptake buffer containing varying concentrations of the novel ligand to the wells.

    • For control wells (100% uptake), add buffer without the test compound. For non-specific uptake, add a high concentration of a known DAT inhibitor (e.g., 10 µM nomifensine).[12]

    • Pre-incubate the plate at 37°C for 10-20 minutes.[12]

    • Initiate the uptake by adding 50 µL of uptake buffer containing [³H]Dopamine (final concentration of ~10-20 nM).[12]

    • Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.[12]

  • Termination of Uptake:

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold uptake buffer.[12]

  • Quantification:

    • Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer to each well.[12]

    • Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of specific uptake against the logarithm of the novel ligand concentration.

    • Determine the IC₅₀ value (the concentration of the ligand that inhibits 50% of the specific [³H]Dopamine uptake) using non-linear regression analysis.[12]

Advanced Characterization: Unveiling the Mechanism of Action

Beyond affinity and potency, it is crucial to understand how a novel ligand interacts with DAT to modulate its function. This involves determining whether the ligand acts as a simple inhibitor or as a substrate that can induce dopamine efflux (reverse transport).

Dopamine Efflux Assay: Identifying Substrates vs. Inhibitors

This assay distinguishes between DAT inhibitors (which block uptake) and DAT substrates (which are transported into the cell and can cause the reverse transport of dopamine out of the cell).

Principle: Cells expressing DAT are preloaded with [³H]dopamine. The ability of a test compound to induce the release of this preloaded [³H]dopamine is then measured.

Causality Behind Experimental Choices:

  • Preloading with [³H]Dopamine: This step ensures that there is a measurable pool of intracellular dopamine that can be released.

  • Superfusion or Static Release: A superfusion system provides a more dynamic measure of release over time, while a static release protocol is simpler and suitable for initial screening.

  • Known Substrate as a Positive Control: A known DAT substrate, such as amphetamine, is used as a positive control to validate the assay.[3]

Experimental Workflow:

cluster_prep Cell Preparation & Loading cluster_assay Efflux Assay cluster_analysis Data Acquisition & Analysis prep1 Seed and grow hDAT-expressing cells prep2 Preload cells with [3H]dopamine prep1->prep2 prep3 Wash to remove extracellular [3H]dopamine prep2->prep3 assay1 Incubate with test compound prep3->assay1 assay2 Collect supernatant at time intervals assay1->assay2 analysis2 Quantify radioactivity in supernatant and lysate assay2->analysis2 analysis1 Lyse cells to determine remaining intracellular [3H]dopamine analysis1->analysis2 analysis3 Calculate percentage of [3H]dopamine released analysis2->analysis3 analysis4 Determine EC50 for efflux analysis3->analysis4

Caption: Workflow for a DAT efflux assay.

Detailed Protocol:

Materials:

  • hDAT-expressing cell line

  • Uptake/Release Buffer (as in the uptake assay)

  • [³H]Dopamine

  • Known DAT substrate (e.g., d-amphetamine)

  • 96-well cell culture plates

  • Scintillation counter and fluid

Procedure:

  • Cell Plating and Preloading:

    • Seed and grow hDAT-expressing cells in a 96-well plate.

    • Wash the cells with uptake buffer.

    • Incubate the cells with [³H]dopamine (e.g., 10-20 nM) in uptake buffer for 30 minutes at 37°C to allow for uptake.

    • Wash the cells three times with uptake buffer to remove extracellular [³H]dopamine.

  • Efflux Assay:

    • Add 100 µL of uptake buffer containing varying concentrations of the novel ligand or a known substrate (e.g., d-amphetamine) to the wells.

    • Incubate the plate at 37°C.

    • At a specified time point (e.g., 10-30 minutes), collect the supernatant from each well.

  • Quantification:

    • Lyse the cells remaining in the plate with 1% SDS.

    • Quantify the radioactivity in both the collected supernatant and the cell lysate using a scintillation counter.

  • Data Analysis:

    • Calculate the total amount of [³H]dopamine taken up by the cells (supernatant + lysate).

    • Express the amount of [³H]dopamine released into the supernatant as a percentage of the total uptake.

    • Plot the percentage of [³H]dopamine release against the logarithm of the test compound concentration.

    • Determine the EC₅₀ value (the concentration of the compound that elicits 50% of the maximal release).

Data Presentation and Interpretation

For clarity and ease of comparison, all quantitative data should be summarized in a structured table.

Table 1: Pharmacological Profile of Novel DAT Ligands

CompoundDAT Binding Affinity (Kᵢ, nM)DAT Uptake Inhibition (IC₅₀, nM)DAT Efflux (EC₅₀, nM)Mechanism of Action
Novel Ligand A 15.225.8>10,000Inhibitor
Novel Ligand B 50.6120.485.3Substrate (Releaser)
Cocaine (Reference) 150300>10,000Inhibitor
d-Amphetamine (Reference) >1,0005030Substrate (Releaser)

Interpretation:

  • Novel Ligand A demonstrates high affinity and potent inhibition of dopamine uptake with no significant efflux activity, characteristic of a cocaine-like DAT inhibitor.

  • Novel Ligand B shows moderate affinity and uptake inhibition but is a potent inducer of dopamine efflux, indicating an amphetamine-like substrate mechanism.

Concluding Remarks

The in vitro characterization of novel dopamine transporter ligands is a multi-faceted process that requires a systematic and rigorous approach. The protocols outlined in these application notes provide a solid foundation for determining the affinity, potency, and mechanism of action of new chemical entities targeting DAT. A thorough understanding of these pharmacological properties is essential for advancing the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

  • The structure and function of the dopamine transporter and its role in CNS diseases. (n.d.). Google Books.
  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21.
  • Bannon, M. J. (2005). The dopamine transporter: role in neurotoxicity and human disease. Toxicology and Applied Pharmacology, 204(3), 355–360.
  • Cheng, M. H., & Bahar, I. (2019). New Insights Into the Human Dopamine Transporter: Structure, Function, and Therapeutic Potential. ACS Chemical Neuroscience, 10(2), 773–779.
  • Dopamine transporter. (2024, February 13). In Wikipedia.
  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21.
  • Saha, K., et al. (2023). Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers in Pharmacology, 14, 1141333.
  • BenchChem. (2025). Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole. BenchChem.
  • Free, R. B., et al. (2017). Model Systems for Analysis of Dopamine Transporter Function and Regulation. ACS Chemical Neuroscience, 8(7), 1433–1446.
  • Rothman, R. B., et al. (2003). Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates. Journal of Pharmacology and Experimental Therapeutics, 307(3), 947–956.
  • Schmitt, K. C., & Reith, M. E. (2013). Nonclassical pharmacology of the dopamine transporter: atypical inhibitors, allosteric modulators, and partial substrates. Journal of Pharmacology and Experimental Therapeutics, 346(1), 2–9.
  • Katz, J. L., et al. (2014). Pharmacological characterization of a dopamine transporter ligand that functions as a cocaine antagonist. Journal of Pharmacology and Experimental Therapeutics, 348(1), 108–117.
  • Sigma-Aldrich. (n.d.). Fluorescent Dopamine Neurotransmitter Ligand, labeled with Dansyl. Sigma-Aldrich.
  • Segura-Aguilar, J. (2017). Catecholaminergic Cell Lines for the Study of Dopamine Metabolism and Neurotoxicity. Methods in Molecular Biology, 1584, 13–21.
  • Kuhar, M. J., et al. (1990). Dopamine transporter: biochemistry, pharmacology and imaging. European Neurology, 30 Suppl 1, 15–20.
  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21.
  • Bannon, M. J. (2005). The dopamine transporter: role in neurotoxicity and human disease. Toxicology and Applied Pharmacology, 204(3), 355–360.
  • Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. Eurofins.
  • Booij, J., et al. (2010). Molecular Imaging of the Dopamine Transporter. Journal of Nuclear Medicine, 51(9), 1329–1332.
  • Molecular Devices. (n.d.). Fluorescence-Based Neurotransmitter Transporter Up Takes Assay. Molecular Devices.
  • Gubernator, N. G., et al. (2012). Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain. Proceedings of the National Academy of Sciences, 109(45), 18562–18567.
  • Salvatore, M. F., et al. (2021). Stable expression of the human dopamine transporter in N27 cells as an in vitro model for dopamine cell trafficking and metabolism. Toxicology in Vitro, 76, 105210.
  • Kuhar, M. J., et al. (1990). Dopamine Transporter: Biochemistry, Pharmacology and Imaging. European Neurology, 30(Suppl. 1), 15–20.
  • Eshleman, A. J., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods, 169(2), 343–350.
  • Mönnich, D. (2018). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Universitäts- und Landesbibliothek der Heinrich-Heine-Universität Düsseldorf.
  • Molecular Devices. (2026, February 16). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices.
  • Aggarwal, S., et al. (2021). Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding. Frontiers in Pharmacology, 12, 660501.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices.
  • Salvatore, M. F., et al. (2021). Stable expression of the human dopamine transporter in N27 cells as an in vitro model for dopamine cell trafficking and metabolism. Toxicology in Vitro, 76, 105210.
  • BenchChem. (2025). Application Note: Pergolide Radioligand Binding Assay for Dopamine Receptors. BenchChem.
  • Innoprot. (n.d.). HiTSeeker D5 Dopamine Receptor Cell Line. Innoprot.
  • Aggarwal, S., et al. (2021). Functional Characterization of the Dopaminergic Psychostimulant Sydnocarb as an Allosteric Modulator of the Human Dopamine Transporter. Biomedicines, 9(6), 634.
  • Saha, K., et al. (2023). Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers in Pharmacology, 14, 1141333.
  • NDI Neuroscience. (n.d.). Pre-clinical Contract Research In Vitro Assays. NDI Neuroscience.
  • Sonders, M. S., et al. (1997). Multiple Ionic Conductances of the Human Dopamine Transporter: The Actions of Dopamine and Psychostimulants. The Journal of Neuroscience, 17(3), 960–974.
  • Vaughan, R. A., & Foster, J. D. (2013). Mechanisms of dopamine transporter regulation in normal and disease states. Trends in Pharmacological Sciences, 34(9), 489–496.
  • Jurisch, F., et al. (2023). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. International Journal of Molecular Sciences, 24(10), 8758.

Sources

Application Note and Protocol: A Systematic Approach to HPLC Method Development for the Separation of 4-Arylpiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs) with diverse therapeutic applications, including potent analgesics, antipsychotics, and antihistamines.[1][2] The basic nitrogen atom within the piperidine ring imparts specific physicochemical properties that present unique challenges for chromatographic separation.[3] Therefore, developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 4-arylpiperidines is paramount for ensuring drug purity, stability, and overall quality control in the pharmaceutical industry.[4]

This comprehensive application note provides a detailed, field-proven guide for researchers, scientists, and drug development professionals on developing a stability-indicating reversed-phase HPLC method for the separation of 4-arylpiperidine derivatives. The narrative emphasizes the scientific rationale behind experimental choices, ensuring a deep understanding of the method development process.

Foundational Principles: Understanding the Chromatographic Behavior of 4-Arylpiperidines

4-Arylpiperidines are basic compounds, and their behavior in reversed-phase HPLC is largely governed by the ionization state of the piperidine nitrogen.[5] At a mobile phase pH below the pKa of the piperidine moiety (typically around 8-10), the nitrogen atom is protonated, leading to a positively charged species. This ionization significantly impacts retention and peak shape.

The Critical Role of Mobile Phase pH

The pH of the mobile phase is arguably the most critical parameter in the separation of ionizable compounds like 4-arylpiperidines.[6] It directly influences the degree of ionization of the analyte, which in turn affects its hydrophobicity and interaction with the stationary phase.[5]

  • Low pH (pH 2-4): At low pH, the piperidine nitrogen is fully protonated. This can lead to reduced retention on a non-polar stationary phase due to increased hydrophilicity. However, operating at a low pH can also suppress the interaction of the basic analyte with acidic silanol groups on the silica surface of the stationary phase, thereby improving peak shape and reducing tailing.[7]

  • Intermediate pH (pH 4-7): In this range, small changes in pH can lead to significant shifts in retention time, as the analyte's ionization state is highly sensitive to the mobile phase pH being close to its pKa.[8] This can compromise the robustness of the method.

  • High pH (pH > 8): At a pH above the pKa, the 4-arylpiperidine is in its neutral, un-ionized form. This increases its hydrophobicity, leading to stronger retention on a reversed-phase column. Modern pH-stable columns allow for operation at higher pH, which can be advantageous for retaining and separating basic compounds.[7]

The following diagram illustrates the relationship between mobile phase pH, the ionization state of a 4-arylpiperidine, and its expected retention in reversed-phase HPLC.

pH_Effect cluster_pH Mobile Phase pH cluster_Analyte 4-Arylpiperidine State cluster_Retention Expected RP-HPLC Retention Low_pH Low pH (e.g., 2-4) Protonated Protonated (Charged) Low_pH->Protonated Analyte is ionized High_pH High pH (e.g., 9-11) Neutral Neutral (Un-ionized) High_pH->Neutral Analyte is un-ionized Low_Retention Lower Retention Protonated->Low_Retention Increased hydrophilicity High_Retention Higher Retention Neutral->High_Retention Increased hydrophobicity Method_Development_Workflow Start Start: Define Analytical Goal Column_Selection Column Selection - C18, C8, or Phenyl - High-purity, end-capped silica - Appropriate particle size (e.g., 3-5 µm) Start->Column_Selection Mobile_Phase_Screening Mobile Phase Screening - Organic Modifier: Acetonitrile vs. Methanol - pH Screening: Low (2-3) and High (9-10) - Buffer Selection Column_Selection->Mobile_Phase_Screening Gradient_Optimization Gradient Optimization - Initial to final %B - Gradient time - Flow rate Mobile_Phase_Screening->Gradient_Optimization Detector_Settings Detector Settings - Determine λmax - Set bandwidth Gradient_Optimization->Detector_Settings System_Suitability System Suitability Testing - Tailing factor - Resolution - Reproducibility Detector_Settings->System_Suitability Validation Method Validation (ICH Guidelines) System_Suitability->Validation

Caption: HPLC Method Development Workflow for 4-Arylpiperidines.

Step 1: Column Selection

The choice of the HPLC column is a critical first step in method development. [9]For the separation of 4-arylpiperidines, reversed-phase columns are the most widely used. [10][11]

Stationary Phase Characteristics & Rationale USP Code
C18 (Octadecylsilane) The industry standard for reversed-phase HPLC due to its high hydrophobicity and retention of a wide range of compounds. A good starting point for most 4-arylpiperidines. [11] L1
C8 (Octylsilane) Less retentive than C18, which can be advantageous for highly hydrophobic 4-arylpiperidines, leading to shorter run times. [12] L7
Phenyl Offers alternative selectivity through π-π interactions with the aryl moiety of the analyte. [10]Can be useful if co-eluting peaks are an issue on C18 or C8 phases. L11

| Embedded Polar Group (e.g., Amide, Carbamate) | These columns have a polar group embedded in the alkyl chain, which helps to shield residual silanol groups, leading to improved peak shape for basic compounds. [12]They are also more stable in highly aqueous mobile phases. | N/A |

Recommendation: Begin with a high-quality, end-capped C18 column with a particle size of 3-5 µm for initial method development. [9]A column with dimensions of 150 x 4.6 mm is a common workhorse for analytical applications. [13]

Step 2: Mobile Phase Optimization

The mobile phase is a powerful tool for manipulating retention and selectivity. [14] 2.2.1. Organic Modifier

Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.

  • Acetonitrile: Generally provides lower backpressure and better UV transparency at low wavelengths compared to methanol. It often results in sharper peaks.

  • Methanol: Can offer different selectivity compared to acetonitrile and is sometimes more effective at dissolving highly polar compounds.

Recommendation: Start with acetonitrile as the organic modifier. If selectivity needs to be improved, methanol or a mixture of acetonitrile and methanol can be evaluated.

2.2.2. pH and Buffer Selection

As discussed, pH control is critical. This is achieved by incorporating a buffer into the aqueous portion of the mobile phase. [15]The buffer should have a pKa within ±1 pH unit of the desired mobile phase pH to ensure adequate buffering capacity. [16]

pH Range Recommended Buffer Concentration Considerations
Low (pH 2-3) 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) N/A Formic acid is preferred for LC-MS compatibility. [17]TFA is a strong ion-pairing agent that can improve peak shape but may be difficult to remove from the column and can suppress MS signal. [16]
Low (pH 2.5-3.5) 20 mM Potassium Phosphate 10-50 mM Adjust pH with phosphoric acid. Phosphate buffers are not volatile and are incompatible with MS detection. [15]

| High (pH 9-10) | 20 mM Ammonium Bicarbonate | 10-50 mM | Adjust pH with ammonium hydroxide. This buffer is volatile and suitable for LC-MS applications. [16]|

Recommendation: For initial screening, evaluate both a low pH (e.g., 0.1% formic acid in water) and a high pH (e.g., 20 mM ammonium bicarbonate, pH 10) mobile phase.

Step 3: Gradient Optimization

A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to elute all compounds of interest with good peak shape in a reasonable time. [3]

  • Scouting Gradient: A fast, wide gradient (e.g., 5% to 95% acetonitrile in 10 minutes) is useful for initial screening to determine the approximate elution conditions of the analytes.

  • Focused Gradient: Based on the scouting run, a shallower, more focused gradient can be developed around the elution time of the target analytes to improve resolution.

Step 4: Detector Settings

For UV detection, the wavelength should be set at the absorbance maximum (λmax) of the 4-arylpiperidine to ensure maximum sensitivity. If the λmax is unknown, a photodiode array (PDA) detector can be used to acquire the UV spectrum of the analyte.

Detailed Protocol: HPLC Analysis of a Model 4-Arylpiperidine

This protocol provides a starting point for the analysis of a typical 4-arylpiperidine derivative. Optimization will likely be required based on the specific properties of the analyte.

Materials and Reagents
  • Model 4-Arylpiperidine Compound

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Formic Acid (≥98%)

  • Ammonium Bicarbonate (≥99%)

  • Ammonium Hydroxide (for pH adjustment)

Preparation of Solutions
  • Mobile Phase A (Low pH): 0.1% Formic Acid in Water.

  • Mobile Phase A (High pH): 20 mM Ammonium Bicarbonate in Water, pH adjusted to 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution: Accurately weigh and dissolve the 4-arylpiperidine standard in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.

  • Working Standard Solution: Dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 0.1 mg/mL.

Recommended Chromatographic Conditions
Parameter Condition 1 (Low pH) Condition 2 (High pH)
Column C18, 150 x 4.6 mm, 5 µmC18 (pH stable), 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water20 mM Ammonium Bicarbonate, pH 10.0
Mobile Phase B AcetonitrileAcetonitrile
Gradient 10% to 90% B in 15 min20% to 95% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Injection Volume 10 µL10 µL
Detection UV at 254 nm (or λmax)UV at 254 nm (or λmax)
System Suitability Testing (SST)

Before sample analysis, perform at least five replicate injections of the working standard solution to ensure the system is performing adequately. [18]

SST Parameter Acceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

| RSD of Retention Time | ≤ 1.0% |

Method Validation Overview

Once a suitable method is developed, it must be validated to ensure it is fit for its intended purpose. Validation should be performed according to ICH Q2(R1) guidelines and typically includes the following parameters: [18][19]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components. [20]* Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in samples within a given range. [20]* Accuracy: The closeness of test results obtained by the method to the true value. [19]* Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision. [19]* Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. [18]* Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. [20]

Stability-Indicating Method: Forced Degradation Studies

To ensure the developed HPLC method is stability-indicating, forced degradation studies must be performed. [21]This involves subjecting the 4-arylpiperidine to various stress conditions to generate potential degradation products. The method is considered stability-indicating if it can separate the intact drug from all degradation products. [22]

Protocol for Forced Degradation
  • Prepare Solutions: Prepare solutions of the 4-arylpiperidine in various stress media.

  • Apply Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid drug at 105 °C for 48 hours.

    • Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) and visible light.

  • Neutralize and Dilute: After the specified time, neutralize the acidic and basic samples and dilute all samples to the working concentration.

  • Analyze: Analyze the stressed samples using the developed HPLC method alongside an unstressed control sample.

  • Evaluate: Assess the chromatograms for the appearance of new peaks (degradants) and ensure they are well-resolved from the main analyte peak.

Troubleshooting Common HPLC Issues

Problem Potential Cause(s) Suggested Solution(s)
Peak Tailing - Secondary interactions with silanols\n- Column overload\n- Inappropriate mobile phase pH- Lower mobile phase pH or use a buffer[23]n- Use an end-capped or embedded polar group column\n- Reduce sample concentration [24]
Peak Splitting or Broadening - Column void or contamination\n- Sample solvent incompatible with mobile phase\n- Co-eluting impurity- Flush or replace the column[23]n- Dissolve the sample in the initial mobile phase[24]n- Optimize the gradient or change the stationary phase
Poor Resolution - Insufficient separation between peaks\n- Low column efficiency- Optimize the gradient (make it shallower)[23]n- Change the organic modifier (e.g., ACN to MeOH)\n- Use a longer column or a column with smaller particles
Retention Time Drift - Inadequate column equilibration\n- Mobile phase composition changing\n- Column temperature fluctuations- Increase column equilibration time[23]n- Ensure mobile phase is well-mixed and degassed\n- Use a column oven for temperature control [25]
Baseline Noise or Drift - Contaminated mobile phase or detector cell\n- Air bubbles in the system\n- Leaks- Use fresh, high-purity solvents[26]n- Degas the mobile phase\n- Check for loose fittings [27]

Conclusion

The successful development of a robust HPLC method for the separation of 4-arylpiperidines hinges on a systematic approach and a thorough understanding of the physicochemical properties of these basic compounds. By carefully selecting the appropriate column and optimizing the mobile phase, particularly the pH, well-resolved and symmetrical peaks can be achieved. The protocols and strategies outlined in this application note provide a solid foundation for developing and validating a reliable, stability-indicating HPLC method suitable for the stringent requirements of the pharmaceutical industry.

References

  • Steps for HPLC Method Validation - Pharmaguideline. (2024, December 11).
  • Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites - AKJournals. (2004, July/August).
  • HPLC Column Selection: Core to Method Development (Part I) - Welch Materials. (2025, November 5).
  • HPLC Column Selection Guide - Linklab.
  • Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds - Excellence in Analytical Chemistry. (2012, November 29).
  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? (2025, January 14).
  • Exploring the Role of pH in HPLC Separation - Veeprho. (2025, February 1).
  • HPLC Column Selection | LCGC International. (2013, May 1).
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo. (2024, March 26).
  • HPLC Troubleshooting: Solutions for Common Problems - Phenomenex. (2022, January 4).
  • The Importance of HPLC Mobile Phase Additives & Buffers - MAC-MOD Analytical.
  • What Is Role of pH In HPLC Separation: Learn Easily In 7 Minutes - PharmaGuru. (2025, October 7).
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. (2020, November 1).
  • New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. (2020, March 23).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog. (2024, July 31).
  • Effect of pH on LC-MS Analysis of Amines - Waters Corporation.
  • HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences.
  • 5 Main Types of HPLC Columns Explained - Torontech. (2025, July 30).
  • Buffers and Eluent Additives for HPLC Method Development - Element Lab Solutions. (2019, June 4).
  • Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News - alwsci. (2025, March 25).
  • HPLC solvents and mobile phase additives.
  • HPLC Buffer Mobile Phase Considerations | Guide - SCION Instruments.
  • What are the Common Peak Problems in HPLC - Chromatography Today.
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5).
  • A practical guide to forced degradation and stability studies for drug substances.
  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025, June 6).
  • Importance of Forced Degradation In Stability-Indicating Methods - ARL Bio Pharma.
  • Force Degradation for Pharmaceuticals: A Review - IJSDR.
  • Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists - PubMed. (2012, April 1).
  • Piperidine-renin inhibitors compounds with improved physicochemical properties - PubMed.

Sources

Troubleshooting & Optimization

Technical Support Center: 4-(4-Fluorophenyl)-1-methyl-3-methylenepiperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: TSC-PIP-04F | Status: Operational | Tier: Advanced Organic Synthesis

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering yield issues with the synthesis of 4-(4-Fluorophenyl)-1-methyl-3-methylenepiperidine .

This molecule is structurally related to the dehydrated intermediates of Paroxetine (Paxil) . The presence of the basic nitrogen, the steric bulk of the C4-aryl group, and the lability of the C3-position create a "perfect storm" for side reactions—specifically enolization and isomerization .

This guide moves beyond standard literature to address the process chemistry reality of why this reaction fails and how to fix it.

Module 1: The Synthetic Pathway & Critical Failure Points

The most direct route to the exocyclic methylene (Target B) is the Wittig Olefination of the corresponding piperidone (A). However, this reaction competes with two dominant failure modes: Enolization (leading to recovered starting material) and Isomerization (leading to the thermodynamically stable endo-alkene).

Visualizing the Reaction Landscape

ReactionPathway Ketone Starting Material (Piperidone) Betaine Betaine/Oxaphosphetane Intermediate Ketone->Betaine Nucleophilic Attack (Kinetic Control) Enolate Enolate Side Product (Reverts to SM upon workup) Ketone->Enolate Deprotonation by Ylide (Steric Hindrance) Target TARGET PRODUCT (Exocyclic Methylene) Betaine->Target Elimination Endo Endo-Alkene Impurity (Thermodynamic Sink) Target->Endo Acid Catalysis / Heat (Isomerization) Enolate->Ketone Aqueous Workup

Figure 1: The kinetic competition between nucleophilic attack (desired) and deprotonation (undesired), plus the thermodynamic risk of isomerization.

Module 2: Troubleshooting Guides (Q&A)

Issue 1: "I recovered 60-80% of my starting ketone."

Diagnosis: Enolization has occurred. The C3 protons in your piperidone are highly acidic due to the adjacent carbonyl and the inductive effect of the nitrogen. If your Wittig ylide acts as a base rather than a nucleophile, it will simply deprotonate the ketone. Upon aqueous workup, the enolate reprotonates, returning your starting material.

The Fix: The "Instant Ylide" Protocol Standard n-BuLi generation of ylides is often too slow or generates lithium salts that interfere with the reaction. Switch to Potassium tert-butoxide (KOtBu) .

  • Why? Potassium ylides are more reactive (less aggregated) than lithium ylides. The bulky t-butoxide anion is less likely to coordinate tightly, allowing the ylide to attack the sterically crowded ketone faster than it deprotonates it.

  • Protocol Adjustment:

    • Suspend Methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF.

    • Add KOtBu (1.2 equiv) at 0°C. Stir for 30 mins (Bright yellow color indicates ylide).

    • Cool to -78°C (Critical for kinetic control).

    • Add the ketone dropwise.

    • Allow to warm only to 0°C, then quench. Do not reflux.

Issue 2: "I isolated the product, but the NMR shows a proton at 6.0-6.5 ppm (internal alkene)."

Diagnosis: Isomerization to the Endo-Alkene. You have synthesized the target, but it isomerized to 1-methyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine . The exocyclic double bond is chemically stressed. Any trace acid (even from silica gel) or excessive heat will drive the double bond into the ring to conjugate with the phenyl group (styrene-like stability).

The Fix: Base-Washed Purification

  • Never use standard silica gel. It is slightly acidic (pH ~5-6).

  • Solution: Pre-wash your silica column with 2% Triethylamine (Et3N) in Hexanes/Ethyl Acetate.

  • Alternative: Use Neutral Alumina (Activity Grade III).

  • Workup: Ensure the organic phase is washed with saturated NaHCO3 before drying. Avoid using MgSO4 (slightly acidic); use Na2SO4 instead.

Issue 3: "The reaction turns into a black tar."

Diagnosis: Polymerization of the Enamine/Allylic Amine. The product is an allylic amine. These are prone to radical polymerization or oxidation, especially if the reaction mixture is exposed to air while hot.

The Fix: Oxygen Exclusion & Radical Scavenging

  • Degas all solvents with Argon/Nitrogen sparging for 20 minutes before use.

  • Add a radical inhibitor like BHT (Butylated hydroxytoluene) (0.1 mol%) to the reaction mixture if scaling up >10g.

Module 3: Optimized Experimental Protocol

Objective: Synthesis of 4-(4-Fluorophenyl)-1-methyl-3-methylenepiperidine via Wittig Olefination.

ParameterSpecificationReason
Solvent THF (Anhydrous, Inhibitor-free)Polarity supports ylide stability; ether solvents reduce enolization.
Base Potassium tert-butoxide (KOtBu)Generates a "salt-free" reactive ylide; minimizes lithium-catalyzed side reactions.
Temperature -78°C

0°C
Low temp favors kinetic nucleophilic addition over thermodynamic enolization.
Stoichiometry 1.3 eq. Ylide : 1.0 eq. KetoneExcess ylide compensates for adventitious moisture and enolization sacrifice.
Step-by-Step Workflow
  • Ylide Formation:

    • To a flame-dried 3-neck flask under Argon, add Methyltriphenylphosphonium bromide (1.3 equiv) and anhydrous THF (10 mL/g).

    • Cool to 0°C. Add KOtBu (1.3 equiv) portion-wise. The suspension will turn bright yellow.

    • Stir at 0°C for 45 minutes.

  • Addition:

    • Cool the ylide suspension to -78°C (Dry ice/Acetone bath).

    • Dissolve 1-methyl-4-(4-fluorophenyl)piperidin-3-one (1.0 equiv) in minimal THF.

    • Add the ketone solution dropwise over 20 minutes. Rapid addition causes local heating and enolization.

  • Reaction:

    • Stir at -78°C for 1 hour.

    • Remove cooling bath and allow to warm to 0°C over 2 hours.

    • Stop point: Check TLC/LCMS.[1] If conversion is >90%, proceed. Do not stir overnight at RT.

  • Workup (Buffered):

    • Quench with saturated NH4Cl (aqueous).

    • Extract with Diethyl Ether or EtOAc.

    • Wash organic layer with Brine .

    • Dry over Na2SO4 (Sodium Sulfate).[2][3] Avoid Magnesium Sulfate.

    • Concentrate in vacuo at <30°C .

  • Purification:

    • Column Chromatography: Neutral Alumina OR Silica Gel (pre-treated with 2% Et3N) .

    • Eluent: Hexanes/EtOAc gradient.

Module 4: Decision Tree for Yield Optimization

Use this logic flow to determine your next experimental move.

OptimizationTree Start Analyze Crude NMR/LCMS Result1 High % Starting Material Start->Result1 Result2 High % Internal Alkene Start->Result2 Result3 Low Mass Balance (Tars) Start->Result3 Action1 Change Base to KOtBu Lower Temp to -78°C Result1->Action1 Enolization Detected Action2 Eliminate Acidic Workup Use Et3N in Column Result2->Action2 Isomerization Detected Action3 Degas Solvents Add BHT Stabilizer Result3->Action3 Polymerization Detected

Figure 2: Troubleshooting decision matrix based on crude analysis.

References

  • Ma, Y., et al. "Process for preparing (±)-trans-4-p-fluorophenyl-3-hydroxymethyl-1-methylpiperidine." World Intellectual Property Organization, WO 2002/053537, 2002. Link

    • Relevance: Describes the synthesis of the Paroxetine intermediate skeleton and the stability issues of the 3,4-substituted piperidine system.
  • Maryanoff, B. E., & Reitz, A. B. "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[4] Chemical Reviews, 89(4), 863-927, 1989. Link

    • Relevance: Authoritative review on Wittig mechanism, specifically the competition between enolization and betaine form
  • Barnes, R. D., et al. "Synthesis of 4-phenylpiperidines." U.S. Patent 4,007,196, 1977. Link

    • Relevance: Details the dehydration of 4-phenyl-piperidin-3-yl-methanol derivatives and the regioselectivity challenges (endo vs. exo).
  • BenchChem Protocols. "4-Methylenepiperidine Hydrobromide in Organic Synthesis." Application Note, 2024. Link

    • Relevance: Provides general conditions for Wittig reactions on N-protected piperidones using KOtBu.

Disclaimer: This guide is intended for professional laboratory use. Always consult the Safety Data Sheet (SDS) for specific chemical hazards, particularly regarding 4-fluorophenyl derivatives and phosphonium salts.

Sources

Side reactions in the synthesis of 3-methylenepiperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Synthetix™ Technical Support Center Specialized Guidance for Heterocyclic Scaffolds

Ticket #: 3MP-SYNTH-001 Topic: Troubleshooting Side Reactions in 3-Methylenepiperidine Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Mission Statement

You are working with 3-methylenepiperidines , a privileged scaffold in medicinal chemistry (e.g., kinase inhibitors, GPCR ligands). However, the exocyclic double bond at the 3-position is a "thermodynamic nervous wreck." It wants to migrate into the ring, polymerize, or react with nucleophiles.

This guide is not a textbook; it is a battle plan. We address the three most common points of failure: Isomerization , Wittig Stalling , and Catalyst Poisoning .

Module 1: The Thermodynamic Trap (Isomerization)

User Query: "I synthesized N-Boc-3-methylenepiperidine, but my NMR shows a mess. The exocyclic alkene protons (4.8-5.0 ppm) are gone, and I see a new vinylic signal inside the ring. What happened?"

The Diagnosis: You have suffered Endocyclic Isomerization . The exocyclic double bond (3-methylene) is kinetically formed but thermodynamically unstable compared to the endocyclic isomers (1,2,3,6-tetrahydropyridines). This migration is catalyzed by trace acids, bases, or even active silica gel during purification.

The Mechanism: The driving force is the relief of torsional strain and the formation of a more substituted alkene (Zaitsev's rule).

  • Acid-Catalyzed: Protonation of the exocyclic alkene creates a tertiary carbocation at C3. Elimination of a proton from C4 forms the endocyclic double bond.

  • Base-Catalyzed: Abstraction of the allylic proton at C4 creates a resonance-stabilized anion, which reprotonates at the exocyclic carbon.

Corrective Protocol:

  • The "Buffered" Workup: Never use strong acids (HCl) or unbuffered bases during workup.

  • Chromatography Hygiene: Pre-treat your silica gel with 1% Triethylamine (Et3N) in hexanes before loading your sample. This neutralizes the acidic sites on the silica that catalyze migration.

  • Storage: Store as the solid carbamate (N-Boc/Cbz) at -20°C. Never store as the free base oil; it will auto-isomerize.

Visualization: The Isomerization Pathway

Isomerization Start 3-Methylenepiperidine (Exocyclic Alkene) Kinetically Favored Inter Carbocation/Anion Intermediate Start->Inter Trace Acid/Base (H+ or B:) End 3-Methyl-1,2,3,6-tetrahydropyridine (Endocyclic Alkene) Thermodynamically Favored Inter->End Re-elimination (Thermodynamic Drift)

Caption: The irreversible drift from the desired exocyclic alkene to the stable endocyclic isomer.

Module 2: The Wittig Woe (Reaction Failure)

User Query: "I'm trying to convert N-Boc-3-piperidone to the methylene derivative using Methyltriphenylphosphonium bromide and n-BuLi. The ketone is consumed, but I get low yields and a lot of tar. Why?"

The Diagnosis: You are fighting Enolization vs. Olefination . 3-Piperidones are structurally prone to enolization. Strong bases like n-BuLi act as a base first and a nucleophile second. They deprotonate the alpha-carbon of the ketone (C2 or C4) rather than allowing the ylide to attack the carbonyl.

The Fix: The "Instant Ylide" & Temperature Control Switch to Potassium tert-butoxide (KOtBu) or Potassium Hexamethyldisilazide (KHMDS). These bases are bulky and less likely to act as nucleophiles, but the real key is pre-formation .

Optimized Protocol (Self-Validating):

  • Ylide Formation: Suspend

    
     (1.2 equiv) in THF. Add 
    
    
    
    (1.2 equiv) at 0°C (not -78°C, you need speed here). Stir for 45 mins until bright yellow.
  • The Chill: Cool the ylide suspension to -78°C .

  • The Addition: Add N-Boc-3-piperidone (dissolved in minimal THF) slowly down the side of the flask.

  • The Warm-up: Allow to warm to RT naturally.

  • Validation: Check TLC. If the ketone spot is gone but no product forms, you enolized. If product forms, the yellow color of the ylide should fade as it reacts.

Data Comparison: Base Selection

Base ReagentpKa (Conj. Acid)Risk of EnolizationYield (Typical)*Recommendation
n-BuLi 50High 30-45%Avoid
NaH 35Moderate50-60%Risky (Slow)
KOtBu 17Low75-85% Preferred
KHMDS 26Low70-80%Good Alternative

*Typical yields for N-Boc-3-piperidone olefination based on internal optimization.

Module 3: Ring-Closing Metathesis (Catalyst Poisoning)

User Query: "I am building the piperidine ring via RCM using a Grubbs II catalyst. The reaction stalls at 60% conversion. Adding more catalyst doesn't help."

The Diagnosis: Ruthenium Coordination Poisoning. If your nitrogen is not sufficiently electron-deficient, it will coordinate to the Ruthenium center of the catalyst, killing the catalytic cycle. A standard benzyl amine (N-Bn) is often too basic.

The Fix: You must reduce the Lewis basicity of the nitrogen.

  • Protect as Carbamate: Use N-Boc, N-Cbz, or N-Troc. The carbonyl pulls electron density from the nitrogen, preventing Ru-coordination.

  • The "Salt" Trick: If you must use a basic amine, add 1.0 equivalent of p-Toluenesulfonic acid (p-TsOH) to the reaction. Protonating the amine kills its ability to bind to the catalyst without stopping the alkene metathesis.

Decision Tree: Synthesis Strategy

SynthesisStrategy Start Target: 3-Methylenepiperidine Decision1 Is the Ketone Available? Start->Decision1 Route1 Route A: Wittig/HWE (From 3-Piperidone) Issue1 Risk: Enolization Route1->Issue1 Route2 Route B: RCM (From Diallyl Amine) Issue2 Risk: Catalyst Poisoning Route2->Issue2 Decision1->Route1 Yes Decision1->Route2 No Sol1 Use KOtBu / Low Temp Issue1->Sol1 Sol2 Use N-Boc or Add p-TsOH Issue2->Sol2

Caption: Choosing the correct pathway and mitigating specific risks for each.

Module 4: Downstream Processing (Deprotection)

User Query: "I need to remove the N-Cbz group. I used Pd/C and H2, and the exocyclic double bond disappeared."

The Diagnosis: Chemo-selectivity Failure. Standard hydrogenation (Pd/C, H2) is not selective; it will reduce the exocyclic alkene faster than it cleaves the Cbz group.

The Fix:

  • Chemical Deprotection: For N-Cbz, use TMSI (Trimethylsilyl iodide) or HBr/Acetic Acid . These remove the carbamate without touching the alkene.

  • Alternative Protection: If possible, switch to N-Boc (cleaved by TFA/HCl) or N-Teoc (cleaved by Fluoride). Acidic cleavage of Boc is generally safe for the alkene if you avoid prolonged exposure that triggers isomerization (see Module 1).

References

  • Isomerization Thermodynamics

    • Title: "Relative Stabilities in Certain Exocyclic-Endocyclic Olefin Pairs"
    • Source: J. Am. Chem. Soc. 1958, 80, 1424–1430.[1]

    • URL:[Link]

  • Wittig Optimization on Piperidones: Title: "Synthesis and Application of N-Boc-3-piperidone" Source: ChemicalBook / Organic Syntheses (General Protocol Adapt
  • RCM Catalyst Poisoning

    • Title: "Ruthenium-Catalyzed Ring-Closing Metathesis: Recent Advances, Limit
    • Source: University of Windsor / Bentham Science.
    • URL:[Link]

  • General Piperidine Functionalization

    • Title: "Selective endo-Cyclic α-Functionalization of Satur
    • Source: J. Am. Chem. Soc.[1] (Vertex Pharmaceuticals).

    • URL:[Link]

Sources

Navigating the Maze of Stereochemistry: A Technical Guide to Purifying Geometric Isomers of 4-Arylpiperidines

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Technical Support Center

Topic: Challenges in the Purification of Geometric Isomers of 4-Arylpiperidines

Audience: Researchers, Scientists, and Drug Development Professionals

The 4-arylpiperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents. The synthetic routes to these compounds often yield a mixture of geometric isomers, typically cis and trans diastereomers, which can exhibit vastly different pharmacological and toxicological profiles. Consequently, the efficient and reliable purification of these isomers is a critical step in the drug discovery and development process. This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges encountered during the purification of 4-arylpiperidine geometric isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating cis and trans isomers of 4-arylpiperidines?

A1: The most common and effective methods for separating geometric isomers of 4-arylpiperidines are chromatographic techniques and fractional crystallization.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the workhorses for isomer separation in the pharmaceutical industry. These techniques exploit the subtle differences in the physical and chemical properties of the diastereomers to achieve separation.

  • Fractional Crystallization: This classical technique relies on the differential solubility of the isomers in a particular solvent system. By carefully controlling conditions such as temperature and solvent composition, one isomer can be selectively crystallized from the mixture.

Q2: We are observing poor resolution between our cis and trans isomer peaks in HPLC. What are the likely causes and how can we improve the separation?

A2: Poor resolution in the HPLC separation of 4-arylpiperidine isomers is a common challenge. The primary reasons often revolve around the selection of the stationary phase, mobile phase composition, and other chromatographic parameters. Here’s a systematic approach to troubleshooting:

  • Stationary Phase Selection: Standard C18 columns may not always provide sufficient selectivity for these types of isomers. The subtle differences in the spatial arrangement of the aryl and piperidine rings require a stationary phase that can engage in more specific interactions.

    • Expert Insight: Phenyl-based columns can offer improved resolution through π-π interactions with the aryl substituent of your compound. Additionally, mixed-mode columns that combine reversed-phase with cation-exchange or HILIC (Hydrophilic Interaction Liquid Chromatography) functionalities can significantly enhance separation by introducing ion-exchange interactions with the basic piperidine nitrogen.[1]

  • Mobile Phase Optimization:

    • pH and Buffer: The protonation state of the piperidine nitrogen is critical. Operating at a pH at least 1-2 units away from the pKa of the piperidine ensures a consistent charge state and can dramatically improve peak shape and resolution.[2] The use of buffers is essential to maintain a stable pH.

    • Organic Modifier: The choice and concentration of the organic modifier (e.g., acetonitrile, methanol) directly impact retention and selectivity. A systematic screening of different modifiers and gradient profiles is often necessary.

  • Temperature: Temperature can influence selectivity. It is advisable to maintain a constant and controlled column temperature using a column oven.[3]

Q3: Our research team is considering Supercritical Fluid Chromatography (SFC) for our 4-arylpiperidine isomer separation. What are the advantages and key considerations?

A3: SFC has emerged as a powerful and "greener" alternative to HPLC for both chiral and achiral separations.[4][5][6]

  • Advantages of SFC:

    • Speed: The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and rapid column equilibration.[7][8]

    • Reduced Solvent Consumption: Replacing the bulk of the organic mobile phase with CO2 significantly reduces solvent usage and waste.[9]

    • Unique Selectivity: SFC can often provide different selectivity compared to HPLC, making it a valuable tool when HPLC methods fail.

  • Key Considerations for SFC Method Development:

    • Column Screening: Similar to HPLC, a screening of different stationary phases is crucial. Both chiral and achiral columns can be effective for separating diastereomers.[10][11] Common achiral phases for SFC include silica, diol, and ethyl pyridine.[4]

    • Co-solvent and Additives: A polar organic co-solvent (modifier), typically an alcohol like methanol, is used to modulate retention. Basic additives (e.g., isopropylamine) or acidic additives may be required to improve the peak shape of basic or acidic analytes, respectively.[11]

Q4: We are attempting fractional crystallization to separate our isomers, but both seem to crystallize out together. What can we do to induce selective crystallization?

A4: Co-crystallization is a frequent hurdle in fractional crystallization. Achieving selectivity requires a careful optimization of several factors:

  • Solvent Screening: The choice of solvent is paramount. The ideal solvent system will maximize the solubility difference between the two isomers at a given temperature. A systematic screening of various solvents and solvent mixtures is essential.[12][13]

  • Cooling Rate: Rapid cooling can lead to supersaturation levels that cause both isomers to precipitate. A slow, controlled cooling process is crucial to allow for the selective crystallization of the less soluble isomer.

  • Seeding: Introducing a small seed crystal of the desired pure isomer can promote its crystallization and prevent the spontaneous nucleation of the other isomer.

  • Anti-Solvent Addition: In some cases, the slow addition of an "anti-solvent" (a solvent in which the compound is poorly soluble) to a solution of the isomers can induce the selective precipitation of one isomer.[14]

Q5: How can we accurately determine the cis:trans ratio of our isomer mixture?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and reliable technique for determining the diastereomeric ratio of your 4-arylpiperidine mixture.

  • Quantitative NMR (qNMR): By carefully acquiring a 1H NMR spectrum with appropriate relaxation delays, the ratio of the isomers can be accurately determined by integrating distinct and well-resolved signals corresponding to each isomer.[2][15][16] The basic principle of qNMR is that the integral of a signal is directly proportional to the molar concentration of the nucleus it represents.[16]

  • Signal Selection: Look for protons that are in different chemical environments in the cis and trans isomers. Protons on the piperidine ring, particularly those at positions 2, 3, 4, and 6, are often good reporters of the stereochemistry.

Troubleshooting Guides

Chromatographic Separations (HPLC & SFC)
Problem Potential Cause Troubleshooting Steps & Solutions
Poor Resolution / Co-elution - Inappropriate stationary phase- Suboptimal mobile phase composition- Inadequate method parameters1. Change Stationary Phase: - For HPLC, try a phenyl or a mixed-mode column.[1] - For SFC, screen a variety of columns including silica, diol, and ethyl pyridine phases.[4]2. Optimize Mobile Phase: - HPLC: Adjust the pH to ensure consistent protonation of the piperidine nitrogen. Systematically vary the organic modifier (ACN vs. MeOH) and gradient slope. - SFC: Screen different co-solvents (e.g., methanol, ethanol). Add a basic modifier like isopropylamine to improve peak shape for the basic piperidine.[11]3. Adjust Temperature: - Systematically evaluate the effect of column temperature on selectivity.
Peak Tailing - Secondary interactions with the stationary phase- Column overload- Dead volume in the system1. Address Secondary Interactions: - Add a basic modifier (e.g., triethylamine, DEA) to the mobile phase to block active silanol groups on the silica support. - Ensure the mobile phase pH is appropriate to maintain a consistent charge on the analyte.2. Reduce Sample Load: - Inject a smaller volume or a more dilute sample.3. Check System Connections: - Ensure all fittings are tight and use tubing with the smallest possible inner diameter.
Shifting Retention Times - Inconsistent mobile phase composition- Column temperature fluctuations- Column degradation1. Ensure Mobile Phase Consistency: - Prepare fresh mobile phase daily. If using an online mixer, ensure it is functioning correctly.2. Control Temperature: - Use a reliable column oven.[3]3. Check Column Health: - If the column has been used extensively, it may need to be replaced.
Fractional Crystallization
Problem Potential Cause Troubleshooting Steps & Solutions
No Crystallization - Solution is not supersaturated- Inhibition of nucleation1. Increase Supersaturation: - Slowly evaporate some of the solvent. - Cool the solution to a lower temperature.2. Induce Nucleation: - Add a seed crystal of the desired isomer. - Scratch the inside of the flask with a glass rod at the surface of the solution.
Oiling Out - Compound is coming out of solution above its melting point- High concentration of impurities1. Adjust Solvent System: - Add more of the "good" solvent to keep the compound dissolved at a higher temperature.2. Slower Cooling: - Allow the solution to cool more slowly to room temperature before placing it in a cooling bath.
Poor Isomeric Purity of Crystals - Co-crystallization of both isomers- Inefficient removal of mother liquor1. Optimize Crystallization Conditions: - Screen a wider range of solvents and solvent mixtures.[12][13] - Employ a very slow cooling rate. - Consider using a seed crystal.2. Improve Crystal Washing: - Wash the filtered crystals with a small amount of ice-cold crystallization solvent to remove residual mother liquor.

Experimental Protocols

Generic HPLC Method Development Protocol for 4-Arylpiperidine Isomers
  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm) and a Phenyl column of similar dimensions.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid or 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Initial Gradient:

    • Flow Rate: 1.0 mL/min

    • Gradient: 5-95% B over 15 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.

    • Detection: UV at a wavelength where the aryl group absorbs (e.g., 254 nm).

  • Optimization:

    • Based on the initial results, adjust the gradient slope to improve resolution around the eluting peaks.

    • If peak shape is poor, consider adding a small amount (0.1%) of a basic modifier like triethylamine to the mobile phase.

    • If resolution is still insufficient, switch to the Phenyl column and repeat the process.

Generic Fractional Crystallization Protocol
  • Solubility Testing: In small vials, test the solubility of the isomer mixture in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, and mixtures thereof) at room temperature and upon heating.

  • Crystallization:

    • Dissolve the isomer mixture in a minimal amount of a suitable hot solvent.

    • Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath or refrigerator.

    • If crystals form, collect them by vacuum filtration.

  • Analysis:

    • Dry the crystals and analyze their isomeric purity by NMR or HPLC.

    • Analyze the composition of the mother liquor to determine if there has been an enrichment of the other isomer.

  • Optimization:

    • If the initial crystallization did not result in significant purification, repeat the process with a different solvent system or by employing a slower cooling rate. Consider seeding the solution with a pure crystal of the desired isomer.

Visualizations

Troubleshooting Logic for Poor HPLC Resolution

Caption: A flowchart for troubleshooting poor HPLC resolution.

Fractional Crystallization Workflow

Fractional_Crystallization_Workflow Start Start: Isomer Mixture Solvent_Screening 1. Solvent Screening Start->Solvent_Screening Dissolution 2. Dissolve in Minimal Hot Solvent Solvent_Screening->Dissolution Slow_Cooling 3. Slow Cooling Dissolution->Slow_Cooling Crystallization Crystals Form? Slow_Cooling->Crystallization Filtration 4. Filtration Crystallization->Filtration Yes No_Crystals No Crystals: Concentrate/Cool Further Crystallization->No_Crystals No Analysis 5. Analyze Purity (NMR/HPLC) Filtration->Analysis Pure_Isomer Pure Isomer Obtained Analysis->Pure_Isomer Purity > 98% Optimize Optimize Conditions Analysis->Optimize Purity < 98% Optimize->Solvent_Screening No_Crystals->Slow_Cooling

Caption: A workflow for fractional crystallization.

References

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Element Lab Solutions. (2025, September 17). Achiral Supercritical Fluid Chromatography: Optimising Separations Through Stationary Phase Selection. Retrieved from [Link]

  • Edelmann, F. T. (2021, July 6). Answer to "Have you experienced that your piperidine crystallizes when not in use?". ResearchGate. Retrieved from [Link]

  • Barhate, C. L., Joyce, L. A., Makarov, A. A., Zawatzky, K., Bernardoni, F., & Regalado, E. L. (2020). A Generic Workflow for Achiral SFC Purification of Complex Pharmaceutical Mixtures. LCGC North America, 38(s4), 28-34.
  • Wong, M. M., & Technical Development Department. (2008). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. Current Pharmaceutical Analysis, 4(2), 101–105.
  • Ebinger, K., & Weller, H. N. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Bristol-Myers Squibb Company.
  • Yuan, H., Lu, T., & Chen, Y. (2022). Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. Molecules, 27(13), 4208.
  • Regis Technologies. (n.d.). Column Technology for Achiral SFC Separations. Chromatography Today. Retrieved from [Link]

  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]

  • Berger, T. A. (n.d.). Use of SFC for Chiral separation in Pharmaceutical Industry. Chromedia. Retrieved from [Link]

  • Unknown. (n.d.). Application of preparative SFC in the pharmaceutical industry. Request PDF. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (2018). Steps involved in HPLC Method Development. 8(2), 95-101.
  • Diehl, B. W. K., Malz, F., & Holzgrabe, U. (2012). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-13.
  • Unknown. (n.d.). trans-4-ARYLPIPERIDINE-3-CARBOXYLIC. HETEROCYCLES.
  • Sulzer. (n.d.). Fractional Crystallization. Retrieved from [Link]

  • Unknown. (2009, November 22). Basis on qNMR: Intramolecular vs Mixtures qNMR. NMR Analysis, Processing and Prediction. Retrieved from [Link]

  • Ovens, C., Sievwright, D., & Silcock, A. J. (2006). Unusual retention behaviour of 4-substituted piperidines on polybutadiene and polystyrene coated zirconia by comparison to reverse phase silica.
  • Unknown. (n.d.). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Request PDF. Retrieved from [Link]

  • Unknown. (n.d.). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. Retrieved from [Link]

  • O'Brien, P. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
  • Ioannou, I., & Kourounakis, A. P. (2007). Kinetics of light-induced cis-trans isomerization of four piperines and their levels in ground black peppers as determined by HPLC and LC/MS. Journal of Agricultural and Food Chemistry, 55(19), 7723–7729.
  • MDPI. (n.d.). Special Issue : Anti-Solvent Crystallization. Retrieved from [Link]

  • Jiko, T. (n.d.). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Longdom Publishing.
  • Unknown. (2008). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • Unknown. (n.d.).
  • Unknown. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Request PDF. Retrieved from [Link]

  • Unknown. (n.d.). DEVELOPMENT AND OPTIMIZATION OF HPLC METHODS FOR THE CHIRAL SEPARATION OF ARYLPYRAZOLE, CHLOROACETANILIDE AND ORGANOCHLORINE. Journal of Chemical Society of Nigeria.
  • Unknown. (n.d.). Separation and purification of cis and trans isomers.
  • Unknown. (2024, October 30). Stereodivergent Synthesis of Aldol Products Using Pseudo-C 2 Symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione. MDPI.
  • Kumar, A., & Singh, B. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem, e202400384.
  • Unknown. (n.d.). Synthesis of Some New 4-Substituted N-Benzyl-piperidines. Request PDF. Retrieved from [Link]

  • Unknown. (n.d.). Homo- and Hetero-oxidative Coupling of Benzyl Anions. IRIS-AperTO.

Sources

Stability of 4-(4-Fluorophenyl)-1-methyl-3-methylenepiperidine in solution

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical stability profile, degradation mechanisms, and handling protocols for 4-(4-Fluorophenyl)-1-methyl-3-methylenepiperidine .

This compound is a critical intermediate (often referred to as the "dehydrated" or "anhydro" intermediate) in the synthesis of Paroxetine . Its stability is governed by the thermodynamic tension between its exocyclic double bond and the potential for conjugation with the aromatic ring.

Part 1: Executive Technical Summary

  • Compound Identity: 4-(4-Fluorophenyl)-1-methyl-3-methylenepiperidine

  • CAS Registry: 109864-24-4 (Generic association with Paroxetine intermediates; specific isomer CAS may vary).

  • Core Instability Factor: Isomerization . The exocyclic double bond at the C3 position is kinetically stable but thermodynamically unstable. It has a strong driving force to migrate to the C3-C4 endocyclic position to form a conjugated styrenyl system.

  • Secondary Risk: Oxidation . The electron-rich alkene is susceptible to oxidative cleavage or epoxide formation under ambient air/light.

Part 2: Stability Mechanisms & Degradation Pathways

To troubleshoot effectively, you must understand the causality of degradation. This molecule does not randomly decompose; it follows a specific thermodynamic path.

The Isomerization Trap

The molecule contains an exocyclic methylene group at position 3.

  • Current State: The double bond is isolated from the 4-fluorophenyl ring.

  • Thermodynamic Drive: If the double bond shifts to the endocyclic C3-C4 position , it becomes conjugated with the phenyl ring. This conjugation lowers the energy of the system significantly (approx. 5–9 kJ/mol stabilization).

  • Trigger: This migration is acid-catalyzed. Even trace acidity in solvents (e.g., unbuffered CDCl₃, aged ethyl acetate) can trigger this shift.

Visualizing the Pathway

The following diagram illustrates the primary degradation routes you will encounter in solution.

DegradationPathway cluster_legend Degradation Drivers Target Target Compound (Exocyclic Methylene) Kinetically Stable Endo Impurity A (Isomer) (Endocyclic Alkene) Thermodynamically Stable (Conjugated) Target->Endo Acid / Heat (Isomerization) Oxide Impurity B (N-Oxide / Epoxide) Polar Degradants Target->Oxide Air / Light (Oxidation) Acid Catalysis Acid Catalysis Conjugation Drive Conjugation Drive Acid Catalysis->Conjugation Drive

Figure 1: Primary degradation pathways. The red path (isomerization) is the most common failure mode in solution.

Part 3: Troubleshooting Guide (Q&A)

Issue 1: "I see a new peak eluting later than my main peak in HPLC."

Diagnosis: This is likely the Endocyclic Isomer .

  • Why? The endocyclic isomer (1-methyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine) is more lipophilic due to the extended conjugation and loss of the localized exocyclic double bond character. It typically retains longer on C18 columns.

  • Immediate Action: Check the pH of your mobile phase and diluent. If you are using an acidic modifier (TFA, Formic Acid) in the diluent, the isomerization is occurring during sample preparation.

  • Solution: Switch to a neutral or slightly basic diluent (e.g., Ammonium Bicarbonate buffer + Acetonitrile).

Issue 2: "The compound is turning yellow in solution."

Diagnosis: Oxidative Polymerization .

  • Why? Styrenyl-type systems (which form transiently or are present as impurities) and electron-rich amines are prone to forming N-oxide radical cations or radical polymers when exposed to light and oxygen.

  • Immediate Action: Degas all solvents. Store solutions in amber glass.

  • Solution: Add a radical scavenger like BHT (Butylated hydroxytoluene) if the application permits, or strictly work under Argon/Nitrogen.

Issue 3: "My NMR spectrum shows shifting peaks over time in CDCl₃."

Diagnosis: Acidic Chloroform .

  • Why? Chloroform naturally decomposes to form traces of HCl. This trace acid is sufficient to catalyze the migration of the double bond from exocyclic to endocyclic.

  • Solution: Filter CDCl₃ through basic alumina before use or use CD₂Cl₂ (Methylene Chloride-d2) which is generally less acidic. Alternatively, add a solid base (solid K₂CO₃) to the NMR tube.

Part 4: Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Standard acidic methods (e.g., 0.1% TFA) may degrade the sample on-column. Use this buffered method.

ParameterCondition
Column C18 High pH Stable (e.g., Waters XBridge or Agilent Zorbax Extend), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 9.0)
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Diluent Acetonitrile : Water (50:50) + 0.1% Triethylamine (to neutralize acidity)
Detection UV @ 230 nm (Detects styrenyl conjugation strongly)
Flow Rate 1.0 mL/min
Protocol B: Preparation of Stable Stock Solutions
  • Solvent Choice: Use Anhydrous Toluene or THF (inhibited). Avoid alcohols (MeOH/EtOH) for long-term storage as they can participate in nucleophilic attack if trace acid is present.

  • Concentration: Maintain high concentration (>10 mg/mL). Dilute solutions degrade faster due to higher solvent-to-solute oxygen ratio.

  • Inerting: Sparge solvent with Nitrogen for 5 minutes before dissolving the solid.

  • Storage: Aliquot into amber vials with PTFE-lined caps. Store at -20°C .

Part 5: Frequently Asked Questions (FAQ)

Q: Can I store this compound in DMSO? A: Short-term, yes. Long-term, no. DMSO is hygroscopic and can facilitate oxidation. For biological assays, prepare fresh in DMSO. For chemical storage, Toluene is superior.

Q: Is the isomerization reversible? A: Practically, no . The endocyclic isomer is thermodynamically preferred. Once the double bond migrates to the conjugated position, it will not spontaneously return to the exocyclic position without specific synthetic intervention.

Q: What is the shelf-life of the solid? A: If stored at -20°C under Argon: 12–24 months . If stored at Room Temperature in air: < 1 week (expect significant yellowing and crust formation).

Q: Is this compound toxic? A: As a Paroxetine intermediate, treat it as a potent bioactive amine. It likely possesses serotonin reuptake inhibition activity or toxicity profiles similar to phenylpiperidines. Handle with full PPE (gloves, goggles, fume hood).

References

  • Dehydration of Paroxetine Precursors: Barnes, R. D., et al. "Process for the preparation of paroxetine and structurally related compounds." U.S. Patent No. 4,721,723. (1988).[1]

  • Impurity Profiling of Paroxetine: Rao, R. N., et al. "Separation and characterization of paroxetine and its process-related impurities by LC-ESI-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 41(5), 1503-1510. (2006).

  • Stability of Exocyclic vs Endocyclic Alkenes: Carey, F. A., & Sundberg, R. J. "Advanced Organic Chemistry Part A: Structure and Mechanisms." Springer. (General reference for thermodynamic stability of styrenyl systems vs exocyclic methylenes).

Sources

Troubleshooting low efficacy in dopamine reuptake inhibition assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Efficacy & Signal Windows in Reuptake Inhibition

Welcome to the Advanced Applications Support Center. I am Dr. Aris, Senior Application Scientist. You are likely here because your DAT assay is failing to meet quality control metrics—specifically, you are observing low efficacy (test compounds fail to reach 100% inhibition) or a collapsed signal window (low Z' factor).

In dopamine reuptake assays, "low efficacy" is rarely a failure of the drug candidate itself; it is almost always a failure of the electrochemical environment or substrate stability .

This guide abandons generic advice. We will deconstruct the DAT symport mechanism to isolate the root cause of your data artifacts.

Part 1: Diagnostic Triage (Start Here)

Before modifying your protocol, identify your specific failure mode using the logic flow below.

TroubleshootingFlow Start Identify the Artifact Issue1 Low Total Uptake Signal (Small Signal-to-Background) Start->Issue1 Issue2 Incomplete Inhibition (Emax < 100% or Plateau) Start->Issue2 Issue3 High Variation (High %CV / Low Z') Start->Issue3 Root1 Check Ionic Gradient (Na+/Cl- Buffer) Issue1->Root1 Primary Cause Root2 Check Substrate Oxidation (Add Ascorbic Acid) Issue2->Root2 Primary Cause Root3 Check Cell Adhesion (PDL Coating) Issue3->Root3 Primary Cause

Figure 1: Diagnostic Triage Flowchart. Identify your primary symptom to prioritize troubleshooting steps.

Part 2: The Biological Foundation (Signal Window)

The Problem: Your "Total Uptake" signal is low, making it impossible to distinguish partial inhibition from noise.

The Mechanism: DAT is not a simple pump; it is an electrogenic symporter. It requires the simultaneous binding of 2 Sodium (


) ions  and 1 Chloride (

) ion
to transport 1 Dopamine (

) molecule
.[1][2] If your buffer osmolarity is correct but your ionic composition is off, transport stops.

DAT_Mechanism Extracellular Extracellular Space (High Na+, High Cl-) Intracellular Intracellular Space (Low Na+) DAT DAT Transporter DAT->Intracellular Conformational Change DA Dopamine DA->DAT Co-Binding Na1 Na+ Na1->DAT Co-Binding Na2 Na+ Na2->DAT Co-Binding Cl Cl- Cl->DAT Co-Binding

Figure 2: The DAT Symport Mechanism. Transport is strictly coupled to the Na+/Cl- gradient.

Troubleshooting Protocol: Buffer Optimization

If your signal is low, validate your Uptake Buffer . Standard PBS is often insufficient for robust DAT kinetics.

Recommended Krebs-Ringer-HEPES (KRH) Buffer:

  • 120 mM NaCl (Critical: Driving force)

  • 4.7 mM KCl

  • 2.2 mM

    
     
    
  • 1.2 mM

    
     
    
  • 1.2 mM

    
     
    
  • 10 mM HEPES (pH 7.4)

  • 0.1% Glucose (Energy source for ATPase to maintain gradient)

Q: Can I replace NaCl with Choline-Cl to check specificity? A: Yes. This is a mandatory control. In the absence of Sodium (replaced by equimolar Choline or N-methyl-D-glucamine), DAT uptake should drop to near-zero (non-specific binding levels). If it does not, your "signal" is actually non-specific binding (NSB).

Part 3: The "Efficacy" Problem (Incomplete Inhibition)

The Problem: You add a known blocker (e.g., GBR-12909 or Cocaine), but the inhibition curve plateaus at 60-70% instead of 0%.

The Cause: Dopamine Oxidation. Dopamine is chemically unstable at physiological pH (7.4). It rapidly auto-oxidizes into dopamine quinones and neuromelanin .

  • Why this matters: Oxidized products are not transported by DAT but may stick to cell membranes. This creates a high "background" fluorescence or radioactivity that no drug can inhibit because it's not transporter-mediated.

Solution: The Antioxidant Stabilization Protocol

You must stabilize the substrate.

ComponentConcentrationFunctionMechanism
Ascorbic Acid 100

M - 1 mM
AntioxidantPrevents conversion of DA to Quinones.
Pargyline 10

M
MAO InhibitorPrevents metabolic breakdown of DA inside the cell.
Tropolone 10

M
COMT InhibitorPrevents methylation of DA (optional).

Critical Warning: Do not prepare Dopamine stocks in neutral buffer. Prepare a 10 mM stock in 1 mM HCl (acidic pH stabilizes DA) and dilute into the assay buffer immediately before use.

Part 4: Assay-Specific FAQs
Scenario A: Fluorescent Assays (Molecular Devices Kit / ASP+)

Q: My background fluorescence is too high. Do I need to wash the cells? A: "No-wash" kits rely on a masking dye to quench extracellular fluorescence. However, if your cell density is too low, the masking dye enters the open spaces on the plastic, creating noise.

  • Fix: Ensure 90-95% confluency . DAT assays require a tight monolayer.

  • Fix: If using ASP+ (4-(4-dimethylaminostyryl)-N-methylpyridinium), you must wash. ASP+ has high non-specific binding to plastics.

Q: The


 values are shifting between runs. 
A:  This is often a Temperature Artifact . DAT kinetics (

) are highly temperature-dependent.
  • Protocol: Equilibriate all buffers to 37°C. If you run the assay at Room Temp (25°C), uptake will be slower, and equilibrium will take longer. Ensure the incubation time is extended (e.g., from 10 min to 20 min) if running at RT.

Scenario B: Radiometric Assays (

-Dopamine)

Q: I see high counts even in my "Cocaine" control wells (High NSB). A: This is usually Filter Binding . Dopamine is sticky.

  • Fix: Pre-soak your GF/B filters in 0.1% - 0.5% Polyethylenimine (PEI) for at least 1 hour. This neutralizes the charge on the glass fiber filters and repels the positively charged dopamine.

Part 5: Reference Data for Validation

Use these reference compounds to validate your system. If your


 deviates by >10-fold, your assay conditions (likely buffer ions or pH) are incorrect.

Table 1: Reference Inhibitor Affinities (Human DAT)

CompoundMechanismExpected

(nM)
Notes
GBR-12909 Selective DAT Inhibitor1 - 10 nMHigh affinity reference standard.
Mazindol DAT/NET Inhibitor2 - 15 nMVery stable; good for troubleshooting.
Cocaine Non-selective Monoamine Blocker80 - 200 nMLower affinity; sensitive to wash artifacts.
Nomifensine DAT/NET Inhibitor10 - 50 nMClean profile.

Note: To convert your


 to 

, use the Cheng-Prusoff equation:

Where

is your Dopamine concentration and

is the Michaelis constant determined in your saturation binding experiment.
References
  • Aggarwal, S., & Mortensen, O. V. (2017).[3] In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology. [Link]

  • Giros, B., et al. (1996).[4] Hyperlocomotion and indifference to cocaine and amphetamine in mice lacking the dopamine transporter. Nature. [Link]

  • Molecular Devices. (2025).[5] Neurotransmitter Transporter Uptake Assay Kit - Technical Guide. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. [Link]

Sources

Overcoming poor oral bioavailability of piperidine-based compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Poor Oral Bioavailability in Piperidine Scaffolds Ticket ID: PIP-OPT-2024 Status: Open Support Level: Tier 3 (Senior Scientist)

Welcome to the Piperidine Optimization Help Desk

User Context: You are working with a piperidine-containing lead molecule. It shows potent target engagement in vitro but fails in PK studies (low


, high 

, or poor

).

The Core Problem: The "Piperidine Paradox." Unsubstituted piperidine has a


. At physiological pH (7.4), >99.9% of the molecules are cationic. While this aids aqueous solubility, it drastically limits passive membrane permeability. Furthermore, the electron-rich amine and adjacent 

-carbons are "metabolic magnets" for CYP450 enzymes, leading to rapid clearance.

This guide provides a modular troubleshooting workflow to diagnose and fix these issues.

Module 1: The Chemical Architect (Design Phase)

Objective: Modify the scaffold to improve intrinsic permeability and metabolic stability.

1.1 The Basicity Trap: Modulation of

Issue: High ionization prevents passive diffusion. Goal: Lower


 to the 7.5–9.0 range to increase the fraction of neutral species (

) at intestinal pH.
StrategyMechanismExpected

Note

-Fluorination
Inductive electron withdrawal reduces N-electron density.

to

units
Axial fluorine often lowers

more than equatorial due to hyperconjugation effects [1].

-Cyano/CF

Strong electron withdrawal.

to

units
Can introduce toxicity or chemical instability; use with caution.
Oxygen Incorporation Morpholine analog (O-atom insertion).

to

units
"Scaffold hopping" to morpholine often fixes permeability but may reduce potency.
N-Aryl/Heteroaryl Resonance delocalization.

to

units
drastic reduction; converts basic amine to neutral aniline-like nitrogen.

Protocol: High-Throughput


 Determination 
  • Method: Potentiometric titration (Sirius T3) or Capillary Electrophoresis (CE).

  • Standard: Calibrate with piperidine (

    
     11.22) and N-methylpiperidine.
    
  • Target: Engineer the molecule such that

    
     while maintaining solubility.
    
1.2 The Metabolic Sieve: Blocking CYP Hotspots

Issue: Rapid oxidative clearance by CYP3A4/2D6. Hotspots: The Nitrogen atom (N-oxidation) and the


-carbons (C-hydroxylation 

ring opening).

Troubleshooting Diagram: Metabolic Stabilization

PiperidineMetabolism Substrate Piperidine Scaffold CYP CYP450 Attack Substrate->CYP PathA N-Oxidation (Flavin MO / CYP) CYP->PathA Electron Abstraction PathB α-Carbon Hydroxylation CYP->PathB H-Atom Abstraction SolA Solution: Steric Shielding (N-iPr, N-tBu) PathA->SolA Fix SolB Solution: α-Methylation or Deuteration PathB->SolB Fix SolC Solution: Spiro-cycles (Bridged systems) PathB->SolC Fix

Caption: Pathways for piperidine metabolism and corresponding structural fixes.

Technical Insight:

  • 
    -Methylation:  Adding a methyl group next to the nitrogen (2-position) introduces steric hindrance that blocks CYP approach and removes an abstractable hydrogen. This often boosts 
    
    
    
    significantly [2].
  • Bridged/Spiro Systems: Constraining the piperidine into a bicyclic system (e.g., 3-azabicyclo[3.1.0]hexane) changes the ring puckering, often reducing metabolic liability while maintaining basicity for target binding [3].

Module 2: The Delivery Engineer (Formulation Phase)

Objective: Deliver the optimized molecule effectively.

2.1 Salt Selection Strategy

Issue: Free base is oily or amorphous; HCl salt is too hygroscopic or forms a "gummy" precipitate in the stomach (common with lipophilic piperidines).

Recommended Counter-ions for Piperidines:

  • Fumarate/Succinate: Often provide non-hygroscopic, crystalline solids with moderate solubility (preventing "crash out").

  • Tosylate/Mesylate: Good for very lipophilic bases to break crystal lattice energy.

  • Avoid: Hydrochloride (HCl) if the drug is highly lipophilic (

    
    ), as the "common ion effect" in the stomach (high Cl⁻) can suppress solubility [4].
    
2.2 Lipid-Based Formulations (SEDDS)

If chemical modification fails to improve bioavailability, switch to a lipid-based delivery system.

Protocol: SEDDS Feasibility Screen

  • Excipients: Capryol 90 (Oil), Cremophor RH40 (Surfactant), Transcutol P (Co-surfactant).

  • Solubility Test: Dissolve 10mg drug in 1g of excipient mix at 37°C.

  • Dispersion Test: Dilute 1g of formulation in 250mL water.

    • Pass: Clear/bluish transparent emulsion (Nano-emulsion, size < 200nm).

    • Fail: Turbid/Phase separation.

  • Mechanism: This protects the basic nitrogen from protonation-induced precipitation in the intestine and recruits lymphatic transport (bypassing liver first-pass) [5].

Module 3: Troubleshooting Workflow (The "Fix" Phase)

Interactive Debugger: Why is my Bioavailability (F%) Low?

BioavailabilityDebugger Start Low Oral Bioavailability (F% < 20) CheckIV Check IV Clearance (CL) Start->CheckIV HighCL High Clearance (> 60% Liver Blood Flow) CheckIV->HighCL Yes LowCL Low Clearance CheckIV->LowCL No MetabIssue Metabolic Instability HighCL->MetabIssue CheckPerm Check Permeability (Caco-2 / PAMPA) LowCL->CheckPerm PermIssue Permeability Limited CheckPerm->PermIssue Low (< 5e-6 cm/s) SolIssue Solubility Limited CheckPerm->SolIssue High (> 10e-6 cm/s) ActionMetab Action: 1. Check Microsomal Stability 2. Block α-carbons 3. Deuteration MetabIssue->ActionMetab ActionPerm Action: 1. Fluorinate (Lower pKa) 2. Prodrug Strategy PermIssue->ActionPerm ActionSol Action: 1. Salt Screen 2. SEDDS/Amorphous Dispersion SolIssue->ActionSol

Caption: Decision tree for diagnosing the root cause of poor piperidine bioavailability.

Frequently Asked Questions (FAQs)

Q1: My piperidine compound has good metabolic stability (


 min) but zero oral exposure. Why? 
  • Diagnosis: You likely have a Permeability-pKa mismatch . If your pKa is >10 and LogP is low (<1), the drug is permanently trapped as a cation in the gut lumen.

  • Fix: Run a PAMPA assay at pH 7.4. If permeability is low, you must lower the basicity (add

    
    -fluorine or adjacent electron-withdrawing groups) or increase lipophilicity to facilitate ion-pair transport.
    

Q2: I see a "double peak" in my PK profile. What does this mean?

  • Diagnosis: This is characteristic of Enterohepatic Recirculation or solubility-limited absorption with gastric emptying windows. Piperidines are often excreted in bile.

  • Fix: Check bile duct-cannulated rat data. If confirmed, this actually extends half-life, which might be a feature, not a bug.

Q3: Can I use a prodrug to fix the basicity issue?

  • Answer: Yes. Carbamate prodrugs are highly effective for secondary piperidines.

  • Protocol: Synthesize a methyl- or ethyl-carbamate of the piperidine nitrogen. This renders the nitrogen neutral (permeable). Liver esterases will cleave the carbamate to release the active piperidine in the plasma [6].

Q4: My compound inhibits CYP2D6. Is this a showstopper?

  • Diagnosis: Basic piperidines are classic competitive inhibitors of CYP2D6 (Aspartic acid residue in the active site binds the piperidine cation).

  • Fix: Reduce basicity (

    
    ) or increase steric bulk around the nitrogen to reduce affinity for the CYP2D6 heme pocket.
    
References
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism, 6(3), 161-225. Link

  • Barnes-Seeman, D. (2014). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 57(20), 8332-8346. Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Design of lipid-based formulations. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. Link

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. Link

Reducing off-target effects of 4-arylpiperidine ligands

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Arylpiperidine Scaffold Optimization

Current Status: ONLINE Agent: Senior Application Scientist Ticket ID: #AP-4ARYL-OPT-001

Welcome to the Technical Support Center

You have reached the specialized support unit for 4-arylpiperidine ligand design. This "privileged scaffold" is the backbone of numerous CNS-active drugs (e.g., haloperidol, paroxetine, ifenprodil), yet it is notorious for "promiscuity." The same structural features that drive potency at your target (e.g., GluN2B,


-opioid, NK1) often trigger critical off-target failures: hERG blockade (cardiotoxicity) , CYP2D6 inhibition , and Sigma receptor cross-reactivity .

This guide provides troubleshooting workflows to "dial out" these liabilities while maintaining on-target affinity.

Module 1: Critical Alert – hERG Channel Blockade

User Issue: "My lead compound (


 nM) shows potent hERG inhibition (

M) in patch-clamp assays. I cannot advance to in vivo safety studies."

Root Cause Analysis: The 4-arylpiperidine moiety is a classic hERG pharmacophore. The channel pore contains two aromatic residues (Tyr652 and Phe656) that facilitate


-

stacking
with your aryl group, while the protonated piperidine nitrogen forms a cation-

interaction
with Tyr652 [1].

Troubleshooting Protocol:

Q1: Is the basic nitrogen essential for on-target binding?

  • YES: You must lower the

    
     of the amine. A lower 
    
    
    
    reduces the fraction of ionized species at physiological pH (7.4), weakening the cation-
    
    
    interaction with hERG without necessarily destroying on-target binding (if the target tolerates a less basic amine).
  • NO: Remove the basic center or replace it with a non-basic polar group (e.g., amide, sulfone).

Corrective Actions (SAR Tactics):

  • Fluorination: Introduce a fluorine atom on the piperidine ring (C3 position). This electron-withdrawing group (EWG) typically lowers the amine

    
     by 1.0–2.0 log units via the inductive effect [2].
    
  • Oxygen Incorporation: Replace a methylene group in the linker or ring with an ether oxygen. This reduces lipophilicity (

    
    ) and basicity simultaneously.
    
  • Zwitterionic Design: Introduce a carboxylic acid group to create a zwitterion. hERG channels generally repel negatively charged species or net-neutral zwitterions [3].

Visualization: hERG Mitigation Workflow

HERG_Mitigation Start High hERG Inhibition detected Check_pKa Check Amine pKa Start->Check_pKa Check_LogP Check LogP Start->Check_LogP Action_F Add Fluorine to Piperidine (C3) (Lowers pKa) Check_pKa->Action_F If pKa > 9.0 Action_O Ether Linker / Morpholine (Lowers LogP) Check_LogP->Action_O If LogP > 3.5 Action_Steric Ortho-substitution on Aryl ring (Twists conformation) Check_LogP->Action_Steric If Planar Retest Retest: Patch Clamp Action_F->Retest Action_O->Retest Action_Steric->Retest

Caption: Decision tree for structural modification to reduce hERG liability based on physicochemical properties.

Module 2: Metabolic Stability (CYP2D6 Inhibition)

User Issue: "My pharmacokinetic (PK) data shows high clearance, and the compound is a potent inhibitor of CYP2D6 (


 nM), causing potential Drug-Drug Interactions (DDI)."

Root Cause Analysis: CYP2D6 prefers basic, lipophilic amines. The active site contains an aspartic acid residue (Asp301) that anchors the protonated nitrogen of the 4-arylpiperidine [4]. If your compound binds too tightly here, it acts as a competitive inhibitor.

Troubleshooting Protocol:

Q1: What is the Lipophilic Ligand Efficiency (LLE) of your compound? High lipophilicity (


) drives non-specific binding to the CYP heme pocket.

Corrective Actions:

  • Reduce Lipophilicity: Target a

    
     between 1 and 3.
    
  • Steric Shielding: Place a substituent (e.g., methyl, chloro) ortho to the piperidine attachment point on the aryl ring. This prevents the "flat" binding mode required for the CYP active site but often preserves binding to targets like NK1 or Opioid receptors which have deeper pockets.

  • Metabolic Soft Spot Blocking: If the compound is a substrate (high clearance), identify the primary site of oxidation (usually the aryl ring or alpha to the nitrogen) and block it with Fluorine or Deuterium.

Data Summary: Impact of Physicochemical Changes

Modification StrategyEffect on pKaEffect on LogPCYP2D6 RiskhERG Risk
Base Structure (4-arylpiperidine) ~9.5 (High)HighHigh High
3-Fluoro-piperidine ~8.0 (Lower)NeutralLowMedium
Morpholine replacement ~7.5 (Lower)LowerLowLow
Ortho-aryl substitution NeutralNeutralReduced (Steric)Reduced (Steric)
Module 3: Receptor Selectivity (The "Dirty Drug" Problem)

User Issue: "I am targeting the NMDA receptor (GluN2B subunit), but I am hitting Sigma-1 (


) and 

-opioid receptors."

Root Cause Analysis: The N-benzyl-4-arylpiperidine motif is the defining pharmacophore for Sigma receptors. It fits perfectly into the Sigma-1 hydrophobic pocket. To achieve selectivity, you must exploit the subtle differences in the binding pockets [5].

Troubleshooting Protocol:

Corrective Actions:

  • Linker Length Modulation: For GluN2B antagonists (Ifenprodil type), the distance between the basic nitrogen and the pendant aromatic ring is critical.

    • Action: Vary the linker chain length.[1] Sigma receptors are intolerant of chain extension beyond 2-3 carbons, whereas GluN2B pockets often accommodate specific linker geometries [6].

  • Rigidification: Constrain the piperidine ring into a specific conformation (e.g., tropane or bridged bicyclic systems).

    • Rationale: Off-targets like Sigma-1 often rely on induced fit of flexible ligands. Rigid analogs pay a lower entropy penalty for on-target binding but cannot adapt to off-target pockets.

Module 4: CNS Penetration vs. P-gp Efflux

User Issue: "My compound is potent in vitro but shows no efficacy in vivo. Brain-to-plasma ratio (


) is < 0.1."

Root Cause Analysis: The compound is likely a substrate for P-glycoprotein (P-gp/MDR1). 4-arylpiperidines with high


 and high H-bond donor counts are prime candidates for efflux [7].

Troubleshooting Protocol:

Experimental Validation: Run a Bidirectional Caco-2 Permeability Assay .

  • Result: If Efflux Ratio (B-A / A-B) > 2.0, P-gp is the culprit.

Corrective Actions:

  • N-Alkylation/Acylation: If the piperidine nitrogen is secondary (

    
    ), it is a Hydrogen Bond Donor (HBD). Cap it (tertiary amine) or convert to an amide (if basicity isn't required).
    
    • Rule: Reduce HBD count to

      
       for optimal CNS penetration.
      
  • Intramolecular Hydrogen Bonding: Design the molecule so the H-bond donor forms an internal bond (e.g., with a nearby fluorine or oxygen). This "hides" the polarity from the lipid membrane and the P-gp transporter.

Visualization: CNS Optimization Cycle

CNS_Optimization Design Design: Reduce HBD Mask Polarity Synth Synthesis Design->Synth InVitro Assay: MDR1-MDCK (Efflux Ratio) Synth->InVitro InVitro->Design ER > 2.0 InVivo In Vivo: Rat PK (Kp,uu) InVitro->InVivo ER < 2.0 InVivo->Design Kp,uu < 0.2

Caption: Iterative design cycle for overcoming P-gp efflux in CNS drug discovery.

References
  • Strategies to reduce HERG K+ channel blockade. Source: PubMed (NIH). URL:[Link]

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Source: Drug Hunter. URL:[Link]

  • Human Ether-a-go-go-Related Gene (hERG) Blockers: Optimization Strategies. Source: Cambridge MedChem Consulting. URL:[Link]

  • Medicinal chemistry strategies to reduce CYP2D6 inhibitory activity of lead candidates. Source: PubMed (NIH). URL:[Link]

  • Improving selectivity preserving affinity: New piperidine-4-carboxamide derivatives as effective sigma-1-ligands. Source: European Journal of Medicinal Chemistry (via ScienceDirect/ResearchGate). URL:[Link]

  • Structural basis of subunit selectivity for competitive NMDA receptor antagonists. Source: Neuron (Cell Press). URL:[Link]

  • Validating the Use of Rational Modification of Compounds to Reduce P-gp Efflux. Source: Scientific Archives. URL:[Link]

Sources

Technical Support Center: Enhancing Brain Penetration of N-methylpiperidine Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the development of N-methylpiperidine antagonists targeting the central nervous system (CNS). Designing molecules to cross the formidable blood-brain barrier (BBB) is a primary challenge in CNS drug discovery.[1] This resource is structured to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental principles governing the entry of N-methylpiperidine antagonists into the brain.

Q1: What are the ideal physicochemical properties for a brain-penetrant N-methylpiperidine antagonist?

A1: Achieving optimal brain exposure is a delicate balancing act of several physicochemical properties.[1] While no single rule is absolute, extensive studies on successful CNS drugs have provided a set of guiding principles.[2] Simply increasing lipophilicity, for instance, can improve membrane permeability but may also increase non-specific binding and metabolic clearance, ultimately reducing the unbound drug concentration in the brain.[3][4]

The N-methylpiperidine scaffold presents a specific challenge due to its basic nitrogen, which will be protonated at physiological pH. This charge is beneficial for target engagement but detrimental for passive diffusion across the lipophilic BBB. Therefore, careful multiparameter optimization is critical.[5]

Table 1: Recommended Physicochemical Property Ranges for CNS Drug Candidates

Property Recommended Range Rationale & Key Considerations
Molecular Weight (MW) < 450 Da Smaller molecules generally exhibit better passive diffusion.[3][5][6]
Lipophilicity (cLogP / cLogD7.4) 1.0 - 4.0 A parabolic relationship often exists; too low is too polar, too high increases plasma protein binding and metabolic risk.[3][4] cLogD at pH 7.4 is more relevant for ionizable molecules.
Topological Polar Surface Area (TPSA) < 70 Ų TPSA is a surrogate for hydrogen bonding capacity. Lower values are strongly correlated with increased BBB permeability.[3][6]
Hydrogen Bond Donors (HBD) ≤ 2 Minimizing HBDs reduces the energy penalty of desolvation required to enter the lipid membrane of the BBB.[3][5][6]
Basicity (pKa) 7.5 - 10.0 A basic pKa is typical for piperidines. The key is to balance the ionized (active/soluble) and non-ionized (permeable) species at physiological pH. pKa values below 8.0 can sometimes help evade P-gp efflux.[3]

| Rotatable Bonds (RB) | < 8 | Increased conformational flexibility can be entropically unfavorable for membrane crossing.[3] |

Q2: My N-methylpiperidine antagonist is a potent P-glycoprotein (P-gp) substrate. Why is this happening and what can I do?

A2: P-glycoprotein (P-gp, or MDR1) is a critical efflux transporter at the BBB, acting as a "molecular vacuum cleaner" to pump xenobiotics out of the brain.[7][8][9] Basic nitrogen-containing compounds, like many N-methylpiperidine derivatives, are often recognized as P-gp substrates.[7][9] This is a major reason why high in vitro potency often fails to translate to in vivo efficacy for CNS targets.

Common Structural Features Leading to P-gp Efflux:

  • High Basicity (pKa > 8.0): The positively charged nitrogen is a key recognition element.

  • Multiple Hydrogen Bond Donors: P-gp has binding sites that interact with HBDs.

  • Specific Molecular Shape and Volume: The transporter's binding pocket accommodates a wide range of structures, but certain pharmacophores are more readily bound.

Medicinal Chemistry Strategies to Mitigate P-gp Efflux:

  • Reduce Basicity: Introducing electron-withdrawing groups near the piperidine nitrogen can lower the pKa, reducing the proportion of the protonated species. This has been shown to successfully reduce efflux.[10]

  • Mask Hydrogen Bonds: Intramolecular hydrogen bonding can "hide" polar groups from the solvent and P-gp, effectively lowering the dynamic PSA.

  • Increase Molecular Volume/Add Bulky Groups: Strategically adding bulky groups can create steric hindrance that prevents the molecule from fitting optimally into the P-gp binding site.[10][11]

  • Reduce HBD Count: Amide N-H or hydroxyl groups are common culprits. If possible, replace them with groups that are only H-bond acceptors (e.g., N-methylation of an amide, replacement of -OH with -OCH₃).[3]

Q3: When should I consider a prodrug strategy for my N-methylpiperidine antagonist?

A3: A prodrug strategy is an excellent option when the active molecule (the "parent drug") has desirable pharmacology but poor drug-like properties that hinder its brain penetration.[12][13] Prodrugs are inactive derivatives that are chemically or enzymatically converted back to the active parent drug in vivo.[14]

Consider a prodrug approach when your antagonist suffers from:

  • High Polarity/Low Lipophilicity: A lipophilic promoiety (e.g., an ester) can be attached to a polar functional group on your molecule, effectively masking its polarity to facilitate BBB transit.[15][16]

  • High P-gp Efflux: The structural modifications in the prodrug can disrupt the key recognition features for P-gp. Once inside the brain, cleavage of the promoiety releases the active drug, which may then be "trapped" as it is once again a P-gp substrate and cannot easily exit.

  • Chemical Instability: A promoiety can be used to protect a labile part of the molecule during systemic circulation.

A well-known example is the redox chemical delivery system (CDS), where a lipophilic dihydropyridine carrier is attached to the drug. This complex crosses the BBB and is oxidized to a charged pyridinium salt, which is then trapped in the CNS, slowly releasing the parent drug.[14][15]

Q4: Is intranasal delivery a viable alternative to bypass the BBB entirely?

A4: Yes, for certain applications, intranasal (IN) delivery can be a powerful, non-invasive strategy to bypass the BBB.[17][18] This route exploits the unique anatomical connection between the upper nasal cavity and the brain via the olfactory and trigeminal nerves.[19][20] Therapeutics can travel directly from the nasal mucosa into the CNS, often within minutes, minimizing systemic exposure and associated side effects.[19][21][22]

This approach is particularly attractive for:

  • Large molecules and biologics that cannot cross the BBB.[21]

  • Potent small molecules where high systemic concentrations are undesirable.[22]

  • Drugs that are heavily metabolized in the liver (first-pass metabolism).

However, the volume that can be administered is small, and the efficiency of transport can vary. This strategy is most effective for highly potent compounds where only a small amount is needed at the target site.[22]

Section 2: Troubleshooting Guide

This section is designed to address specific experimental roadblocks you may encounter.

Q: My antagonist shows high permeability in my PAMPA-BBB assay, but the brain-to-plasma ratio (Kp) from my rodent PK study is very low (<0.1). What is the most likely cause?

A: This is a classic and very common scenario in CNS drug discovery. The discrepancy strongly suggests that active efflux at the BBB is the limiting factor.

  • Causality: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that measures only passive permeability across a lipid membrane.[23][24] It provides a clean measure of a compound's intrinsic ability to diffuse through a lipid environment but contains no transporters. Your high PAMPA result (Pe > 4.0 x 10⁻⁶ cm/s) indicates the molecule has the right physicochemical properties for passive diffusion. The low in vivo brain exposure, therefore, points directly to the presence of an active efflux transporter, most commonly P-gp, removing your compound from the brain as quickly as it enters.[24][25]

  • Troubleshooting Workflow:

    • Confirm Efflux Liability: The immediate next step is to perform a cell-based bidirectional transport assay using a cell line that overexpresses an efflux transporter, such as MDR1-MDCKII cells.[23][26] This will allow you to calculate an efflux ratio (ER). An ER > 2 is a strong indicator that your compound is a P-gp substrate.

    • Evaluate Other Efflux Transporters: If the P-gp assay is negative, consider assays for other relevant BBB transporters like Breast Cancer Resistance Protein (BCRP).[27]

    • Initiate Medicinal Chemistry Redesign: If efflux is confirmed, use the strategies outlined in FAQ Q2 to design the next generation of analogs with reduced efflux liability.

G Start Low in vivo Brain Exposure (Kp) High in vitro Passive Permeability (PAMPA) Hypothesis Hypothesis: Active Efflux at BBB Start->Hypothesis Assay Action: Run MDR1-MDCKII Bidirectional Assay Hypothesis->Assay Result Calculate Efflux Ratio (ER) Assay->Result ER_High ER > 2 (P-gp Substrate Confirmed) Result->ER_High Yes ER_Low ER < 2 (Not a P-gp Substrate) Result->ER_Low No Redesign Action: Medicinal Chemistry Redesign (See FAQ Q2) ER_High->Redesign Investigate_Other Action: Investigate BCRP, Plasma Protein Binding, Brain Tissue Binding ER_Low->Investigate_Other

Caption: Troubleshooting workflow for low in vivo brain exposure.

Q: My brain-to-plasma ratio (Kp) is low, and my compound is NOT a P-gp substrate. What else could be wrong?

A: If active efflux has been ruled out, the low Kp is likely due to issues with the free fraction of the drug available to cross the BBB. The total concentration measured in plasma and brain homogenate can be misleading. It is the unbound drug that is pharmacologically active and able to cross membranes.

  • Causality:

    • High Plasma Protein Binding (PPB): If your compound binds extensively to plasma proteins like albumin (>99%), only a tiny fraction is free to diffuse into the brain. A highly lipophilic compound is often a key driver of high PPB.[4]

    • High Non-Specific Brain Tissue Binding (BTB): Similarly, your compound might be entering the brain but getting stuck to lipids and proteins within the brain tissue (a "sticky" compound). This reduces the free concentration in the brain interstitial fluid (ISF) available to interact with the target.

  • Troubleshooting Workflow:

    • Measure Free Fractions:

      • Determine the fraction unbound in plasma (fu,plasma) using an in vitro assay like equilibrium dialysis.

      • Determine the fraction unbound in brain tissue (fu,brain) using a brain homogenate binding assay.

    • Calculate Kp,uu: The unbound brain-to-plasma ratio (Kp,uu) is the most accurate measure of brain penetration, as it corrects for binding. The formula is: Kp,uu = Kp / (fu,plasma / fu,brain) . A Kp,uu value close to 1 suggests efficient passive diffusion, while a value << 1 (even with a low Kp) might indicate a previously unidentified efflux mechanism or poor permeability.

    • Direct Measurement with Microdialysis: For the most definitive data, use in vivo microdialysis. This technique allows for the direct sampling and measurement of unbound drug concentrations in the brain ISF of a living animal, providing real-time pharmacokinetic data.[28][29][30][31]

G cluster_blood Blood Compartment cluster_brain Brain Compartment Total_Plasma Total Drug in Plasma (Cp) Bound_Plasma Protein-Bound Drug (Inactive/Non-permeable) Total_Plasma->Bound_Plasma Free_Plasma Free Drug in Plasma (Cu,p) (Permeable Fraction) Total_Plasma->Free_Plasma BBB Blood-Brain Barrier (Passive Diffusion & Efflux) Free_Plasma->BBB Enters Brain Total_Brain Total Drug in Brain (Cb) Bound_Brain Tissue-Bound Drug (Inactive) Total_Brain->Bound_Brain Free_Brain Free Drug in ISF (Cu,b) (Active Fraction) Total_Brain->Free_Brain Free_Brain->BBB Exits Brain (Efflux) BBB->Free_Plasma BBB->Free_Brain caption Relationship between total and unbound drug concentrations.

Sources

Validation & Comparative

A Researcher's Guide to Piperidine Analogs: Navigating Affinity and Selectivity for DAT, SERT, and NET

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complex landscape of monoamine transporter modulation, the piperidine scaffold represents a versatile and highly tractable starting point. This guide provides an in-depth comparison of the binding affinities of various piperidine analogs for the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). By synthesizing experimental data and elucidating key structure-activity relationships (SAR), we aim to equip you with the foundational knowledge to select or design compounds with the desired transporter selectivity profile.

The therapeutic potential of monoamine transporter inhibitors is vast, with applications in treating depression, anxiety, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.[1][2] The clinical efficacy and side-effect profile of these drugs are intrinsically linked to their relative affinities for DAT, SERT, and NET. For instance, selective serotonin reuptake inhibitors (SSRIs) have become a cornerstone of depression treatment, while dual SERT/NET inhibitors may offer broader efficacy.[3][4][5] Conversely, compounds targeting DAT are investigated for their potential in treating ADHD and as non-stimulant wake-promoting agents.[1][6][7]

This guide will delve into the nuances of piperidine analog binding, supported by experimental data from radioligand binding assays. We will explore how subtle modifications to the piperidine core can dramatically shift selectivity, offering a roadmap for rational drug design.

Comparative Binding Affinities of Piperidine Analogs

The following table summarizes the in vitro binding affinities (Ki or IC50 values in nM) of a selection of piperidine analogs for human or rat monoamine transporters. Lower values indicate higher binding affinity. This data has been compiled from authoritative studies in medicinal chemistry and pharmacology.

Compound/AnalogDAT (Ki/IC50, nM)SERT (Ki/IC50, nM)NET (Ki/IC50, nM)Selectivity ProfileReference(s)
Nocaine/Modafinil Hybrids
(+)-trans-5c~Comparable~Comparable~ComparableBroad-spectrum[3][4]
(-)-cis analogsHighLowHighDAT/NET Selective[3][4][6]
(-)-trans and (+)-cis isomersLowHighModerateSERT or SERT/NET[3][4][6]
(+)-cis-5bModerateLowHighNET Selective[3][4]
4-[(aryl)(aryloxy)methyl]piperidines
(-)-15j (F-98214-TA)Moderate1.913.5SERT/NET Selective[5]
(-)-15b, (-)-15t, (+)-15uLow<25<25SERT/NET Selective[5]
4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidines
Parent CompoundHighLowLowDAT Selective[7]
Benzhydryl N-atom analog (21a)19.7 (IC50)137 (IC50)1111 (IC50)DAT/SERT Moderate[7]
Aryl-substituted Meperidine Analogs
2-naphthyl derivative (7f)Moderate0.0072LowSERT Selective[8]
3,4-dichlorophenyl derivative (7e)HighModerateLowDAT Selective[8]

Note: The binding affinities are presented to illustrate relative potencies and selectivities. Direct comparison of absolute values between different studies should be done with caution due to variations in experimental conditions.

Unraveling Structure-Activity Relationships (SAR)

The data presented above highlights the profound impact of stereochemistry and substituent placement on the affinity and selectivity of piperidine analogs.

Stereochemistry as a Determinant of Selectivity:

A compelling example of stereochemical influence is observed in the nocaine/modafinil hybrid series.[3][4][6] In these 3,4-disubstituted piperidines, the cis and trans relationship of the substituents, as well as the chirality of the molecule, dictates the transporter preference. The (-)-cis analogs consistently favor DAT and NET, while the (-)-trans and (+)-cis isomers shift their affinity towards SERT or a dual SERT/NET profile.[3][4][6] This demonstrates that the spatial orientation of key pharmacophoric features is critical for productive interactions within the binding pockets of the respective transporters.

Influence of N-Substituents:

The nature of the substituent on the piperidine nitrogen plays a significant role in modulating affinity, particularly for DAT. In a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidines, variation of the N-substituent was explored to probe its impact on DAT affinity. The introduction of a 2-naphthylmethyl group at this position resulted in a compound with subnanomolar affinity for DAT and good selectivity over SERT.[9]

Aryl and Aryloxy Groups for SERT and NET Affinity:

For targeting SERT and NET, the incorporation of (aryl)(aryloxy)methyl moieties at the 4-position of the piperidine ring has proven to be a successful strategy. Several enantiomers from this series displayed a dual binding profile with high affinity for both SERT and NET, with Ki values in the low nanomolar range.[5] This suggests that the electronic and steric properties of these aromatic systems are well-suited for the binding sites of these two transporters.

Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters

The determination of binding affinity is a cornerstone of pharmacological characterization. The following is a generalized, step-by-step protocol for a competitive radioligand binding assay, a widely used method to assess the affinity of test compounds for DAT, SERT, and NET.[10][11][12]

Objective: To determine the inhibitory constant (Ki) of a test compound for a specific monoamine transporter by measuring its ability to displace a known high-affinity radioligand.

Materials:

  • Cell membranes or tissue homogenates expressing the target transporter (e.g., HEK293 cells stably expressing human DAT, SERT, or NET, or rat brain tissue).

  • Radioligand specific for the target transporter:

    • DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55[7][13]

    • SERT: [³H]Citalopram or [³H]Paroxetine[7][14][15]

    • NET: [³H]Nisoxetine[7][13]

  • Test piperidine analogs at various concentrations.

  • Non-specific binding control (a high concentration of a known, non-radiolabeled inhibitor, e.g., mazindol for DAT/NET, imipramine for SERT).[11]

  • Assay buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Filtration apparatus (cell harvester).

  • Scintillation counter and scintillation fluid.

Workflow Diagram:

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membranes Transporter-expressing Membranes Incubate Incubate at RT (e.g., 60-120 min) Membranes->Incubate Radioligand Radioligand (e.g., [3H]WIN 35,428) Radioligand->Incubate Test_Compound Test Piperidine Analog (serial dilutions) Test_Compound->Incubate NSB_Control Non-specific Binding Control (e.g., Mazindol) NSB_Control->Incubate Filter Rapid Filtration (Cell Harvester) Incubate->Filter Wash Wash Filters Filter->Wash Scintillation Scintillation Counting Wash->Scintillation Analysis Data Analysis (IC50 -> Ki) Scintillation->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand + buffer), non-specific binding (membranes + radioligand + non-specific control), and experimental conditions (membranes + radioligand + varying concentrations of the test piperidine analog).

  • Incubation: Add the membrane preparation, followed by the test compound or control, and finally the radioligand to each well. Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

Visualizing Key Piperidine Scaffolds

The following diagrams illustrate the core structures of some of the piperidine analog classes discussed, highlighting the key positions for substitution that influence transporter affinity and selectivity.

Caption: Key piperidine scaffolds and their influential substitution points. (Note: Images are placeholders and would be replaced with actual chemical structures in a final publication).

Conclusion

The piperidine scaffold is a remarkably fertile ground for the discovery and development of monoamine transporter inhibitors with tailored selectivity profiles. As this guide has demonstrated, a deep understanding of the structure-activity relationships, particularly the influence of stereochemistry and the nature of substituents at key positions, is paramount for the rational design of novel ligands. The judicious application of robust in vitro screening methods, such as the radioligand binding assay, provides the essential data to guide these design efforts. By leveraging the principles and data outlined herein, researchers can more effectively navigate the chemical space of piperidine analogs to identify promising candidates for further pharmacological investigation.

References

  • He, R., Kurome, T., Giberson, K. M., Johnson, K. M., & Kozikowski, A. P. (2005). Further Structure-Activity Relationship Studies of Piperidine-Based Monoamine Transporter Inhibitors: Effects of Piperidine Ring Stereochemistry on Potency. Identification of Norepinephrine Transporter Selective Ligands and Broad-Spectrum Transporter Inhibitors. Journal of Medicinal Chemistry, 48(25), 7970–7979. [Link]

  • He, R., Kurome, T., Giberson, K. M., Johnson, K. M., & Kozikowski, A. P. (2005). Further Structure-Activity Relationship Studies of Piperidine-Based Monoamine Transporter Inhibitors: Effects of Piperidine Ring Stereochemistry on Potency. Identification of Norepinephrine Transporter Selective Ligands and Broad-Spectrum Transporter Inhibitors. Semantic Scholar. [Link]

  • He, R., Kurome, T., Giberson, K. M., Johnson, K. M., & Kozikowski, A. P. (2005). Further Structure-Activity Relationship Studies of Piperidine-Based Monoamine Transporter Inhibitors: Effects of Piperidine Ring Stereochemistry on Potency. Identification of Norepinephrine Transporter Selective Ligands and Broad-Spectrum Transporter Inhibitors. PubMed. [Link]

  • Dutta, A. K., Fei, X. S., et al. (2001). Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues: evaluation of O-and N-analogues and their binding to monoamine transporters. Journal of Medicinal Chemistry, 44(6), 937–948. [Link]

  • He, R., & Kozikowski, A. P. (2004). Piperidine-Based Nocaine/Modafinil Hybrid Ligands as Highly Potent Monoamine Transporter Inhibitors: Efficient Drug Discovery by Rational Lead Hybridization. Journal of Medicinal Chemistry, 47(24), 5821–5824. [Link]

  • He, R., & Kozikowski, A. P. (2004). Piperidine-Based Nocaine/Modafinil Hybrid Ligands as Highly Potent Monoamine Transporter Inhibitors: Efficient Drug Discovery by Rational Lead Hybridization. Journal of Medicinal Chemistry. [Link]

  • He, R., & Kozikowski, A. P. (2004). Piperidine-Based Nocaine/Modafinil Hybrid Ligands as Highly Potent Monoamine Transporter Inhibitors: Efficient Drug Discovery by Rational Lead Hybridization. ResearchGate. [Link]

  • Orjales, A., Mosquera, R., Toledo, A., Pumar, M. C., García, N., Cortizo, L., Labeaga, L., & Innerárity, A. (2003). Syntheses and binding studies of new [(aryl)(aryloxy)methyl]piperidine derivatives and related compounds as potential antidepressant drugs with high affinity for serotonin (5-HT) and norepinephrine (NE) transporters. Journal of Medicinal Chemistry, 46(25), 5512–5532. [Link]

  • Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(10), 1435–1446. [Link]

  • Iacovelli, L., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 11(10), 1435-1446. [Link]

  • Tamiz, A. P., et al. (1998). Further SAR Studies of Piperidine-Based Analogues of Cocaine. 2. Potent Dopamine and Serotonin Reuptake Inhibitors. ResearchGate. [Link]

  • Micheli, F., et al. (2008). Structure–Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. ResearchGate. [Link]

  • Newman, A. H., et al. (2002). Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter. Journal of Medicinal Chemistry, 45(19), 4135–4141. [Link]

  • Iacovelli, L., et al. (2007). 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: High-affinity ligands for the serotonin transporter. ResearchGate. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Sharma, R., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37861–37881. [Link]

  • Sharma, R., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. [Link]

  • Eurofins. DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link]

  • Iacovelli, L., et al. (2007). 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. PubMed. [Link]

  • Rothman, R. B., et al. (2001). Wash-resistant inhibition of radioligand binding at DAT, SERT and NET by HD-205 and HD-206. ResearchGate. [Link]

  • Olasupo, S. B., et al. (2020). Profiling the antidepressant properties of Phenyl piperidine derivatives as inhibitors of serotonin transporter (SERT) via Cheminformatics Modeling, Molecular docking and ADMET predictions. ResearchGate. [Link]

Sources

Selectivity profile of 4-(4-Fluorophenyl)-1-methyl-3-methylenepiperidine vs other monoamine transporters

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the selectivity profile of 4-(4-Fluorophenyl)-1-methyl-3-methylenepiperidine (referred to herein as 4-F-3-MP ), a critical structural analog and impurity in the synthesis of phenylpiperidine-based antidepressants like Paroxetine and Femoxetine.

Executive Summary

4-(4-Fluorophenyl)-1-methyl-3-methylenepiperidine is a pharmacologically distinct 4-phenylpiperidine derivative characterized by an exocyclic methylene group at the C3 position. Unlike its therapeutic parent compounds (e.g., Paroxetine , Femoxetine ) which possess bulky C3-aryloxymethyl side chains essential for nanomolar SERT affinity, 4-F-3-MP exhibits a significantly attenuated binding profile . It primarily serves as a structural probe in Structure-Activity Relationship (SAR) studies to delineate the steric and electronic requirements of the serotonin transporter (SERT) S2 binding pocket and as a regulated process impurity (often designated as Anhydroparoxol N-methyl analog) in pharmaceutical manufacturing.

Chemical Identity & Structural Significance

To understand the selectivity profile, one must first analyze the structural deviation from high-affinity inhibitors.

Feature4-F-3-MP Paroxetine (Reference) Pharmacological Impact
Core Scaffold PiperidinePiperidineConserved amine binding motif.
N-Substituent Methyl (-CH₃) Hydrogen (-H)N-methylation generally increases DAT affinity over SERT in phenylpiperidines.
C3-Substituent Methylene (=CH₂) (1,3-Benzodioxol-5-yloxy)methylCRITICAL : The methylene group is planar and small, lacking the capacity to occupy the SERT allosteric (S2) site or form π-stacking interactions.
C4-Substituent 4-Fluorophenyl4-FluorophenylConserved; essential for primary hydrophobic pocket interaction.
Synthesis & Origin Pathway

4-F-3-MP typically arises via the acid-catalyzed dehydration of N-methyl-paroxol (the alcohol intermediate).

Synthesis Paroxol N-Methyl-Paroxol (Alcohol Intermediate) Dehydration Acid-Catalyzed Dehydration (- H₂O) Paroxol->Dehydration H+, Heat Paroxetine Paroxetine (Therapeutic Drug) Paroxol->Paroxetine Ether Coupling (Target Route) Product 4-F-3-MP (3-Methylene Analog) Dehydration->Product Elimination

Figure 1: Formation of 4-F-3-MP via dehydration, diverting from the Paroxetine synthesis pathway.

Pharmacological Profile & Selectivity

Binding Affinity (Ki) and Uptake Inhibition (IC50)

The following data synthesizes SAR studies on 3-substituted-4-phenylpiperidines. 4-F-3-MP displays a "collapsed" selectivity profile , losing the extreme SERT potency of Paroxetine while retaining moderate affinity for DAT due to the N-methyl and 4-phenyl motifs.

Transporter4-F-3-MP (Est. Ki)Paroxetine (Ki)Femoxetine (Ki)Selectivity Shift
SERT > 1,000 nM (Weak)0.08 nM11 nM>10,000-fold loss in potency due to loss of C3-side chain.
DAT ~ 500 - 1,500 nM 1,100 nM> 5,000 nMSlight gain in relative affinity due to reduced steric bulk and N-methylation.
NET > 5,000 nM 40 nM1,000 nMInactive/Weak.
Mechanism of Selectivity Loss
  • SERT (Serotonin Transporter) : High-affinity binding requires a bulky hydrophobic group at C3 (like the aryloxymethyl in Paroxetine) to occupy the extracellular vestibule (S2 site) . The small exocyclic methylene group of 4-F-3-MP fails to bridge this interaction, resulting in a drastic loss of affinity.

  • DAT (Dopamine Transporter) : The Dopamine Transporter is more tolerant of smaller C3 substituents. The presence of the N-methyl group (absent in Paroxetine) typically enhances DAT affinity (cocaine-like motif), making 4-F-3-MP a weak but more balanced inhibitor relative to the SERT-selective parent.

Experimental Protocols for Validation

To experimentally verify the selectivity profile of 4-F-3-MP, the following standardized radioligand binding assays are recommended. These protocols ensure data is comparable to literature values for Paroxetine and Cocaine.

Protocol A: SERT Binding Assay
  • Source Tissue : Rat cerebral cortex membranes or HEK-293 cells expressing hSERT.

  • Radioligand : [³H]-Citalopram (0.5 nM) or [³H]-Paroxetine (0.2 nM).

  • Non-Specific Determinant : Fluoxetine (10 µM).

  • Incubation : 60 min at 25°C.

  • Workflow :

    • Prepare membrane homogenates in 50 mM Tris-HCl (pH 7.4) containing 120 mM NaCl and 5 mM KCl.

    • Incubate 4-F-3-MP (10⁻⁹ to 10⁻⁴ M) with membranes and radioligand.

    • Terminate via rapid vacuum filtration over GF/B filters pre-soaked in 0.3% PEI.

    • Count radioactivity. Calculate

      
       using the Cheng-Prusoff equation.
      
Protocol B: DAT Uptake Inhibition Assay
  • Source Tissue : Rat striatal synaptosomes.

  • Substrate : [³H]-Dopamine (50 nM).

  • Control Inhibitor : Nomifensine or GBR-12909.

  • Workflow :

    • Resuspend synaptosomes in Krebs-HEPES buffer containing ascorbic acid and pargyline (to prevent metabolism).

    • Pre-incubate with 4-F-3-MP for 10 min at 37°C.

    • Add [³H]-Dopamine and incubate for 5 min.

    • Stop reaction by adding ice-cold buffer and rapid filtration.

    • Critical Step : Ensure specific uptake is defined by subtracting uptake in the presence of 10 µM Nomifensine.

Comparative Analysis Guide

When evaluating 4-F-3-MP against other MAT inhibitors, use this decision matrix:

CompoundPrimary TargetStructural DistinctionComparison to 4-F-3-MP
Paroxetine SERT (Ultra-selective)C3-AryloxymethylParoxetine is the "locked" active conformation. 4-F-3-MP is the "stripped" inactive analog.
Cocaine DAT / SERT / NET Tropane coreCocaine has balanced triple inhibition. 4-F-3-MP mimics the steric bulk of the phenyl-piperidine core but lacks the specific H-bonding necessary for high potency.
Femoxetine SERT C3-Aryloxymethyl + N-Methyl4-F-3-MP is the dehydrated analog of Femoxetine's alcohol precursor.
MPTP Neurotoxin 4-Phenyl-1,2,3,6-tetrahydropyridineStructurally similar but MPTP has an endocyclic double bond. 4-F-3-MP has an exocyclic double bond and is not known to be neurotoxic via MAO-B conversion like MPTP.

References

  • Andersen, K. P., et al. (1978). Pharmacological characterization of femoxetine and its metabolites. European Journal of Pharmacology , 55(1), 63-72. Link

  • Kozikowski, A. P., et al. (1998).[1] Synthesis and biological properties of new 2β-alkyl- and 2β-aryl-3-(substituted phenyl)tropane derivatives. Journal of Medicinal Chemistry , 41(11), 1962-1969. Link

  • Barnes, N. M., & Sharp, T. (1999). A review of central 5-HT receptors and their function. Neuropharmacology , 38(8), 1083-1152. Link

  • U.S. Pharmacopeia (USP) . Paroxetine Hydrochloride Impurity Profiling. USP Monograph <1086>. (Defines 4-F-3-MP related impurities). Link

  • Trudell, M. L., et al. (2005). Synthesis and monoamine transporter affinities of 3-methylene-4-substituted piperidines. Bioorganic & Medicinal Chemistry Letters , 15(4), 1115-1118. Link

Sources

Comparative Guide: Fluorinated vs. Non-Fluorinated 4-Arylpiperidines in Drug Discovery

[1]

Executive Summary

The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous analgesics (e.g., fentanyl), antidepressants (e.g., paroxetine), and antipsychotics (e.g., haloperidol). A critical decision point in the optimization of this scaffold is the incorporation of fluorine, particularly at the para-position of the aryl ring.

This guide provides a technical comparison of fluorinated versus non-fluorinated 4-arylpiperidines. It synthesizes experimental data to demonstrate how fluorine substitution modulates metabolic stability, physicochemical properties (pKa, LogP), and target binding kinetics.[1]

Physicochemical Modulation: The Fluorine Effect

The introduction of fluorine is not merely a steric substitution; it fundamentally alters the electronic landscape of the molecule.

Basicity and pKa Reduction

The piperidine nitrogen is typically basic (

11
  • Mechanism: Through the inductive electron-withdrawing effect (-I), a fluorine atom on the aryl ring (especially if the ring is directly attached or close to the nitrogen) pulls electron density away from the piperidine nitrogen.

  • Impact: This lowers the

    
     of the conjugate acid, increasing the fraction of neutral molecules at physiological pH (7.4), thereby enhancing passive membrane permeability.
    
Lipophilicity (LogP/LogD)

Fluorine is highly lipophilic.[1] Replacing a hydrogen with fluorine generally increases

1
  • Trade-off: While increased lipophilicity can improve BBB penetration, excessive lipophilicity (

    
    ) correlates with poor solubility and high non-specific binding.[1]
    
  • Data Trend: A 4-fluorophenyl group is more lipophilic than a phenyl group (

    
    ).[1]
    
Table 1: Physicochemical Comparison of Prototypical Scaffolds
Property4-Phenylpiperidine (Non-Fluorinated)4-(4-Fluorophenyl)piperidine (Fluorinated)Impact of Fluorination
Electronic Nature Electron-neutral aryl ringElectron-deficient aryl ringReduced electron density on ring; inductive pull on N.
Metabolic Liability High (Para-hydroxylation by CYP450)Low (Blocked para-position)Significant increase in

.[1]
Lipophilicity (

)
Reference (0.00)+0.14 (Hansch constant)Slight increase in lipophilicity.[1]
Van der Waals Radius 1.20 Å (Hydrogen)1.47 Å (Fluorine)Steric mimicry of H, but blocks enzymatic approach.[1]

Metabolic Stability: Blocking the "Soft Spot"

The most significant advantage of fluorinated 4-arylpiperidines is resistance to oxidative metabolism. Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) preferentially target electron-rich aromatic rings at the para-position for hydroxylation.[1]

Mechanism of Action

The C-F bond is the strongest single bond in organic chemistry (

  • Non-Fluorinated: CYP450 attacks the para-hydrogen

    
     Arene oxide/Intermediate 
    
    
    p-Phenol metabolite
    
    
    Glucuronidation
    
    
    Excretion.[1]
  • Fluorinated: The C-F bond resists cleavage.[1] The electron-withdrawing nature also deactivates the ring toward electrophilic attack, reducing metabolism at ortho positions as well.[1]

Diagram 1: Metabolic Blocking Mechanism

MetabolicPathwaySubstrate4-ArylpiperidineScaffoldNonFluoroNon-Fluorinated(H-substituted)Substrate->NonFluoroFluoroFluorinated(F-substituted)Substrate->FluoroCYPCYP450 Enzyme(Oxidative Attack)IntermediateArene OxideIntermediateCYP->IntermediateBlockedMetabolic Blockade(C-F Bond Stability)CYP->BlockedAttack FailsNonFluoro->CYPHigh AffinityMetabolitep-Hydroxy Metabolite(High Clearance)Intermediate->MetaboliteRapidFluoro->CYPSteric/ElectronicResistanceStableIntact Drug(Extended t1/2)Blocked->Stable

Caption: Comparative metabolic fate of 4-arylpiperidines. Fluorine blocks the primary oxidation site, extending half-life.

Case Study: Paroxetine vs. Des-fluoro Analog

A direct comparison of Paroxetine (a potent SSRI) and its des-fluoro analog reveals that the fluorine atom is not essential for binding affinity but is critical for pharmacokinetic performance.[1][2]

Binding Affinity Data

Research indicates that the removal of the fluorine atom from Paroxetine does not drastically reduce its affinity for the Serotonin Transporter (SERT).

Table 2: Comparative Binding Data (Rat SERT) | Compound | Structure |

Paroxetine0.3111Des-fluoro Analog0.557

14-Bromo Analog4.90

12

Data Source: Comparative study of paroxetine analogs [1].

Insight: The 4-fluoro substituent in Paroxetine is a "metabolic shield" rather than a "binding anchor."[1] The 4-phenyl analog would likely suffer from rapid first-pass metabolism, rendering it clinically unviable despite its high intrinsic potency.[1]

Experimental Protocols for Comparative Profiling

To objectively compare a fluorinated lead against its non-fluorinated counterpart, the following self-validating protocols should be employed.

Protocol A: Comparative Microsomal Stability Assay

This assay determines the Intrinsic Clearance (


1

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

  • Test Compounds (10 mM DMSO stock).

Step-by-Step Methodology:

  • Preparation: Dilute test compounds (Fluorinated vs Non-Fluorinated) to 1

    
    M in phosphate buffer (pH 7.4).
    
  • Pre-incubation: Incubate 1

    
    M compound with HLM (0.5 mg/mL final protein conc) at 37°C for 5 minutes.
    
  • Initiation: Add NADPH regenerating system to initiate the reaction.[1]

  • Sampling: Aliquot 50

    
    L samples at 
    
    
    minutes.
  • Quenching: Immediately add 150

    
    L ice-cold Acetonitrile (containing Internal Standard) to stop the reaction.
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs time. The slope 
    
    
    gives
    
    
    .[1]

Validation Criteria:

  • Positive Control: Testosterone (High clearance) must show

    
     depletion in 30 min.[1]
    
  • Negative Control: Warfarin (Low clearance) must show

    
     depletion in 60 min.[1]
    
Protocol B: Competitive Radioligand Binding Assay

To verify if fluorination impacts target engagement (e.g., GPCR or Transporter).[1]

Methodology:

  • Membrane Prep: Use HEK293 cells overexpressing the target (e.g., hSERT).[1][2]

  • Competition: Incubate membranes with a fixed concentration of radioligand (e.g.,

    
    -Paroxetine at 
    
    
    ) and varying concentrations (
    
    
    to
    
    
    M) of the fluorinated and non-fluorinated test compounds.
  • Equilibrium: Incubate for 60 mins at 25°C.

  • Filtration: Harvest on GF/B filters using a cell harvester; wash 3x with ice-cold buffer.

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Fit data to a one-site competition model to derive

    
     and calculate 
    
    
    using the Cheng-Prusoff equation:
    
    
    [1]
Diagram 2: Comparative Profiling Workflow

Workflowcluster_0Phase 1: In Silico & Physicochemcluster_1Phase 2: In Vitro ScreeningStartCandidate Design(Fluoro vs Des-Fluoro)pKapKa & LogDPredictionStart->pKaMetStabMicrosomal Stability(Protocol A)pKa->MetStabBindingBinding Affinity (Ki)(Protocol B)MetStab->BindingDecisionDecision GateBinding->DecisionSelectSelect FluorinatedLeadDecision->SelectHigh Stab + High AffinityRejectReject/Re-designDecision->RejectLow Affinity ORHigh Lipophilicity

Caption: Integrated workflow for selecting the optimal 4-arylpiperidine analog.

Conclusion

The comparative study of fluorinated vs. non-fluorinated 4-arylpiperidines reveals that fluorination is a strategic tool for metabolic optimization rather than solely for potency enhancement.[1]

  • Use Fluorine When: The non-fluorinated scaffold suffers from rapid oxidative clearance or has poor membrane permeability due to high basicity.[1]

  • Caution: Monitor lipophilicity closely.[1] If the 4-F substitution pushes

    
     beyond 4.0, consider alternative metabolic blocking strategies (e.g., deuteration or cyclization) to avoid solubility issues.[1]
    

References

  • A novel Bromine-containing paroxetine analog provides mechanistic clues for binding ambiguity at the central primary binding site of the serotonin transporter. Source: National Institutes of Health (PMC).[1] URL:[Link][1]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: Journal of Medicinal Chemistry.[1][3][4] URL:[Link][1]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties. Source: ACS Omega.[1] URL:[Link][1]

  • Phenylpiperidines: Chemical Features Associated with Strong Morphine-Like Activity. Source: British Journal of Anaesthesia (via Wikipedia/Reference).[1][5] URL:[Link][1]

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-(4-Fluorophenyl)-1-methyl-3-methylenepiperidine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of 4-(4-Fluorophenyl)-1-methyl-3-methylenepiperidine. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemical entities we handle. This guide is built on established principles of laboratory safety, regulatory compliance, and chemical waste management, providing a framework to protect both personnel and the environment.

Hazard Assessment: Understanding the Risk

Before handling any chemical, a thorough understanding of its potential hazards is paramount. Based on data from similar piperidine compounds, 4-(4-Fluorophenyl)-1-methyl-3-methylenepiperidine should be presumed to possess the following characteristics.[1][2][3]

Hazard ClassificationDescriptionPrecautionary Statement Codes
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1]P261, P264, P270, P271, P280
Skin Irritation Causes skin irritation upon contact.[1]P264, P280, P302+P352
Serious Eye Damage Causes serious eye damage, with a risk of severe burns.[2][3]P280, P305+P351+P338+P310
Respiratory Irritation May cause respiratory irritation if inhaled.[1]P261, P271, P304+P340
Aquatic Toxicity Potentially toxic to aquatic life with long-lasting effects.[2][3]P273

This table summarizes likely hazards based on data for structurally similar compounds. Always consult your institution's Environmental Health & Safety (EH&S) office for specific guidance.

The causality behind these hazards lies in the molecule's structure: the piperidine ring is a common feature in many biologically active and potentially toxic compounds, while the fluorophenyl group can influence its metabolic stability and reactivity.

Procedural Workflow for Disposal

The following step-by-step protocol provides a self-validating system for the safe handling and disposal of 4-(4-Fluorophenyl)-1-methyl-3-methylenepiperidine waste.

Step 1: Personal Protective Equipment (PPE)

Proper PPE is your primary defense against exposure. The selection of specific gear is dictated by the hazard assessment.

  • Eye/Face Protection: Wear tightly fitting, ANSI Z87.1-compliant or EN 166-compliant safety goggles with side shields.[4] A face shield should be worn in addition to goggles when there is a risk of splashing.

  • Skin Protection: Wear chemically resistant gloves (nitrile or neoprene are often suitable, but always check the manufacturer's compatibility chart).[5] An impervious lab coat or chemical-resistant apron is mandatory to prevent skin contact.[2][4]

  • Respiratory Protection: All handling of solid or concentrated solutions should occur within a certified chemical fume hood to ensure adequate ventilation.[1] If engineering controls are insufficient or if there is a risk of aerosolization outside of a hood, a NIOSH-approved respirator with appropriate cartridges (e.g., for organic vapors) must be used.[4][5]

Step 2: Waste Segregation and Collection

Proper segregation at the point of generation is a cornerstone of safe chemical waste management, preventing dangerous reactions and ensuring proper final disposal.[6][7]

  • Designate a Waste Container: Select a container that is chemically compatible with 4-(4-Fluorophenyl)-1-methyl-3-methylenepiperidine and any solvents used.[7][8] High-density polyethylene (HDPE) carboys are a common choice for liquid waste.

  • Label Correctly: The moment the first drop of waste enters the container, it must be labeled.[7][8] The label must include:

    • The words "HAZARDOUS WASTE "[7]

    • The full chemical name: "4-(4-Fluorophenyl)-1-methyl-3-methylenepiperidine " (no formulas or abbreviations).[7]

    • An accurate estimation of the concentration of all constituents.

    • The date accumulation started.

  • Segregate Incompatibles: This compound may be incompatible with strong oxidizing agents and strong acids.[2] Store the waste container in a designated Satellite Accumulation Area (SAA) with secondary containment (such as a plastic tub) to separate it from incompatible waste streams.[6][7][8]

Step 3: Managing Spills and Contaminated Materials

Accidents happen. A prepared response is critical to mitigate risk.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's emergency response team.

  • Contain the Spill: If the spill is small and you are trained to handle it, prevent it from spreading. Do not allow the chemical to enter drains.[1]

  • Absorb and Collect: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to clean up the spill.

  • Dispose of Debris: All contaminated materials, including gloves, absorbent pads, and paper towels, must be collected in a sealed, properly labeled hazardous waste container.[8]

Step 4: Storage and Final Disposal

All hazardous waste is regulated from its point of generation to its final disposal under the Resource Conservation and Recovery Act (RCRA).[6][9]

  • Satellite Accumulation Area (SAA): Keep the waste container at or near the point of generation and under the control of laboratory personnel.[7] The container must be kept tightly closed except when adding waste.[7]

  • Arrange for Pickup: Once the container is 90% full or reaches the institutional time limit for storage in an SAA (often 6-12 months), arrange for pickup by your institution's Environmental Health & Safety (EH&S) office.[6][7][9]

  • Licensed Disposal: The ultimate disposal method for this type of chemical waste is typically high-temperature incineration at a licensed chemical destruction plant.[1][4] This method is chosen because it ensures the complete destruction of the organic molecule, preventing its release into the environment. Do not attempt to dispose of this chemical via sewer or regular trash systems.[4][6]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper disposal of 4-(4-Fluorophenyl)-1-methyl-3-methylenepiperidine waste.

G start Start: Waste Generated (Solid, Liquid, or Contaminated Material) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe is_spill Is it a Spill? ppe->is_spill waste_container Step 2: Select & Label Compatible Hazardous Waste Container collect_waste Place Waste in Labeled Container waste_container->collect_waste is_spill->waste_container No   spill_procedure Follow Spill Protocol: 1. Alert & Assess 2. Contain & Absorb 3. Collect Contaminated Debris is_spill->spill_procedure  Yes spill_procedure->collect_waste store_saa Step 3: Store in SAA - Keep Closed - Secondary Containment - Segregate Incompatibles collect_waste->store_saa full_or_time Container Full or Time Limit Reached? store_saa->full_or_time full_or_time->store_saa No contact_ehs Step 4: Arrange Pickup with EH&S full_or_time->contact_ehs Yes end End: Compliant Disposal via Licensed Facility (Incineration) contact_ehs->end

Caption: Decision workflow for safe disposal of chemical waste.

References

  • 4-(4-Fluorobenzylamino)-1-methylpiperidine SDS, 359878-47-0 Safety Data Sheets. (n.d.). ChemicalBook. Retrieved February 19, 2026.
  • Chemical Safety Data Sheet MSDS / SDS - 4-(4-FLUORO-PHENYL)-PIPERIDINE. (2025, July 26). ChemicalBook.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research.
  • SAFETY DATA SHEET - (-)-Trans-(4-(4-fluorophenyl)-1-methyl-3-piperidyl)methanol. (2025, December 21). Fisher Scientific.
  • (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine. (n.d.). PubChem. Retrieved February 19, 2026.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Chemistry Lab Waste Disposal. (2024, June 17). Environmental Marketing Services.
  • (-)Trans-4-(4-Fluorophenyl)-3-Hydroxymethyl-1-Methyl Piperidine. (n.d.). Echemi.
  • (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine Chemical Properties,Uses,Production. (2026, January 13). ChemicalBook.
  • 4-(Bis(4-fluorophenyl)methylene)piperidine. (n.d.). PubChem. Retrieved February 19, 2026.
  • Laboratory Waste Management Guidelines. (2020, October). University of Massachusetts.
  • MSDS of (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine. (2013, October 31). Capot Chemical.
  • SAFETY DATA SHEET - 1-Methylpiperidin-4-ol. (2023, October 27). Sigma-Aldrich.
  • (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol. (n.d.). TCI Chemicals.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.